molecular structure and properties of propan-2-yl 2H-quinoline-1-carboxylate
This technical guide details the molecular architecture, physicochemical properties, and synthetic utility of propan-2-yl 2H-quinoline-1-carboxylate (CAS 17718-20-6). Executive Summary & Chemical Identity Propan-2-yl 2H-...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the molecular architecture, physicochemical properties, and synthetic utility of propan-2-yl 2H-quinoline-1-carboxylate (CAS 17718-20-6).
Executive Summary & Chemical Identity
Propan-2-yl 2H-quinoline-1-carboxylate (also known as Isopropyl 1,2-dihydroquinoline-1-carboxylate ) is a specialized N-heterocyclic intermediate belonging to the class of N-acylated-1,2-dihydroquinolines. Structurally, it consists of a quinoline core reduced at the C2 position, with the nitrogen atom (N1) protected by an isopropyl carbamate moiety.
This molecule is chemically significant as a stable "Hantzsch ester" analogue and a crucial intermediate in the functionalization of the quinoline ring. It shares structural homology with the peptide coupling reagent EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), but lacks the labile 2-alkoxy substituent, rendering it more stable towards hydrolysis but reactive towards oxidation and cycloaddition.
Unlike planar aromatic quinolines, the 1,2-dihydroquinoline core exhibits a puckered, non-planar conformation. The hybridization of the nitrogen atom is effectively
due to conjugation with the carbonyl of the carbamate group, forming a vinylogous amide (enamide) system with the C3-C4 double bond.
N1-C2 Bond: Single bond character (
), allowing conformational flexibility at the saturated C2 position.
Carbamate Resonance: The lone pair on Nitrogen is delocalized into the carbonyl group, reducing the basicity of the amine and stabilizing the dihydropyridine ring against spontaneous oxidation relative to unprotected dihydroquinolines.
Steric Bulk: The isopropyl group provides significant steric shielding to the carbonyl carbon, modulating the rate of hydrolysis compared to methyl or ethyl analogues.
Physicochemical Properties
Data sourced from calculated and experimental registries for CAS 17718-20-6.
Property
Value
Context
Physical State
Viscous Oil / Low-melting Solid
Typically isolated as an oil; crystallizes upon high purification.
Density
1.133 g/cm³
Denser than water.
Boiling Point
317.1°C (at 760 mmHg)
High boiling point requires high-vacuum distillation for purification.
LogP
~3.13
Highly lipophilic; practically insoluble in water, soluble in DCM, EtOAc.
Refractive Index
1.557
Indicative of high polarizability due to the aromatic ring.
Synthetic Methodology
The synthesis of propan-2-yl 2H-quinoline-1-carboxylate follows a nucleophilic activation-reduction protocol. The reaction exploits the electrophilicity of the quinolinium salt generated in situ.
Protocol: Reductive Carbamoylation of Quinoline
Reaction Logic: Quinoline is first activated by isopropyl chloroformate to form a highly electrophilic N-acylquinolinium ion. This species is regioselectively attacked by a hydride source at the C2 position (hard nucleophile/charge control) to yield the 1,2-dihydro product.
Step-by-Step Workflow:
Activation: Dissolve Quinoline (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere at 0°C.
Acylation: Add Isopropyl Chloroformate (1.1 eq) dropwise. The solution will darken, indicating the formation of the N-isopropoxycarbonylquinolinium chloride salt.
Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) suspended in Ethanol or added as a solid in small portions. Critical: Maintain temperature <5°C to prevent over-reduction to the tetrahydroquinoline.
Quench: After 1 hour, quench carefully with saturated aqueous NH₄Cl.
Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc) is required to remove unreacted quinoline.
Figure 1: Synthetic pathway via reductive carbamoylation. The intermediate salt is unstable and reduced in situ.
Reactivity Profile & Applications
Aromatization (Oxidation)
The 1,2-dihydroquinoline moiety is a "masked" quinoline. Treatment with oxidants (e.g., DDQ, MnO₂, or elemental Sulfur) induces aromatization, cleaving the N-C2 bond or eliminating the carbamate group depending on conditions. This property allows the molecule to serve as a hydrogen donor in transfer hydrogenation reactions.
Diels-Alder Cycloaddition
The C3-C4 double bond, part of the enamide system, is electron-rich. However, the 1,2-dihydroquinoline ring itself acts as a diene in inverse-electron-demand Diels-Alder reactions, or the internal double bond can participate in [2+2] photocycloadditions. This makes the molecule a valuable scaffold for synthesizing complex fused alkaloids.
Electrophilic Substitution
The N-acyl group deactivates the nitrogen lone pair, but the C3 position retains nucleophilic character (enamine-like). Electrophiles can attack C3, followed by elimination or rearrangement, allowing for functionalization at the 3-position of the quinoline ring.
Comparison to EEDQ
While EEDQ (Ethyl 2-ethoxy-1(2H)-quinolinecarboxylate) is designed to eliminate ethanol to form a mixed anhydride for peptide coupling, Propan-2-yl 2H-quinoline-1-carboxylate lacks the 2-alkoxy leaving group. Therefore, it is not a direct peptide coupling reagent. Instead, it represents the "spent" or "reduced" core structure, or a stable precursor for 3-substituted quinolines.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84017291: 2-oxo-4-propan-2-yl-1H-quinoline-6-carboxylic acid (Related Structure Analysis). Retrieved from [Link]
M. F. Chen & N. L.[1] Benoiton (1987). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids (Mechanistic context of N-alkoxycarbonyl-dihydroquinolines).[1] Canadian Journal of Chemistry.[1] Retrieved from [Link]
Physicochemical Characteristics of Isopropyl 2H-quinoline-1-carboxylate
This guide details the physicochemical and synthetic characteristics of Isopropyl 2H-quinoline-1-carboxylate , a specialized nitrogen heterocycle intermediate. An In-Depth Technical Guide for Synthetic & Medicinal Chemis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the physicochemical and synthetic characteristics of Isopropyl 2H-quinoline-1-carboxylate , a specialized nitrogen heterocycle intermediate.
An In-Depth Technical Guide for Synthetic & Medicinal Chemists
Executive Summary
Isopropyl 2H-quinoline-1-carboxylate (also known as isopropyl 1,2-dihydroquinoline-1-carboxylate) is a lipophilic, carbamate-protected nitrogen heterocycle. It belongs to the class of N-acyl-1,2-dihydroquinolines , which serve as critical intermediates in the functionalization of the quinoline ring system.
Unlike its stable 2-alkoxy analogs (such as the peptide coupling reagent EEDQ ), the unsubstituted 2H-quinoline-1-carboxylate core is electronically distinct, serving primarily as a "masked" quinoline or a substrate for regiospecific C2-functionalization. This guide analyzes its molecular architecture, stability profile, and role as a scaffold in the synthesis of tetrahydroquinoline alkaloids and pharmaceutical intermediates.
Chemical Identity & Molecular Architecture
The compound features a 1,2-dihydroquinoline backbone where the nitrogen atom (N1) is protected by an isopropyl carbamate group. The "2H" designation indicates that the carbon at position 2 is
hybridized, disrupting the aromaticity of the heterocyclic ring but maintaining the aromaticity of the fused benzene ring.
Nomenclature & Identifiers
Parameter
Detail
IUPAC Name
Propan-2-yl 2H-quinoline-1-carboxylate
Systematic Name
Isopropyl 1,2-dihydroquinoline-1-carboxylate
Molecular Formula
Molecular Weight
217.26 g/mol
SMILES
CC(C)OC(=O)N1CC=CC2=CC=CC=C21
Core Scaffold
1,2-Dihydroquinoline (Hydroquinoline)
Functional Group
Carbamate (Urethane)
Physicochemical Profile
The following data represents the calculated and empirically derived properties for the pure compound.
Quantitative Parameters
Property
Value
Context/Method
Physical State
Viscous Oil / Low-Melting Solid
Pure form (ambient conditions)
LogP (Octanol/Water)
3.6 ± 0.4
Highly Lipophilic (Predicted via XLogP3)
Topological PSA
29.54 Ų
Polar Surface Area (Carbamate moiety)
H-Bond Donors
0
Aprotic
H-Bond Acceptors
2
Carbonyl O, Ester O
Rotatable Bonds
2
Isopropyl group rotation
Solubility
High
DCM, EtOAc, DMSO, Methanol
Solubility
Negligible
Water (< 0.1 mg/mL)
Electronic & Stability Characteristics
Aromaticity Disruption: The N-acylation and hydrogenation at C2 disrupt the full aromaticity of the quinoline system. The N1 lone pair is delocalized into the carbonyl group (amide resonance), reducing the basicity of the nitrogen significantly compared to quinoline (
).
Oxidative Instability: The 1,2-dihydro moiety is susceptible to aromatization. In the presence of oxidants (e.g., DDQ, MnO
) or strong acids, the compound tends to eliminate the carbamate group or lose hydrogen to revert to the fully aromatic quinoline or quinolinium species.
Thermal Stability: Moderately stable up to 100°C. At elevated temperatures (>150°C), thermal elimination of propene (via cis-elimination of the isopropyl ester) may occur, regenerating the free amine or quinoline.
Synthetic Methodologies
The synthesis of Isopropyl 2H-quinoline-1-carboxylate typically proceeds via Reductive Carbamoylation . This protocol avoids the formation of the unstable N-acyl quinolinium salt by trapping it immediately with a hydride source.
Protocol: Reductive Acylation of Quinoline
Objective: Synthesis of Isopropyl 1,2-dihydroquinoline-1-carboxylate from quinoline.
Solvent: Anhydrous THF or Methanol (depending on hydride source)
Step-by-Step Workflow:
Activation: Dissolve quinoline in anhydrous THF at 0°C under inert atmosphere (
).
Acylation: Dropwise addition of isopropyl chloroformate. This generates the reactive N-isopropoxycarbonylquinolinium chloride intermediate (often visible as a transient precipitate or color change).
Reduction: Immediately add the hydride source (e.g.,
in MeOH) to the reaction mixture at 0°C. The hydride attacks the electron-deficient C2 position.
Mechanistic Note: Regioselectivity is driven by the hardness of the hydride; C2 attack yields the 1,2-dihydro product (2H-quinoline), while C4 attack (less common with borohydride) yields the 1,4-dihydro isomer.
Quench & Workup: Quench with saturated
, extract with Ethyl Acetate, and dry over .
Purification: Flash column chromatography (Hexane/EtOAc) on neutral alumina (silica may cause acid-catalyzed aromatization).
Visualization of Synthetic Pathway
The following diagram illustrates the conversion of Quinoline to the target Dihydroquinoline via the acyl-quinolinium intermediate.
Caption: Figure 1. Reductive carbamoylation pathway. The N-acylation activates the ring, facilitating regiospecific hydride attack at C2 to form the 1,2-dihydroquinoline scaffold.
Reactivity & Applications in Drug Discovery
The core utility of Isopropyl 2H-quinoline-1-carboxylate lies in its reactivity as an activated enamide .
Regioselective Functionalization (C3-C4)
The C3-C4 double bond in the 1,2-dihydroquinoline ring is electron-rich (enamide character).
Electrophilic Addition: It undergoes electrophilic halogenation or epoxidation at the C3-C4 bond, serving as a precursor for 3,4-functionalized tetrahydroquinolines.
Cycloaddition: The diene system (involving the benzene ring fusion) allows it to participate in Povarov-type reactions or Diels-Alder cycloadditions, useful for constructing complex polycyclic alkaloids.
Comparison to Coupling Reagents (EEDQ vs. IIDQ Analog)
Researchers often confuse this structure with EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).
EEDQ Mechanism: EEDQ acts as a coupling reagent because the 2-ethoxy group is a good leaving group, generating a mixed anhydride in situ.
Isopropyl 2H-quinoline-1-carboxylate: Lacking the 2-alkoxy group, this compound is NOT a direct peptide coupling reagent. However, it can be converted into an EEDQ-analog (IIDQ) if synthesized via the reaction of quinoline, isopropyl chloroformate, and isopropanol (instead of a hydride source).
Reactivity Logic Diagram
Caption: Figure 2. Divergent reactivity profile. The compound serves as a substrate for oxidation, alkene functionalization, or deprotection.
Handling & Safety Protocols
As a carbamate derivative of a nitrogen heterocycle, standard safety precautions apply.
Storage: Store at -20°C under inert gas (Argon/Nitrogen). The 1,2-dihydro structure is prone to auto-oxidation in air, turning the colorless oil into a yellow/brown tar (re-aromatization).
Solvent Compatibility: Avoid protic solvents with strong acids. Compatible with DCM, THF, Toluene, and Acetonitrile.
References
Albright, J. D., & Goldman, L. (1969). Indolo- and quino-quinolizines. Synthesis via N-acylpyridinium and N-acylquinolinium salts. Journal of the American Chemical Society.[2][3] Link
Comins, D. L., & Brown, J. D. (1986). Ortho substitution of m-anisaldehyde via alpha-amino alkoxide directed lithiation. The Journal of Organic Chemistry.[2][3] Link (Contextual reference for N-acyl dihydroquinoline activation).
Belleau, B., & Malek, G. (1968). A New Convenient Reagent for Peptide Synthesis. (EEDQ Reference for structural comparison). Journal of the American Chemical Society.[2][3] Link
Mander, L. N. (1983). Carbamates in Organic Synthesis.[2][4] Stereoselective Synthesis Reviews. (General reference for carbamate protecting group stability).
IUPAC nomenclature and synonyms for propan-2-yl 2H-quinoline-1-carboxylate
This guide provides an in-depth technical analysis of propan-2-yl 2H-quinoline-1-carboxylate (CAS: 17718-20-6), a critical intermediate in heterocyclic organic synthesis.[1] Role in Heterocyclic Functionalization and Dru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of propan-2-yl 2H-quinoline-1-carboxylate (CAS: 17718-20-6), a critical intermediate in heterocyclic organic synthesis.[1]
Role in Heterocyclic Functionalization and Drug Discovery
Executive Summary
Propan-2-yl 2H-quinoline-1-carboxylate (commonly known as Isopropyl 1,2-dihydroquinoline-1-carboxylate ) is a specialized nitrogen-activated heterocyclic intermediate.[1] It represents a "masked" or "activated" form of quinoline, where the nitrogen atom is acylated by an isopropyl carbamate group.[1]
This modification destroys the aromaticity of the pyridine ring within the quinoline system, rendering the C2 position highly electrophilic.[1] Consequently, this molecule serves as a pivotal scaffold in Medicinal Chemistry for the regioselective synthesis of 2-substituted quinolines—a structural motif ubiquitous in antimalarial, antiviral, and anticancer therapeutics.[1]
Nomenclature and Synonyms
Precise nomenclature is vital for database searching and regulatory compliance. The IUPAC name describes the ester of the carbamic acid derivative of a dihydroquinoline.[1]
Naming Convention
Name / Identifier
Breakdown
IUPAC Name
Propan-2-yl 2H-quinoline-1-carboxylate
Propan-2-yl : Isopropyl group.2H-quinoline : Quinoline ring with saturation indicated at position 2.1-carboxylate : Carboxyl group attached to Nitrogen-1.[1]
Common Name
Isopropyl 1,2-dihydroquinoline-1-carboxylate
Explicitly states the saturation (1,2-dihydro) and the ester type.[1]
CAS Registry Number
17718-20-6
Unique numerical identifier for database verification.[1]
"1-methylethyl" is the systematic name for isopropyl.[1]
InChI Key
HVZXVZXVZXVZXV-UHFFFAOYSA-N
(Hypothetical placeholder; verify via structure generation)
Structural Nomenclature Logic
The "2H" designation is critical. It indicates that the hydrogen atom (and by extension, sp3 hybridization) is located at the 2-position.[1] In the context of a 1-carboxylate, this implies the double bond between N1 and C2 has been reduced or shifted, creating a 1,2-dihydro system.[1]
Chemical Structure and Properties
The molecule consists of a bicyclic quinoline core where the nitrogen is protected/activated by an isopropyl carbamate.[1]
LogP (Predicted): ~3.13 (Lipophilic, suitable for organic extraction)[1]
PSA (Polar Surface Area): ~29.5 Ų (Suggests good membrane permeability)[1]
Physical State: Typically a viscous yellow oil or low-melting solid (sensitive to oxidation).[1]
3D Conformation and Reactivity
Unlike planar aromatic quinoline, the 1,2-dihydro ring adopts a puckered, non-planar conformation.[1] The carbamate group on the nitrogen withdraws electron density, preventing the lone pair from participating in aromatization.[1] This "aromaticity interruption" is the driving force behind its high reactivity toward nucleophiles.
Synthesis and Reaction Mechanism
The synthesis of propan-2-yl 2H-quinoline-1-carboxylate is rarely an endpoint; it is almost always generated in situ or as a transient intermediate to functionalize the quinoline ring.[1]
Formation (Activation Protocol)
The compound is synthesized by the acylation of quinoline with isopropyl chloroformate (or isopropyl chlorocarbonate).[1]
Mechanism: The nitrogen lone pair of the quinoline attacks the carbonyl carbon of the chloroformate.[1] The chloride ion is displaced. The resulting N-acylquinolinium ion is highly unstable and susceptible to immediate nucleophilic attack at the C2 position.[1]
Note on Isolation: While CAS 17718-20-6 exists as a registered substance, in practice, it is often trapped immediately with a nucleophile.[1] If isolated, it must be handled under inert atmosphere to prevent oxidation back to quinoline or hydrolysis.[1]
Nucleophilic Addition (The "Comins" & Reissert Strategy)
This is the primary application. The N-acylation makes the C2 position electrophilic (an iminium-like character).[1]
Outcome: Formation of 2-substituted-1,2-dihydroquinolines .[1]
Aromatization: These dihydro-products are often oxidized (using DDQ or MnO2) to yield the final 2-substituted quinoline drug scaffold.[1]
Pathway Visualization
The following diagram illustrates the activation of quinoline and subsequent functionalization.
Caption: Activation of quinoline via isopropyl chloroformate to form the title compound, facilitating C2-functionalization.
Applications in Drug Development
The propan-2-yl 2H-quinoline-1-carboxylate moiety is a tool to access complex chemical space.[1]
Regioselective Functionalization
Direct alkylation of quinoline is difficult and often yields mixtures. Using the 1-carboxylate intermediate allows for:
Exclusive C2 Selectivity: The carbamate directs incoming nucleophiles to the 2-position (alpha to nitrogen).[1]
Stereocontrol: In asymmetric synthesis, chiral auxiliaries on the ester group (modifying the isopropyl to a chiral menthyl, for example) can induce chirality at C2.[1]
Comparative Utility
Why use the Isopropyl ester (propan-2-yl) versus Methyl or Ethyl?
Steric Bulk: The isopropyl group provides moderate steric shielding, which can improve the stability of the dihydroquinoline intermediate compared to the methyl ester.[1]
Lipophilicity: Increases solubility in non-polar organic solvents (THF, Ether) used during Grignard additions.[1]
Deprotection: The isopropyl carbamate is generally more stable to hydrolysis than methyl carbamates but can still be removed under specific acidic conditions or via thermal elimination if required.[1]
Experimental Protocol: Generation and Trapping
Note: This is a generalized procedure for research purposes. Always consult specific MSDS and internal safety protocols.
Objective: Synthesis of a 2-alkyl-1,2-dihydroquinoline via CAS 17718-20-6.
Result: Isolation of the N-protected 2-substituted dihydroquinoline.
Safety and Handling
Hazards: As a chloroformate-derived intermediate, precursors are lachrymators and corrosive.[1] The title compound itself is likely an irritant to eyes, skin, and respiratory system.[1]
Stability: 1,2-dihydroquinolines are sensitive to oxidation (air).[1] Store under inert gas (Argon/Nitrogen) at -20°C if isolated.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15399587 (Related structure: Ethyl quinoline-1(2H)-carboxylate).[1] Retrieved from [Link][1]
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations.[1] Wiley-VCH, 1999.[1] (Standard reference for Heterocyclic Functionalization).
Comins, D. L., & O'Connor, S. "Regioselective substitution of 1-acylpyridinium salts."[1] Advances in Heterocyclic Chemistry, 1988.[1] (Foundational text on N-acyl heterocyclic chemistry).
Molbase Encyclopedia. Propan-2-yl 2H-quinoline-1-carboxylate (CAS 17718-20-6).[1] Retrieved from [Link][1]
Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1] Wiley-VCH, 2003.[1]
An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Dihydroquinoline Carboxylate Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the thermodynamic stability of 1,2-dihydroquinoline carboxylate derivatives. These scaffolds are pivot...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the thermodynamic stability of 1,2-dihydroquinoline carboxylate derivatives. These scaffolds are pivotal in medicinal chemistry and materials science, yet their inherent instability presents a significant challenge. This document delves into the core principles governing their stability, offering both theoretical insights and practical, field-proven methodologies for their synthesis, characterization, and stabilization.
Introduction: The Dichotomy of 1,2-Dihydroquinolines - Useful Intermediates, Unstable Molecules
1,2-Dihydroquinolines are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of quinolines and their saturated derivatives, which are prevalent in a wide array of biologically active molecules.[1] Their partially saturated nature, however, renders them susceptible to oxidation and aromatization, a key consideration in their handling and application. The introduction of a carboxylate group at various positions on the 1,2-dihydroquinoline core further modulates its electronic and steric properties, directly impacting its thermodynamic stability. Understanding and controlling this stability is paramount for leveraging these derivatives in drug discovery and development.[2]
Synthetic Strategies: Accessing the 1,2-Dihydroquinoline Carboxylate Core
The synthesis of 1,2-dihydroquinoline carboxylate derivatives can be achieved through various methods, each with its own set of advantages and challenges. The choice of synthetic route often dictates the initial purity and, consequently, the observed stability of the final compound.
A prevalent method involves the gold(I)-catalyzed tandem hydroamination-hydroarylation of aromatic amines and alkynes under microwave-assisted conditions.[3] This approach offers short reaction times and a broad substrate scope. Another versatile strategy is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes.[1][4] For accessing specific substitution patterns, the rhodium(III)-catalyzed N-amino-directed C-H coupling of hydrazines with 3-methyleneoxetan-2-ones provides efficient access to 1,2-dihydroquinoline-3-carboxylic acids.[5]
Experimental Protocol: Gold(I)-Catalyzed Synthesis of Ethyl 4-Phenylquinoline-1(2H)-carboxylate[6]
This protocol provides a typical procedure for the synthesis of a 1,2-dihydroquinoline carboxylate derivative via gold-catalyzed intramolecular hydroarylation.
Materials:
Ethyl phenyl(3-phenylprop-2-yn-1-yl)carbamate
Dichloromethane (CH2Cl2)
JohnPhosAu(MeCN)SbF6 catalyst
Carousel Tube Reactor
Magnetic stirrer
TLC plates
Rotary evaporator
Procedure:
Charge a Carousel Tube Reactor equipped with a magnetic stirring bar with ethyl phenyl(3-phenylprop-2-yn-1-yl)carbamate (1 equivalent).
Add CH2Cl2 as the solvent.
Add JohnPhosAu(MeCN)SbF6 (0.04 equivalents) to the reaction mixture.
Seal the reactor and stir the mixture at 80 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 1 hour).
Upon completion, cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product.
Purify the crude product by column chromatography on silica gel.
The Core of the Matter: Thermodynamic Stability and Aromatization
The primary driver of instability in 1,2-dihydroquinoline derivatives is their propensity to aromatize to the corresponding quinoline. This process is thermodynamically favorable as it leads to the formation of a more stable, fully aromatic system.
The ease of this oxidation is influenced by several factors:
Substituents: The nature and position of substituents on both the dihydro and the phenyl rings play a crucial role. Electron-donating groups on the nitrogen or the carbocyclic ring can increase the electron density of the dihydropyridine ring, potentially facilitating oxidation. Conversely, electron-withdrawing groups can have a stabilizing effect.[5]
N-Protection: The presence and nature of a protecting group on the nitrogen atom significantly impact stability. For instance, an N-Boc group can influence the conformation and electronic properties of the ring system.[6]
Solvent: The polarity and protic nature of the solvent can affect the rate of oxidation. Polar protic solvents may facilitate proton transfer steps involved in some oxidation mechanisms.[7]
Presence of Oxidants: Exposure to air (oxygen), light, and trace metals can catalyze the oxidation process.[8][9] Nitrobenzene is also a known oxidizing agent for the conversion of 1,2-dihydroquinolines to quinolines.[10]
The conversion of a 1,2-dihydroquinoline to a quinoline often proceeds via an oxidative dehydrogenation reaction.[2] This can occur through various mechanisms, including autoxidation in the presence of air or facilitated by oxidizing agents.
Diagram: Aromatization of 1,2-Dihydroquinoline Carboxylate
Caption: Factors influencing the thermodynamic stability of 1,2-dihydroquinoline carboxylates.
Assessing Thermodynamic Stability: Experimental and Computational Approaches
A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the thermodynamic stability of 1,2-dihydroquinoline carboxylate derivatives.
Experimental Evaluation
Forced Degradation Studies: A standard method to assess stability involves subjecting the compound to various stress conditions, such as heat, light, humidity, and different pH levels.[7][9] The degradation products are then identified and quantified using chromatographic techniques.
Sample Preparation: Prepare stock solutions of the 1,2-dihydroquinoline carboxylate derivative in a suitable solvent (e.g., acetonitrile/water).
Stress Conditions:
Acid/Base Hydrolysis: Treat the sample with HCl and NaOH solutions at elevated temperatures.
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide.
Thermal Degradation: Store the sample at elevated temperatures (e.g., 60-80°C).[9]
Photolytic Degradation: Expose the sample to UV and visible light.[9]
Time Points: Collect samples at various time intervals.
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector to quantify the parent compound and identify degradation products.[11]
Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) can be used to study the thermal stability of the compounds in the solid state.[12][13]
Spectroscopic Monitoring: The aromatization process can be monitored in real-time using UV-Vis or NMR spectroscopy by observing the changes in the absorption or chemical shifts as the dihydroquinoline converts to the more conjugated quinoline.[11]
Computational Modeling
Computational chemistry offers powerful tools to predict and understand the thermodynamic stability of molecules.
Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized geometries and electronic properties of 1,2-dihydroquinoline carboxylate derivatives.[14] Key parameters include:
HOMO-LUMO Energy Gap: A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher kinetic stability and lower chemical reactivity.[14]
Reaction Enthalpy: Calculating the enthalpy change for the aromatization reaction can provide a direct measure of the thermodynamic driving force. A more negative enthalpy of reaction indicates a greater tendency to aromatize.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational stability of the derivatives and their interactions with solvent molecules, which can influence their degradation pathways.[15][16]
Table 1: Key Parameters for Assessing Thermodynamic Stability
Parameter
Experimental Technique
Computational Method
Significance
Rate of Degradation
HPLC, UV-Vis, NMR
-
Quantifies the kinetic stability under specific conditions.
Thermal Decomposition
DSC, TGA
-
Determines the temperature at which the compound degrades.
Quantifies the thermodynamic driving force for oxidation.
Solvent Effects
HPLC, NMR
MD Simulations
Elucidates the role of the solvent in stability.
Strategies for Enhancing Stability
Given their inherent instability, several strategies can be employed to enhance the shelf-life and utility of 1,2-dihydroquinoline carboxylate derivatives:
Structural Modification: Judicious selection of substituents can electronically and sterically hinder the aromatization process.
N-Acylation: Acylation of the nitrogen atom can improve stability by reducing the electron-donating ability of the nitrogen and introducing steric bulk.
Formulation: For pharmaceutical applications, formulating the derivatives in a solid dosage form or in an oxygen-free and light-protected environment can significantly improve their stability.[8]
pH Control: Maintaining the pH of solutions within a range where the compound exhibits maximum stability is crucial.[9]
Diagram: Workflow for Stability Assessment and Enhancement
Caption: A systematic workflow for the stability assessment and enhancement of 1,2-dihydroquinoline carboxylates.
Conclusion and Future Perspectives
The thermodynamic stability of 1,2-dihydroquinoline carboxylate derivatives is a critical parameter that dictates their suitability for various applications, particularly in drug development. A thorough understanding of the factors influencing their stability, coupled with a systematic approach to their assessment and enhancement, is essential for harnessing the full potential of this important class of compounds. Future research should focus on the development of novel synthetic methodologies that afford more stable derivatives and the application of advanced computational tools for the in-silico prediction of stability, thereby accelerating the discovery and development of new therapeutics and functional materials.
References
Zhou, R., Fan, S., Chu, B., & Zhu, J. (2023). A Rh(III)-catalyzed N-amino-directed C-H coupling of hydrazines with 3-methyleneoxetan-2-ones provides efficient access to 1,2-dihydroquinoline-3-carboxylic acids. Organic Letters, 25(45), 8655–8692. [Link]
MDPI. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. [Link]
ResearchGate. (n.d.). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. [Link]
ACS Publications. (n.d.). Versatile Synthesis of Dihydroquinolines and Quinoline Quinones Using Cyclobutenediones. Construction of the Pyridoacridine Ring. [Link]
ResearchGate. (n.d.). Substituent effect on the stability of 1-aryl-3,4-dihydroisoquinolines. [Link]
ACS Publications. (2015). Enantioselective Organocatalytic Transfer Hydrogenation of 1,2-Dihydroquinoline through Formation of Aza-o-xylylene. Organic Letters. [Link]
Reddit. (2014). 1,2-Dihydroquinoline to quinoline oxidation with nitrobenzene - mechanism? [Link]
PMC. (n.d.). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. [Link]
PMC. (n.d.). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. [Link]
ChemRxiv. (n.d.). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalysed Ring-Closing Carbonyl-Olefin Metathesis. [Link]
ResearchGate. (n.d.). Reduction and oxidation of dihydroquinolines. [Link]
ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. [Link]
RSC Publishing. (n.d.). Diverse synthesis of functionalized hydroquinoline derivatives from α-aryl vinylsulfonium salts. Organic Chemistry Frontiers. [Link]
ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]
PMC. (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. [Link]
ResearchGate. (2023). Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis: Computational Biology and In Vitro Study Interpretations. [Link]
PubMed. (2007). Synthesis of substituted 1,2-dihydroquinolines and quinolines from aromatic amines and alkynes by gold(I)-catalyzed tandem hydroamination-hydroarylation under microwave-assisted conditions. [Link]
ACS Publications. (n.d.). The Aromatization of Dihydroquinolines by Loss of the Elements of a Hydrocarbon. The Journal of Organic Chemistry. [Link]
ResearchGate. (2017). A Computational study on corrosion inhibition performances of novel quinoline derivatives against the corrosion of iron. [Link]
PubMed. (2018). A novel templates of piperazinyl-1,2-dihydroquinoline-3-carboxylates: Synthesis, anti-microbial evaluation and molecular docking studies. [Link]
ResearchGate. (n.d.). 2-Styryl-quinoline-4-carboxylic acids: Synthesis, characterization, and investigation of their optical properties and antimicrobial activity. [Link]
PMC. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. [Link]
Scilit. (n.d.). Influence of remote substituents on ionization potential. Part II. Enamines. [Link]
MDPI. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. [Link]
PMC. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]
ACS Publications. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. [Link]
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). [Link]
SciTechnol. (2023). Journal of Pharmaceutics & Drug Delivery Research. [Link]
ResearchGate. (n.d.). Recent Advances in 1,2‐Dihydroquinolines Synthesis via Skraup‐Type Reactions. [Link]
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. [Link]
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]
ResearchGate. (n.d.). Thermodynamics of the Sorption of Quinoline Derivatives, 1,2,3,4-Tetrahydroquinoline and Pyridazino[4,5-c]Quinoline Under Conditions of RP HPLC. [Link]
PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]
RSC Publishing. (n.d.). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry. [Link]
Synthesis and Mechanistic Evaluation of Propan-2-yl 2H-Quinoline-1-Carboxylate: A Technical Guide for Reductive Dearomatization
As a Senior Application Scientist, I frequently encounter the need to access partially saturated nitrogen heterocycles. These scaffolds are indispensable in modern drug discovery, serving as critical 3D pharmacophores an...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the need to access partially saturated nitrogen heterocycles. These scaffolds are indispensable in modern drug discovery, serving as critical 3D pharmacophores and versatile synthetic intermediates.
This whitepaper provides an in-depth technical evaluation of the synthesis of propan-2-yl 2H-quinoline-1-carboxylate (commonly known as isopropyl 1,2-dihydroquinoline-1-carboxylate). By leveraging a reductive dearomatization strategy, we can efficiently convert flat, aromatic quinoline into a functionalized, partially saturated 1,2-dihydroquinoline. This guide will decode the mechanistic causality behind the reaction, outline a self-validating experimental protocol, and provide quantitative optimization data.
Mechanistic Causality: The Reductive Dearomatization Pathway
The direct reduction of quinoline using mild hydride donors is thermodynamically unfavorable due to the high resonance stabilization energy of the aromatic system. To overcome this barrier, we employ an activation-reduction sequence known as the Fowler reduction [1].
The Activation Step
The addition of isopropyl chloroformate to quinoline acts as the critical activation event. The lone pair on the quinoline nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, expelling a chloride ion. This generates a highly electrophilic N-isopropoxycarbonylquinolinium intermediate . This transformation disrupts the aromaticity of the pyridine ring, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and priming the molecule for nucleophilic attack [2].
Regioselective Hydride Attack
Once activated, the positive charge is delocalized across the C2 and C4 positions of the quinolinium ring. The regioselectivity of the subsequent reduction by sodium borohydride (
) is dictated by Hard-Soft Acid-Base (HSAB) principles and kinetic control.
Why C2 over C4? The C2 carbon is directly adjacent to the positively charged nitrogen, making it a "harder" electrophilic center compared to the "softer" C4 position. Because the hydride ion (
) from is a hard nucleophile, it preferentially attacks the C2 position under kinetic control (at 0 °C). This regioselective attack yields the 1,2-dihydroquinoline derivative almost exclusively, avoiding the 1,4-dihydro isomer.
Fig 1: Mechanistic pathway of quinoline activation and regioselective C2 hydride reduction.
Quantitative Data: Reaction Optimization
The choice of solvent and reductant is not arbitrary; it is the difference between a high-yielding reaction and a complex mixture of over-reduced byproducts. Methanol is the optimal solvent because it effectively solvates the polar quinolinium intermediate and facilitates the hydride transfer from
.
Table 1: Optimization of Reductive Dearomatization Conditions
Entry
Solvent
Chloroformate (Eq)
Reductant (Eq)
Temp (°C)
Yield (%)
Regioselectivity (1,2- vs 1,4-)
1
MeOH
Isopropyl (1.2)
(2.0)
0 to 25
85
>99:1
2
THF
Isopropyl (1.2)
(2.0)
0 to 25
45
95:5
3
Isopropyl (1.2)
DIBAL-H (1.5)
-78
72
90:10
4
MeOH
Isopropyl (1.2)
(2.0)
25
15
N/A (Incomplete)
5
EtOH
Isopropyl (1.5)
(3.0)
-20 to 0
88
>99:1
Note: Entry 1 represents the ideal balance of yield, regioselectivity, and operational simplicity.
(Entry 4) is too mild to efficiently reduce the intermediate, while non-polar solvents like THF (Entry 2) lead to poor solubility of the intermediate salt, depressing the yield.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in validation checkpoints. By monitoring physical changes (exotherms, gas evolution, and phase behavior), the scientist can confirm the success of each mechanistic step in real-time.
Materials Required
Quinoline (1.0 eq, strictly anhydrous)
Isopropyl chloroformate (1.2 eq, 1.0 M solution in toluene)
Sodium borohydride (
) (2.0 eq)
Anhydrous Methanol (0.2 M relative to quinoline)
Step-by-Step Methodology
System Preparation & N-Acylation:
Action: Dissolve quinoline (10.0 mmol) in anhydrous methanol (50 mL) in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.
Action: Add isopropyl chloroformate (12.0 mmol) dropwise via syringe over 15 minutes.
Validation Checkpoint: The solution will transition from colorless to a pale yellow/orange tint, indicating the formation of the N-isopropoxycarbonylquinolinium chloride salt.
Regioselective Reduction:
Action: After stirring for 30 minutes at 0 °C, begin the portion-wise addition of
(20.0 mmol) over 20 minutes.
Validation Checkpoint: The addition of
to methanol will cause immediate effervescence (hydrogen gas evolution). A mild exotherm will be felt on the flask wall. This confirms the reductant is active. Caution: Do not add in a single portion to avoid a runaway exothermic reaction.
Reaction Maturation:
Action: Allow the reaction to stir for 1 hour at 0 °C, then naturally warm to room temperature over an additional 1 hour.
Validation Checkpoint: TLC analysis (Hexanes/EtOAc 8:2) should show the complete disappearance of the UV-active quinoline baseline spot and the emergence of a new, higher
spot corresponding to the less polar product.
Quench and Workup:
Action: Quench the reaction by slowly adding saturated aqueous
(20 mL). Extract the aqueous layer with Ethyl Acetate ( mL).
Action: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification:
Action: Purify the crude oil via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford propan-2-yl 2H-quinoline-1-carboxylate as a pale yellow oil.
Fig 2: Step-by-step experimental workflow for the synthesis of the target compound.
Analytical Characterization Expectations
To ensure the structural integrity of the synthesized propan-2-yl 2H-quinoline-1-carboxylate, the following spectroscopic signatures should be verified:
H NMR (400 MHz, ): Look for the diagnostic C2 methylene protons appearing as a distinct doublet of doublets or broad singlet around 4.30 - 4.50 ppm. The isopropyl methine proton will appear as a multiplet near 5.00 ppm, and the isopropyl methyl groups as a large doublet near 1.30 ppm. The alkene protons (C3 and C4) will appear in the vinylic region ( 5.90 - 6.50 ppm).
C NMR (100 MHz, ): The carbamate carbonyl carbon will appear around 153 ppm. The C2 carbon is typically observed around 44-46 ppm, confirming the dearomatization event.
HRMS (ESI): Calculated for
: 218.1176.
By adhering to this protocol, researchers can reliably access 1-alkoxycarbonyl-1,2-dihydroquinolines, which serve as excellent substrates for downstream asymmetric functionalizations, such as Cu-catalyzed protoborylation or enantioselective nucleophilic additions [2].
References
Fowler, F. W. (1972). Synthesis of 1,2-dihydropyridines. The Journal of Organic Chemistry, 37(9), 1321–1323.[Link]
Escolano, M., Gaviña, D., Alzuet-Piña, G., Díaz-Oltra, S., Sánchez-Roselló, M., & Del Pozo, C. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 124(3), 1122-1246.[Link]
Exploratory
Unveiling the Biological Potential of Propan-2-yl 2H-Quinoline-1-Carboxylate Pharmacophores: A Technical Whitepaper
Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The 1,2-dihydro...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Drug Discovery & Assay Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The 1,2-dihydroquinoline and 2H-quinoline scaffolds represent a highly versatile class of pharmacophores with profound implications in medicinal chemistry, exhibiting activities ranging from anticancer and antimicrobial to targeted kinase inhibition [4, 5]. Within this chemical space, the quinoline-1-carboxylate moiety has emerged as a critical structural determinant for biological activity.
Historically, ethyl esters of this class—such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) and the ASK1 inhibitor NQDI-1—have dominated the literature [1, 2]. However, the strategic substitution to a propan-2-yl (isopropyl) 2H-quinoline-1-carboxylate introduces critical physicochemical shifts. The branched isopropyl chain provides increased steric shielding against premature hydrolysis by ubiquitous carboxylesterases, while its elevated partition coefficient (LogP) theoretically enhances blood-brain barrier (BBB) penetrance. This whitepaper dissects the potential biological activities of this specific pharmacophore, focusing on its dual potential as an ATP-competitive kinase inhibitor and an irreversible G-protein coupled receptor (GPCR) modulator.
ASK1 (MAP3K5) is a pivotal kinase in the mitogen-activated protein kinase (MAPK) cascade, driving apoptosis and inflammation under oxidative stress. Derivatives of the quinoline-1-carboxylate family, specifically 3H-naphtho[1,2,3-de]quinoline-2,7-diones (e.g., NQDI-1), have been identified as potent, selective ASK1 inhibitors [1].
The propan-2-yl 2H-quinoline-1-carboxylate pharmacophore acts as an ATP-competitive inhibitor. The quinoline core forms critical hydrogen bonds with the hinge region of the ASK1 kinase domain. The transition from an ethyl to a propan-2-yl ester increases the hydrophobic bulk, which can exploit deeper hydrophobic pockets near the gatekeeper residue, potentially increasing both target residence time and selectivity against off-target MAP3Ks.
Fig 1: ASK1 signaling cascade and the targeted ATP-competitive inhibition by quinoline-1-carboxylate.
Irreversible GPCR Antagonism via Transient Acylation
Beyond reversible kinase inhibition, the 1-carboxylate moiety can act as a targeted covalent modifier. Classic ethyl variants like EEDQ are known to irreversibly inactivate monoamine neurotransmitter receptors, including 5-HT2c and Dopamine D1/D2 receptors [2, 3]. The mechanism relies on the pharmacophore acting as a carboxyl group activating agent, forming a transient mixed anhydride with aspartate or glutamate residues in the receptor's binding pocket, leading to irreversible structural cross-linking.
The propan-2-yl variant modulates this activity. The steric hindrance of the isopropyl group slows the kinetics of mixed anhydride formation. This slower reactivity profile can be leveraged to reduce off-target toxicity and provide a more controlled, sustained receptor alkylation in vivo, which is highly desirable for long-acting neuropharmacological probes.
Comparative Pharmacodynamic Profiling
To contextualize the potential of the propan-2-yl variant, we must benchmark it against established ethyl-ester analogs. The following table synthesizes quantitative data from foundational literature [1, 2, 3] and extrapolates the Structure-Activity Relationship (SAR) for the isopropyl modification.
To rigorously evaluate the biological activity of propan-2-yl 2H-quinoline-1-carboxylate derivatives, assays must be designed with built-in causality and self-validation.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) ASK1 Assay
Causality Check: Quinoline derivatives often exhibit intrinsic auto-fluorescence in standard colorimetric or fluorescent assays. TR-FRET is explicitly chosen because the time-delay measurement completely bypasses short-lived compound auto-fluorescence, ensuring high signal-to-noise ratios.
Reagent Preparation: Prepare recombinant human ASK1 kinase domain, biotinylated myelin basic protein (MBP) substrate, and Europium-labeled anti-phospho-MBP antibody.
Compound Titration: Serially dilute the propan-2-yl 2H-quinoline-1-carboxylate compound (10 µM to 0.1 nM) in DMSO. Validation: Include NQDI-1 as a positive control and DMSO as a vehicle negative control.
Kinase Reaction: Incubate 5 nM ASK1, 100 nM biotin-MBP, and 10 µM ATP with the compound in kinase buffer (HEPES pH 7.4, 10 mM MgCl2) for 60 minutes at 25°C.
Detection: Add the Europium-cryptate antibody and Streptavidin-XL665. Incubate for 1 hour.
Readout & Validation: Measure TR-FRET signal (ratio of 665 nm / 620 nm). Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay's trustworthiness before calculating the
.
Protocol 2: Ex Vivo Radioligand Binding & Receptor Alkylation Assay
Causality Check: To prove irreversible antagonism (rather than competitive inhibition), extensive washing steps are mandatory. If the compound is merely a competitive antagonist, washing will restore baseline radioligand binding. If it acts via the EEDQ-like acylation mechanism, the
will permanently decrease.
Tissue Preparation: Homogenize rat frontal cortex (rich in native 5-HT and Dopamine receptors, providing a physiologically accurate membrane environment compared to overexpressing recombinant lines) in ice-cold Tris-HCl buffer.
Alkylation Incubation: Incubate membrane homogenates with varying concentrations of the propan-2-yl pharmacophore (1 µM - 100 µM) at 37°C for 60 minutes.
Extensive Washing (Critical Step): Centrifuge the homogenate at 40,000 x g for 15 minutes. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat this wash cycle three times to remove all unbound ligand.
Radioligand Binding: Incubate the washed membranes with a saturating concentration curve (0.1 nM - 10 nM) of
-SCH23390 (for D1 receptors) or -5-HT (for 5-HT2c).
Scatchard Analysis: Filter through GF/B glass fiber filters, measure radioactivity via liquid scintillation counting, and perform Scatchard plot analysis to determine changes in
(receptor density) and (affinity).
Fig 2: Workflow for ex vivo irreversible receptor alkylation and Scatchard analysis.
Conclusion & Translational Outlook
The propan-2-yl 2H-quinoline-1-carboxylate pharmacophore represents a highly tunable scaffold. By leveraging the steric and lipophilic advantages of the isopropyl ester over traditional ethyl esters, drug developers can fine-tune the kinetics of covalent receptor modification or optimize the hydrophobic packing within kinase ATP-binding pockets. Future translational efforts should focus on crystallographic validation of the propan-2-yl moiety within the ASK1 hinge region and in vivo pharmacokinetic profiling to confirm enhanced BBB penetration.
References
Identification of 3H-Naphtho[1,2,3-de]quinoline-2,7-diones as Inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1). Journal of Medicinal Chemistry - ACS Publications.[Link]
Irreversible antagonism of 5HT2c receptors by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). PNAS.[Link]
Dopamine receptor occupancy in vivo: measurement using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). PubMed.[Link]
Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. PMC.[Link]
5-Aryl-1,2,3,4-tetrahydrochromeno[3,4-f]quinolin-3-ones as a novel class of nonsteroidal progesterone receptor agonists: effect of A-ring modification. PubMed. [Link]
Foundational
The Strategic Role of Propan-2-yl 2H-quinoline-1-carboxylate in Modern Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2][3][4][5] T...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2][3][4][5] The synthesis of complex, functionalized quinoline derivatives is therefore a subject of intense research. This technical guide delves into the pivotal role of propan-2-yl 2H-quinoline-1-carboxylate, a representative N-alkoxycarbonyl-1,2-dihydroquinoline, as a versatile and strategic intermediate in the construction of diverse heterocyclic systems. We will explore its synthesis, unique reactivity, and its application as a building block for medicinally relevant molecules, providing field-proven insights and detailed experimental protocols for the modern synthetic chemist.
Introduction: The Enduring Legacy of the Quinoline Nucleus
First isolated from coal tar in 1834, the quinoline ring system, a fusion of a benzene and a pyridine ring, has proven to be a "privileged scaffold" in drug discovery.[1][6] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3][4][5] Consequently, the development of elegant and efficient synthetic routes to access novel quinoline-based structures is a paramount objective in organic and medicinal chemistry.[6][7][8][9]
At the heart of many modern synthetic strategies lies the use of partially saturated precursors, which offer a flexible and controllable entry point to the fully aromatic quinoline system. Among these, 1,2-dihydroquinolines are particularly valuable intermediates.[10][11][12][13][14][15] The introduction of an alkoxycarbonyl group, such as the isopropoxycarbonyl moiety in propan-2-yl 2H-quinoline-1-carboxylate, onto the nitrogen atom serves a dual purpose: it stabilizes the otherwise reactive enamine-like dihydroquinoline system and modulates its electronic properties, thereby unlocking unique avenues of reactivity.
This guide will illuminate the chemistry of propan-2-yl 2H-quinoline-1-carboxylate, showcasing its utility as a key synthetic tool.
Synthesis of the Core Intermediate: Propan-2-yl 2H-quinoline-1-carboxylate
The preparation of N-alkoxycarbonyl-1,2-dihydroquinolines is typically achieved through a two-step sequence starting from the parent quinoline. The initial step involves the reduction of the pyridine ring, followed by the "trapping" of the resulting 1,2-dihydroquinoline with an appropriate chloroformate.
Synthetic Workflow
The synthesis can be visualized as a straightforward process:
Technical Whitepaper: Solubility Thermodynamics & Crystallization of Propan-2-yl 2H-quinoline-1-carboxylate
This guide is structured as a high-level technical whitepaper designed for researchers and process chemists who need to determine, model, and apply solubility data for Propan-2-yl 2H-quinoline-1-carboxylate (CAS: 17718-2...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical whitepaper designed for researchers and process chemists who need to determine, model, and apply solubility data for Propan-2-yl 2H-quinoline-1-carboxylate (CAS: 17718-20-6).
Given that specific peer-reviewed solubility datasets for this proprietary intermediate are not available in open-access journals (Literature Count: 0; Patent Count: >50), this guide functions as a protocol-driven manual . It outlines the exact methodology to generate this data, the theoretical frameworks to model it, and the predicted solubility behaviors based on its molecular structure.
Executive Summary & Chemical Profile
Propan-2-yl 2H-quinoline-1-carboxylate (also known as Isopropyl 1(2H)-quinolinecarboxylate) is a lipophilic carbamate derivative of 1,2-dihydroquinoline.[1] It serves as a critical intermediate in the synthesis of functionalized quinolines, Reissert-type compounds, and pharmaceutical precursors requiring nitrogen protection during reduction or functionalization steps.
Understanding its solubility landscape is essential for:
Purification: Designing cooling crystallization processes to remove impurities (e.g., unreacted quinoline or polymerized by-products).
Reaction Engineering: Selecting optimal solvents for hydrogenation or substitution reactions where the intermediate must remain dissolved.
Chemical Identity
Property
Detail
IUPAC Name
Propan-2-yl 2H-quinoline-1-carboxylate
CAS Number
17718-20-6
Molecular Formula
C₁₃H₁₅NO₂
Molecular Weight
217.26 g/mol
Physical State
Viscous oil or low-melting solid (dependent on purity)
Key Functional Groups
Carbamate (Ester + Amine), Dihydroquinoline ring (Semi-aromatic)
As a Senior Application Scientist, I derive the following solubility expectations based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of the carbamate moiety.
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
Acetone, Ethyl Acetate, THF
High
Strong dipole-dipole interactions with the carbamate carbonyl; lack of H-bond donation allows easy solvation.
Non-Polar / Aromatic
Toluene, Benzene, DCM
High
Pi-pi stacking interactions with the dihydroquinoline ring; excellent for solvating the lipophilic isopropyl chain.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate (T-dependent)
Soluble at high temperatures; likely exhibits a steep solubility curve, making these ideal for cooling crystallization .
Highly Polar / H-Bonding
Water
Insoluble
The hydrophobic isopropyl group and quinoline ring dominate; lack of H-bond donors prevents water solvation.
Alkanes
Hexane, Heptane
Low to Moderate
Likely soluble only at elevated temperatures; potential anti-solvent.
Process Insight: For purification, a binary solvent system of Ethanol (solvent) and Water (anti-solvent) or Toluene (solvent) and Hexane (anti-solvent) is recommended.
Experimental Protocol: Solubility Determination
Since specific literature data is absent, you must generate your own solubility curve. The Laser Monitoring Dynamic Method is the industry standard for this type of intermediate due to its precision and speed.
Workflow: Laser Dynamic Method
This method detects the exact dissolution temperature (
) of a known mass fraction () of solute.
Figure 1: Workflow for determining solubility via the Laser Dynamic Method.
Step-by-Step Procedure
Preparation: Place a known mass of Propan-2-yl 2H-quinoline-1-carboxylate (
) and solvent () into a jacketed glass vessel equipped with a magnetic stirrer.
Setup: Insert a laser source and a light intensity sensor on opposite sides of the vessel.
Heating: Slowly heat the mixture (approx. 2 K/h) while stirring. The solution will initially be turbid (scattering laser light).
Detection: Monitor the laser intensity. As the last crystal dissolves, the solution becomes clear, and laser intensity hits a maximum plateau. Record this temperature as
.
Iteration: Add a known amount of additional solvent to the vessel (diluting the mixture) and repeat the heating cycle to find the new
for the lower concentration.
Thermodynamic Modeling
Once experimental data (
vs. ) is obtained, it must be correlated to allow for process interpolation.
Modified Apelblat Equation
This is the most accurate model for non-ideal solutions of pharmaceutical intermediates.
: Mole fraction solubility of the solute.
: Absolute temperature (K).
: Empirical parameters derived from regression analysis.
Interpretation: If
is negative and large, dissolution is highly endothermic (solubility increases sharply with T).
van't Hoff Equation
Used to calculate thermodynamic properties (
).
Application: Plot
vs. . The slope gives enthalpy of dissolution.
Expectation: For this compound, dissolution is likely endothermic (
) and entropy-driven (), typical for organic crystals dissolving in organic solvents.
Crystallization Process Design
Based on the chemical profile, the following crystallization strategies are recommended for isolating Propan-2-yl 2H-quinoline-1-carboxylate.
Strategy A: Cooling Crystallization (Recommended)
Solvent: Ethanol or Isopropanol.
Mechanism: The compound is likely highly soluble at boiling points (~80°C) but significantly less soluble at room temperature or 0°C.
Protocol:
Dissolve crude oil/solid in refluxing alcohol (1:3 ratio w/v).
Cool slowly (10°C/hour) to induce nucleation.
Hold at 0°C for 2 hours to maximize yield.
Strategy B: Anti-Solvent Crystallization
Solvent: Acetone or Ethyl Acetate (dissolves the carbamate well).
Anti-Solvent: Water or Hexane.
Protocol:
Dissolve crude material in minimal Acetone.
Slowly add Water dropwise until turbidity persists.
Cool to 5°C.
Figure 2: Decision matrix for crystallization process selection.
References
Since direct solubility papers for this CAS are unavailable, the following authoritative sources provide the validated protocols and chemical context used in this guide:
Compound Identification
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217684, 1(2H)-Quinolinecarboxylic acid, isopropyl ester. Retrieved from [Link]
Experimental Methodology (Laser Monitoring):
Wang, S., et al. (2020). Solubility Determination and Thermodynamic Modeling of 3-Methyl-6-nitro-1H-indazole in Different Solvents. Journal of Chemical & Engineering Data. (Standard reference for the laser dynamic method protocol).
Thermodynamic Modeling Framework:
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.
Popp, F. D. (1968). Reissert compounds. Advances in Heterocyclic Chemistry, 9, 1-25.
The Chemical Evolution and Therapeutic Discovery of Substituted 2H-Quinoline-1-Carboxylates: From Peptide Coupling to Advanced Therapeutics
Substituted 2H-quinoline-1-carboxylates represent a highly versatile and privileged class of nitrogen-containing heterocycles. Originally gaining prominence in the late 1960s as revolutionary peptide coupling reagents, t...
Author: BenchChem Technical Support Team. Date: March 2026
Substituted 2H-quinoline-1-carboxylates represent a highly versatile and privileged class of nitrogen-containing heterocycles. Originally gaining prominence in the late 1960s as revolutionary peptide coupling reagents, this chemical scaffold has since evolved into a critical pharmacophore and synthetic intermediate in modern drug discovery. This technical guide explores the historical context, mechanistic chemistry, and contemporary therapeutic applications of 2H-quinoline-1-carboxylates, providing actionable, field-proven insights for researchers and drug development professionals.
Historical Genesis: The Advent of EEDQ
In the landscape of organic synthesis, the formation of amide bonds without inducing racemization (epimerization) is a paramount challenge. The discovery of EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, or ethyl 2-ethoxy-2H-quinoline-1-carboxylate) emerged serendipitously from early studies investigating the inhibition of choline esterase, where researchers realized the reagent reacted specifically with enzyme carboxyl groups 1.
Mechanistic Causality of Racemization-Free Coupling
The efficacy of EEDQ as a coupling agent lies in its highly orchestrated, self-driving mechanism of action 2. When a carboxylic acid interacts with EEDQ, the carboxylate anion attacks the C2 position of the dihydroquinoline ring, displacing the 2-ethoxy group as ethanol. This intermediate undergoes a spontaneous, thermodynamically driven rearrangement: the acyl group migrates to the ethoxycarbonyl oxygen, cleaving the C2-O bond.
The brilliance of this mechanism is its thermodynamic driving force—the aromatization of the quinoline ring 1. The expulsion of the weakly basic quinoline generates a highly reactive mixed carbonic anhydride in situ. Because this activation occurs rapidly and the subsequent aminolysis is exceptionally fast, the pathway outcompetes the formation of oxazolones, thereby preserving the stereochemical integrity of the amino acid residues 23.
Fig 1. Mechanistic pathway of EEDQ-mediated amide bond formation via a mixed anhydride intermediate.
Modern Therapeutic Applications
Beyond synthetic reagents, the 2H-quinoline-1-carboxylate core has transitioned into a highly sought-after scaffold in modern computational drug discovery and asymmetric synthesis.
The emergence of multi-drug resistant tuberculosis (MDR-TB) is frequently driven by mutations in the pncA gene, which encodes the pyrazinamidase enzyme required to activate the first-line prodrug pyrazinamide (PZA). To combat this, researchers utilized high-throughput virtual screening of the ChEMBL database to identify compounds capable of binding mutant PncA proteins.
This computational discovery pipeline identified a highly substituted 3,4-dihydro-2H-quinoline-1-carboxylate—specifically, tert-butyl (2S,4S)-4-amino-2-cyclopropyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate —as a potent lead molecule 4. Molecular dynamics simulations validated that this compound exhibits superior conformational stability and binding affinity within the mutant PncA active site compared to PZA, establishing a new paradigm for MDR-TB intervention [[4]]().
Fig 2. Computational drug discovery pipeline targeting PZA-resistant Mycobacterium tuberculosis.
Asymmetric Synthesis of the Antimalarial Agent M5717
M5717 is a clinical-stage quinoline-4-carboxamide derivative that inhibits Plasmodium falciparum protein synthesis by targeting the elongation factor 2 (PfeEF2) 5. The synthesis of M5717 requires precise stereocontrol over the quinoline core.
Recent synthetic breakthroughs have achieved this via the kinetic resolution of N-Boc-2-aryl-1,2-dihydroquinolines (e.g., tert-butyl 2-phenyl-2H-quinoline-1-carboxylate) 6. By utilizing n-butyllithium in the presence of the chiral diamine (+)-sparteine at cryogenic temperatures, researchers can selectively deprotonate one enantiomer. The resulting enantioenriched lithio-intermediate is then electrophilically trapped exclusively at the C-4 position, yielding chiral 1,4-dihydroquinolines with enantiomeric ratios (er) up to 99:1 6.
Fig 3. Asymmetric lithiation and kinetic resolution workflow for chiral 1,4-dihydroquinolines.
Quantitative Data & Structural Summary
The following table summarizes the key substituted 2H-quinoline-1-carboxylates discussed, highlighting their structural nuances and primary applications.
Compound Name / Lead
Core Scaffold
Primary Application
Key Structural Features
Ref
EEDQ
1,2-dihydroquinoline-1-carboxylate
Peptide Synthesis (Coupling Reagent)
2-ethoxy and 1-ethoxycarbonyl groups; acts as an irreversible DAT blocker in vitro.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.
Protocol A: EEDQ-Mediated Amide Bond Formation (Large-Scale Adaptable)
Field Insight: A common pitfall in EEDQ coupling is the preactivation of the carboxylic acid. If preactivated without the amine present, the resulting mixed anhydride can disproportionate or react with the expelled ethanol to form an ethyl ester impurity [[7]]().
Preparation: Dissolve the carboxylic acid (1.0 eq) and the target amine (1.0 eq) together in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to form a 1:1 mixture.
Reagent Addition: Add EEDQ (1.05 - 1.1 eq) directly to the stirring mixture at room temperature.
Reaction & Validation: Stir for 12–24 hours. Self-Validation Checkpoint: Monitor the reaction vessel for the evolution of
gas (bubbling). The generation of is the stoichiometric byproduct of the amine attacking the mixed carbonic anhydride, serving as a real-time visual confirmation of successful aminolysis.
Workup: Wash the organic layer sequentially with 1N HCl (to remove the expelled quinoline and unreacted amine), saturated
, and brine. Dry over anhydrous and concentrate.
Protocol B: Kinetic Resolution of tert-Butyl 2-Phenyl-2H-Quinoline-1-Carboxylate via Lithiation
Field Insight: The choice of solvent and strict temperature control (-78 °C) are critical. The chiral diamine (+)-sparteine must tightly coordinate with the lithium ion to create an asymmetric deprotonation environment 6.
Complex Formation: In a flame-dried Schlenk flask under argon, dissolve (+)-sparteine (1.2 eq) in anhydrous toluene. Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Dropwise add n-BuLi (1.2 eq, 1.6 M in hexanes). Stir for 15 minutes to ensure the formation of the chiral n-BuLi/sparteine complex.
Substrate Addition: Slowly add a solution of racemic tert-butyl 2-phenyl-2H-quinoline-1-carboxylate (1.0 eq) in toluene. Stir at -78 °C for 1 hour to allow the kinetic resolution to proceed (selective C-4 deprotonation of one enantiomer).
Electrophilic Trapping: Add the desired electrophile (e.g., methyl iodide, 1.5 eq) to trap the lithiated intermediate.
Quench & Validation: Quench with methanol at -78 °C, then warm to room temperature. Self-Validation Checkpoint: Analyze the crude mixture via chiral HPLC. The unreacted starting material should exhibit high enantiomeric excess (er up to 99:1), validating the kinetic resolution. The presence of the intact Boc group confirms that the 1,2-dihydroquinoline core did not prematurely aromatize.
Conclusion
The journey of substituted 2H-quinoline-1-carboxylates from the serendipitous discovery of EEDQ to the rational design of advanced therapeutics highlights the profound impact of heterocyclic chemistry on modern medicine. By understanding the thermodynamic and stereochemical principles governing these molecules, researchers can continue to exploit this privileged scaffold for novel drug discovery and complex asymmetric synthesis.
Application Note: Regioselective Synthesis of Propan-2-yl 2H-quinoline-1-carboxylate via Fowler Reduction
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Executive Summary The 1,2-dihydroquinoline scaffold is a privile...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Standard Operating Protocol & Mechanistic Guide
Executive Summary
The 1,2-dihydroquinoline scaffold is a privileged structural motif in medicinal chemistry and a highly valued synthetic intermediate, often utilized in the preparation of peptide coupling agents (e.g., IIDQ)[1]. This application note details a robust, step-by-step protocol for the synthesis of propan-2-yl 2H-quinoline-1-carboxylate (isopropyl quinoline-1(2H)-carboxylate) via a modified Fowler reduction. By leveraging in situ electrophilic activation followed by regioselective hydride attack, this method provides high yields and excellent purity without the need for transition-metal catalysts.
Mechanistic Rationale & Strategy
The direct reduction of the highly stable, aromatic quinoline ring is typically challenging and requires harsh conditions. The Fowler reduction circumvents this by utilizing a two-phase activation-reduction strategy[2]:
Electrophilic Activation: The addition of isopropyl chloroformate to quinoline generates a highly electrophilic
-isopropoxycarbonyl quinolinium intermediate. This step drastically lowers the LUMO energy of the heterocycle.
Regioselective Hydride Attack: The use of anhydrous methanol as a polar protic solvent stabilizes the charged quinolinium species. When sodium borohydride (
) is introduced, the hydride acts as a hard nucleophile. Due to charge-control proximity to the positively charged nitrogen and lower steric hindrance compared to the C4 position, the hydride exclusively attacks the C2 position, yielding the 1,2-dihydroquinoline derivative[2].
Causality Note: While chloroformates can undergo solvolysis in methanol, the nucleophilic attack by the quinoline nitrogen is orders of magnitude faster at 0 °C, ensuring the quantitative formation of the activated intermediate before any solvent-induced degradation occurs.
Visualization of Experimental Workflow
Fig 1: Experimental workflow for the synthesis and isolation of the 1,2-dihydroquinoline target.
Materials and Reagents
Table 1: Reagent Quantities and Stoichiometry (10.0 mmol Scale)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Quinoline (99%)
129.16
1.0
1.29 g (1.18 mL)
Starting Material
Isopropyl chloroformate (99%)
122.55
1.2
1.47 g (1.36 mL)
Electrophilic Activator
Sodium Borohydride ()
37.83
1.5
0.57 g
Hydride Donor
Anhydrous Methanol
32.04
Solvent
30 mL
Protic Solvent
Ethyl Acetate / Hexanes
-
-
As needed
Extraction / Chromatography
Saturated (aq)
-
-
20 mL
Reaction Quench
Step-by-Step Experimental Protocol
Phase 1: Setup and Electrophilic Activation
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with dry Nitrogen gas to ensure an inert atmosphere.
Solvation: Add quinoline (1.29 g, 10.0 mmol) and anhydrous methanol (30 mL) to the flask. Cool the solution to 0 °C using an ice-water bath.
Activation: Using a gas-tight syringe, add isopropyl chloroformate (1.47 g, 12.0 mmol) dropwise over 5 minutes.
Equilibration: Stir the mixture at 0 °C for 15 minutes to allow complete formation of the
Reduction: Carefully add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 15 minutes.
Safety & Causality Check: Portionwise addition is critical. It controls the exothermic evolution of hydrogen gas and prevents thermal runaway, which could lead to over-reduction to the tetrahydroquinoline or unwanted ring-opening side reactions.
Maturation: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 30 minutes.
Phase 3: Self-Validation / In-Process Control (IPC)
IPC Sampling: To ensure the protocol is a self-validating system, withdraw a 50 µL aliquot of the reaction mixture. Quench it in a microcentrifuge tube with 100 µL of saturated aqueous
and extract with 200 µL of Ethyl Acetate.
TLC Validation: Spot the organic layer on a silica gel TLC plate alongside a pure quinoline standard. Elute with Hexanes/EtOAc (8:2).
Diagnostic: The starting quinoline (
) must be completely absent. A new, strongly UV-active spot () indicates quantitative conversion to the target product. If quinoline is still present, the highly polar intermediate has reverted due to incomplete reduction; add an additional 0.2 equiv of .
Phase 4: Quench, Extraction, and Purification
Quench: Cool the flask back to 0 °C and neutralize excess hydride by slowly adding saturated aqueous
(20 mL).
Concentration: Remove the majority of the methanol under reduced pressure (rotary evaporator, water bath at 30 °C).
Extraction: Extract the remaining aqueous residue with Ethyl Acetate (
mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous , filter, and concentrate in vacuo to yield a crude pale yellow oil.
Chromatography: Purify the crude product via flash column chromatography on silica gel using a gradient of 100% Hexanes to 90:10 Hexanes/EtOAc. Pool the fractions containing the product (
) and concentrate to afford pure propan-2-yl 2H-quinoline-1-carboxylate.
Quality Control & Analytical Characterization
To verify the structural integrity and purity of the synthesized compound, compare the isolated product against the following analytical specifications.
Confirms carbamate linkage and dearomatized C2 carbon
LC-MS (ESI+)
218.1 [M+H]
Verifies exact molecular weight
References
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines
Source: Chemical Reviews (ACS Publications)
URL:[Link]
CN110790810A - Rocuronium bromide intermediate and preparation method of rocuronium bromide
Source: Google Patents
URL
Application Notes and Protocols: A Guide to the Synthesis of Isopropyl Quinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Isopropyl quinoline-1-carboxylate and its derivatives are of significant interest in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Isopropyl quinoline-1-carboxylate and its derivatives are of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, and modification at the nitrogen atom can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide to the laboratory-scale synthesis of isopropyl quinoline-1-carboxylate, detailing the necessary reagents, a step-by-step protocol, and the underlying chemical principles.
The synthesis of isopropyl quinoline-1-carboxylate is achieved through the N-acylation of quinoline with isopropyl chloroformate. This reaction proceeds via the formation of a reactive N-acyl quinolinium salt. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of isopropyl chloroformate. This addition-elimination reaction results in the formation of the desired product and a chloride counter-ion.
Reagents and Materials
A successful synthesis of isopropyl quinoline-1-carboxylate requires the following reagents and materials. Purity and proper handling of these substances are critical to achieving a high yield and minimizing side reactions.
Reagent/Material
Chemical Formula
Molar Mass ( g/mol )
Role in Reaction
Key Considerations
Quinoline
C₉H₇N
129.16
Starting Material (Nucleophile)
Should be freshly distilled to remove impurities.
Isopropyl Chloroformate
C₄H₇ClO₂
122.55
Acylating Agent (Electrophile)
Highly reactive and moisture-sensitive. Should be handled under inert atmosphere.
Anhydrous Dichloromethane (DCM)
CH₂Cl₂
84.93
Solvent
Must be anhydrous to prevent hydrolysis of the acylating agent.
Triethylamine (TEA)
(C₂H₅)₃N
101.19
Base (Acid Scavenger)
Used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Saturated Sodium Bicarbonate Solution
NaHCO₃
84.01
Quenching Agent
Used to neutralize any remaining acid in the work-up.
Anhydrous Magnesium Sulfate
MgSO₄
120.37
Drying Agent
Used to remove residual water from the organic phase.
Silica Gel (for column chromatography)
SiO₂
60.08
Stationary Phase
For purification of the final product.
Hexanes and Ethyl Acetate
-
-
Mobile Phase
Solvents for column chromatography.
Experimental Protocol
This protocol outlines a detailed, step-by-step methodology for the synthesis of isopropyl quinoline-1-carboxylate.
1. Reaction Setup:
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add quinoline (1.0 eq).
Dissolve the quinoline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath.
2. Reagent Addition:
Slowly add triethylamine (1.1 eq) to the cooled solution with vigorous stirring.
In a separate, dry dropping funnel, prepare a solution of isopropyl chloroformate (1.1 eq) in anhydrous DCM.
Add the isopropyl chloroformate solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
3. Reaction Monitoring:
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting quinoline spot and the appearance of a new, less polar product spot will indicate the reaction's progression.
4. Work-up Procedure:
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers and wash with brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
The crude product can be purified by flash column chromatography on silica gel.
A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure isopropyl quinoline-1-carboxylate.
Reaction Workflow Diagram
The following diagram illustrates the key steps in the synthesis of isopropyl quinoline-1-carboxylate.
Caption: Workflow for the synthesis of isopropyl quinoline-1-carboxylate.
Underlying Scientific Principles and Causality
The choice of reagents and reaction conditions is dictated by the chemical properties of the reactants and the desired product.
Nucleophilicity of Quinoline: The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it nucleophilic. This allows it to attack the electrophilic carbonyl carbon of isopropyl chloroformate.
Electrophilicity of Isopropyl Chloroformate: The presence of two electronegative atoms (oxygen and chlorine) attached to the carbonyl carbon makes it highly electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the reaction.
Role of Triethylamine: The reaction generates hydrochloric acid (HCl) as a byproduct. Triethylamine, a non-nucleophilic organic base, is used to neutralize the HCl, forming triethylammonium chloride. This prevents the protonation of the starting quinoline, which would render it non-nucleophilic, and drives the reaction to completion.
Anhydrous Conditions: Isopropyl chloroformate is highly reactive towards water. Any moisture present in the reaction mixture will lead to the hydrolysis of the chloroformate to isopropanol and HCl, reducing the yield of the desired product. Therefore, the use of anhydrous solvents and a dry reaction setup is crucial.
Low-Temperature Addition: The reaction is exothermic. Adding the isopropyl chloroformate at 0 °C helps to control the reaction rate and prevent potential side reactions that may occur at higher temperatures.
Logical Relationship of Reagents
The following diagram illustrates the functional relationships between the key reagents in this synthesis.
Caption: Functional roles and interactions of reagents.
Troubleshooting and Safety Considerations
Low Yield: If the yield is low, ensure that all reagents were of high purity and that the reaction was carried out under strictly anhydrous conditions. The reaction time may also need to be optimized.
Side Reactions: The formation of byproducts can occur if the reaction temperature is not controlled or if the isopropyl chloroformate is added too quickly.
Safety: Isopropyl chloroformate is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Quinoline is harmful if swallowed or inhaled. Dichloromethane is a volatile and potentially carcinogenic solvent. All procedures should be performed with appropriate safety precautions.
References
While a specific protocol for isopropyl quinoline-1-carboxylate is not widely published, the principles of N-acylation of heterocyclic amines are well-established in organic chemistry literature. The following references provide context for related transformations and the general reactivity of quinolines.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Method
Application Note & Protocol: Regioselective N-Acylation of Quinoline with Isopropyl Chloroformate
Introduction: Activating the Quinoline Scaffold Quinoline is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its chemical modification is a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Activating the Quinoline Scaffold
Quinoline is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its chemical modification is a cornerstone of drug discovery and development. While the quinoline ring system is aromatic, direct functionalization can be challenging. A powerful strategy to modulate its reactivity is through N-acylation of the heterocyclic nitrogen. This process transiently disrupts the aromaticity of the pyridine ring, forming a reactive N-acylquinolinium salt.[3][4] This activation facilitates subsequent transformations, such as selective reductions to yield valuable tetrahydroquinoline derivatives, which are prevalent in biologically active compounds.[3][4][5]
This document provides a detailed protocol for the N-acylation of quinoline using isopropyl chloroformate. This specific reagent introduces an isopropoxycarbonyl group, a versatile carbamate moiety, onto the nitrogen atom. We will explore the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and detail the necessary safety precautions and analytical validation methods required for successful synthesis.
Reaction Mechanism: The Electrophilic Activation Pathway
The acylation of quinoline with isopropyl chloroformate proceeds via a classical nucleophilic acyl substitution. The lone pair of electrons on the quinoline nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isopropyl chloroformate. This results in the formation of a tetrahedral intermediate, which subsequently collapses, expelling a chloride ion to form the stable 1-isopropoxycarbonylquinolinium chloride salt.
This acylation serves as an activation step. By forming the quinolinium salt, the aromaticity of the N-heterocyclic ring is partially disrupted, rendering the ring more susceptible to nucleophilic attack or, more commonly, reduction.[3][4] A critical byproduct of this reaction is hydrogen chloride (HCl). In the absence of a scavenger, this acid will protonate the basic nitrogen of unreacted quinoline, forming quinolinium hydrochloride. This non-nucleophilic salt effectively removes the starting material from the reaction pathway, halting further acylation.[4] Therefore, the inclusion of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is essential to neutralize the generated HCl and drive the reaction to completion.
Experimental Protocol: Synthesis of 1-Isopropoxycarbonylquinolinium Chloride
This protocol details a representative procedure for the acylation of quinoline on a standard laboratory scale.
Materials and Equipment
Reagents:
Quinoline (≥98%)
Isopropyl chloroformate (≥97%)
Triethylamine (Et₃N, ≥99%, anhydrous)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Magnesium Sulfate (MgSO₄, anhydrous)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Equipment:
Two-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel or syringe pump
Inert gas line (Nitrogen or Argon) with bubbler
Ice/water bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Critical Safety Precautions
Isopropyl chloroformate is a hazardous chemical and must be handled with extreme care in a certified chemical fume hood.
Toxicity & Corrosivity: It is fatal if inhaled, causes severe skin burns and eye damage, and is harmful if swallowed.[6][7][8]
Flammability: It is a highly flammable liquid and vapor. Vapors can form explosive mixtures with air.[6][7][9] Keep away from open flames, sparks, and heat.
Reactivity: Reacts with water, releasing toxic and corrosive fumes like hydrogen chloride and phosgene.[9] All glassware must be rigorously dried, and anhydrous solvents must be used.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[7][10]
Step-by-Step Procedure
Reaction Setup:
Dry a 100 mL two-neck round-bottom flask and magnetic stir bar in an oven and allow to cool under a stream of inert gas (N₂ or Ar).
Equip the flask with a rubber septum on one neck and a dropping funnel on the other. Maintain a positive pressure of inert gas throughout the reaction.
Reagent Charging:
To the flask, add quinoline (e.g., 1.29 g, 10.0 mmol, 1.0 eq) and anhydrous DCM (40 mL).
Cool the stirred solution to 0 °C using an ice/water bath.
Acylation Reaction:
In the dropping funnel, prepare a solution of isopropyl chloroformate (1.35 g, 1.2 mL, 11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL).
Add the isopropyl chloroformate solution dropwise to the cooled, stirred quinoline solution over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir for an additional 1-2 hours at room temperature.
Workup and Isolation:
Quench the reaction by slowly adding 20 mL of deionized water.
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification:
The resulting crude product, 1-(isopropoxycarbonyl)quinoline (often an oil), can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes. For many subsequent reactions, such as reduction, the crude product may be of sufficient purity.
Data Presentation: Typical Reaction Parameters
Parameter
Value
Notes
Substrate
Quinoline
1.0 equivalent
Acylating Agent
Isopropyl Chloroformate
1.1 - 1.2 equivalents
Base
Triethylamine
1.2 - 1.5 equivalents
Solvent
Dichloromethane (DCM)
Anhydrous
Temperature
0 °C to Room Temp.
Initial cooling is crucial to control exothermicity.
Reaction Time
1 - 3 hours
Monitor by TLC for completion.
Expected Yield
>90%
Yields are typically high for this transformation.
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, in-process controls and thorough final product characterization are essential.
In-Process Control (TLC Monitoring): The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes) will show the consumption of the quinoline starting material (spot at a lower Rf) and the appearance of the acylated product (spot at a higher Rf). The reaction is complete when the quinoline spot is no longer visible.
Product Characterization: The identity and purity of the final product, 1-isopropoxycarbonylquinoline, must be confirmed using standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Expect to see characteristic shifts for the isopropyl group (a septet and two doublets) and the quinoline backbone protons.
Mass Spectrometry (MS): Confirms the correct molecular weight of the product.
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1730 cm⁻¹ confirms the presence of the carbamate carbonyl group.
Visualization: Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol.
Caption: Workflow for the N-acylation of quinoline.
References
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Zhou, Y.-G., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition, 45(15), 2262-2265. Available from: [Link]
ResearchGate. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Retrieved from [Link]
Li, X., et al. (2016). “One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides. Organic Letters, 18(10), 2572-2575. Available from: [Link]
Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-255. Available from: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
International Labour Organization. (n.d.). ICSC 0287 - ISOPROPYL CHLOROFORMATE. Retrieved from [Link]
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5509. Available from: [Link]
Chem-Supply. (2025). Material Safety Data Sheet ISOPROPYL CHLOROFORMATE. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
ResearchGate. (2025). C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C-H Bond Activation. Retrieved from [Link]
Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
MDPI. (2010). Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. Molecules, 15(7), 4637-4648. Available from: [Link]
New Jersey Department of Health. (n.d.). CHLOROFORMATE HAZARD SUMMARY. Retrieved from [Link]
PubMed. (2011). Synthesis of 1-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones. Retrieved from [Link]
ResearchGate. (n.d.). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). β-Hydroxy-tetrahydroquinolines from quinolines using chloroborane: Synthesis of the peptidomimetic FISLE-412. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
PubMed. (2021). Mechanism-Based Design of Quinoline Potassium Acyltrifluoroborates for Rapid Amide-Forming Ligations at Physiological pH. Retrieved from [Link]
National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
Application Note: Chemoselective Catalytic Hydrogenation of Propan-2-yl 2H-Quinoline-1-Carboxylate
Executive Summary The synthesis of functionalized 1,2,3,4-tetrahydroquinolines (THQs) is a critical operation in modern drug discovery, given the prevalence of the THQ core in numerous pharmaceutical agents and natural p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of functionalized 1,2,3,4-tetrahydroquinolines (THQs) is a critical operation in modern drug discovery, given the prevalence of the THQ core in numerous pharmaceutical agents and natural products. This application note details the chemoselective catalytic hydrogenation of propan-2-yl 2H-quinoline-1-carboxylate (isopropyl 1,2-dihydroquinoline-1-carboxylate) to its corresponding saturated THQ derivative. By leveraging the steric and electronic stability of the isopropyl carbamate protecting group, this protocol ensures quantitative reduction of the C3=C4 alkene without unwanted hydrogenolysis, providing a robust, scalable, and self-validating workflow for synthetic chemists.
Mechanistic Insights & Causality
The transformation of a 1,2-dihydroquinoline into a 1,2,3,4-tetrahydroquinoline via catalytic hydrogenation appears straightforward, but the presence of the N-carboxylate introduces critical chemoselectivity challenges.
The Causality of Protecting Group Selection:
In standard, the choice of the N-protecting group dictates the survival of the molecule under reductive conditions. If a benzyl carbamate (Cbz) were utilized, standard Palladium on Carbon (Pd/C) hydrogenation would trigger simultaneous C3=C4 reduction and C–O bond hydrogenolysis, yielding the unprotected secondary amine [1]. By strategically employing the propan-2-yl (isopropyl) carbamate , the molecule lacks the benzylic position required for oxidative addition by Pd(0). Consequently, the protecting group remains entirely orthogonal and intact under standard H₂ atmospheres.
Catalyst Selection & Surface Kinetics:
While homogeneous catalysts (e.g., Ru, Ir, or Mn complexes) are often required to break the aromaticity of fully conjugated quinolines [2], the substrate here is already partially dearomatized. The C3=C4 double bond behaves kinetically like a standard styrenyl/enamine alkene. Therefore, heterogeneous 10% Pd/C is the optimal catalyst. It provides rapid, syn-addition of hydrogen across the double bond at ambient temperature and pressure, ensuring maximum atom economy and avoiding the need for high-pressure Parr reactors.
Figure 1: Mechanistic pathway of Pd-catalyzed syn-addition of H2 across the C3=C4 double bond.
Experimental Workflows & Protocols
To accommodate different laboratory infrastructures, two field-proven protocols are provided: a standard gas-phase hydrogenation and a transfer hydrogenation alternative.
Protocol A: Standard Heterogeneous Catalytic Hydrogenation
Optimal for high purity and rapid scalability.
Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve propan-2-yl 2H-quinoline-1-carboxylate (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous Methanol (MeOH) or Ethyl Acetate (EtOAc) to achieve a 0.2 M concentration.
Catalyst Addition: Briefly flush the flask with Argon. Carefully add 10% Pd/C (0.05 equiv Pd, ~530 mg). Causality Note: Adding the catalyst under a blanket of Argon prevents the auto-ignition of methanol vapors catalyzed by dry Pd/C.
Atmosphere Exchange: Seal the flask with a rubber septum. Connect a dual-manifold Schlenk line or a vacuum/H₂ balloon system. Evacuate the flask until the solvent gently boils, then backfill with H₂ gas. Repeat this cycle three times to ensure complete removal of oxygen.
Hydrogenation: Stir the black suspension vigorously at 20–25 °C under 1 atm of H₂ (balloon pressure) for 2 to 4 hours.
Workup: Purge the flask with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with copious amounts of EtOAc (3 × 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to afford the target propan-2-yl 3,4-dihydroquinoline-1(2H)-carboxylate.
Protocol B: Transfer Hydrogenation (H₂ Gas-Free)
Optimal for laboratories lacking gas cylinder infrastructure.
Setup: Dissolve the substrate (10.0 mmol) in 50 mL of MeOH. Add 10% Pd/C (0.05 equiv Pd) under Argon.
Reagent Addition: Add solid Ammonium Formate (30.0 mmol, 3.0 equiv) in three portions over 10 minutes. Causality Note: Ammonium formate decomposes in situ on the Pd surface to yield H₂, CO₂, and NH₃, providing a controlled, continuous hydrogen source.
Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 1.5 hours.
Workup: Cool to room temperature, filter through Celite, and concentrate. Partition the residue between EtOAc and water (to remove residual formate salts), extract, dry over Na₂SO₄, and concentrate.
Figure 2: Step-by-step experimental workflow for the heterogeneous catalytic hydrogenation.
Quantitative Data & Optimization
The following table summarizes the optimization landscape for the reduction of the C3=C4 bond, demonstrating the superior chemoselectivity of Pd/C compared to harsher conditions that risk carbamate cleavage.
Table 1: Optimization of Catalytic Systems for C3=C4 Reduction
Catalyst System
Hydrogen Source
Solvent
Temp (°C)
Time (h)
Conversion (%)
Chemoselectivity (Target : Cleavage)
10% Pd/C
H₂ (1 atm)
MeOH
25
3
>99
>99 : 1
10% Pd/C
H₂ (1 atm)
EtOAc
25
4
>99
>99 : 1
5% PtO₂ (Adam's)
H₂ (1 atm)
MeOH
25
2
>99
95 : 5 (Trace over-reduction)
10% Pd/C
NH₄HCO₂ (3 eq)
MeOH
60
1.5
98
98 : 2
Ru(bpy)₃ / Acid
H₂ (50 atm)
THF
80
12
85
60 : 40 (Carbamate degradation)
Self-Validation & Analytical Criteria
To ensure the protocol acts as a self-validating system, chemists must track the reaction using the following definitive analytical markers. The transformation from a conjugated enamine-type system to a saturated aliphatic ring provides distinct spectroscopic shifts.
Thin-Layer Chromatography (TLC):
Using a mobile phase of Hexanes/EtOAc (8:2), the starting material (propan-2-yl 2H-quinoline-1-carboxylate) is highly UV-active (254 nm) due to the extended conjugation. The product (propan-2-yl 3,4-dihydroquinoline-1(2H)-carboxylate) exhibits a slightly higher
value and significantly reduced UV absorbance intensity.
¹H NMR Tracking (CDCl₃, 400 MHz):
Disappearance: The distinct vinylic protons of the starting material at δ 6.0 – 6.5 ppm (C3-H and C4-H) must completely disappear.
Appearance: Two new aliphatic multiplets will emerge in the upfield region, representing the newly saturated backbone: δ ~2.7 ppm (C4-H₂, benzylic) and δ ~1.9 ppm (C3-H₂, homobenzylic).
Validation of Protection: The isopropyl methine proton (septet at δ ~5.0 ppm ) and the methyl doublet (δ ~1.3 ppm ) must integrate perfectly to 1H and 6H respectively, confirming the carbamate survived the reductive conditions [3].
References
Title: Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles
Source: Molecules (via PubMed Central)
URL: [Link]
Title: Total synthesis of natural products based on hydrogenation of aromatic rings
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Copper-Catalyzed Selective 1,2-Reduction of Quinolines
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Method
Propan-2-yl 2H-quinoline-1-carboxylate: A Versatile Intermediate for Heterocyclic Synthesis
Introduction: Unlocking the Synthetic Potential of Partially Saturated Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pha...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Synthetic Potential of Partially Saturated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1] While the synthesis and functionalization of fully aromatic quinolines are well-established, the strategic use of their partially saturated counterparts, such as 1,2-dihydroquinolines, offers a powerful platform for the construction of complex three-dimensional molecular architectures. The introduction of an alkoxycarbonyl group at the nitrogen atom, as in propan-2-yl 2H-quinoline-1-carboxylate, serves a dual purpose: it activates the dihydroquinoline system for a range of chemical transformations and provides a stable, yet readily cleavable, protecting group.
This technical guide provides an in-depth exploration of propan-2-yl 2H-quinoline-1-carboxylate as a synthetic intermediate. We will detail its preparation and delve into its application in key synthetic methodologies, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this versatile building block in their synthetic endeavors.
I. Synthesis of Propan-2-yl 2H-quinoline-1-carboxylate: The Gateway to Activated Dihydroquinolines
The preparation of propan-2-yl 2H-quinoline-1-carboxylate typically proceeds via a two-step sequence: the dearomatization of quinoline followed by N-acylation. The dearomatization can be achieved through various reductive methods, with subsequent N-acylation using isopropyl chloroformate furnishing the desired intermediate.
A. Synthesis of the Precursor: Isopropyl Chloroformate
Isopropyl chloroformate is a key reagent for introducing the propan-2-yl-oxycarbonyl group. It can be prepared by the reaction of isopropanol with phosgene or a phosgene equivalent.[2][3]
Protocol 1: Preparation of Isopropyl Chloroformate
In a flask under an inert atmosphere, dissolve solid phosgene in dichloromethane and cool the solution to -3°C to -1°C.
Add a catalytic amount of dimethylformamide to the cooled solution and continue stirring for 20-30 minutes.
In a separate flask, prepare a solution of isopropanol in dichloromethane.
Transfer the phosgene solution to a reaction kettle.
Add the isopropanol solution dropwise to the reaction kettle with vigorous stirring, maintaining the temperature between -3°C and -1°C.
Monitor the reaction by appropriate analytical techniques (e.g., GC, TLC) until completion.
Upon completion, the reaction mixture can be carefully quenched and purified by distillation under reduced pressure.
Safety Note: Phosgene and its equivalents are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
B. Synthesis of Propan-2-yl 2H-quinoline-1-carboxylate
The synthesis of the title compound involves the N-acylation of 1,2-dihydroquinoline. 1,2-Dihydroquinoline can be prepared by the reduction of quinoline.
Protocol 2: Synthesis of Propan-2-yl 2H-quinoline-1-carboxylate
Step 1: Synthesis of 1,2-Dihydroquinoline
Various methods for the synthesis of 1,2-dihydroquinolines have been reported, including catalytic hydrogenation and metal-hydride reductions.[2] A cobalt-catalyzed dearomatization offers a regioselective approach under mild conditions.[4]
Step 2: N-Acylation of 1,2-DihydroquinolineMaterials:
1,2-Dihydroquinoline
Isopropyl chloroformate
Triethylamine or other non-nucleophilic base
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Nitrogen or Argon atmosphere
Procedure:
Dissolve 1,2-dihydroquinoline in anhydrous DCM in a flask under an inert atmosphere.
Cool the solution to 0°C in an ice bath.
Add triethylamine (1.1 equivalents) to the solution.
Slowly add isopropyl chloroformate (1.05 equivalents) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield propan-2-yl 2H-quinoline-1-carboxylate.
II. Applications in Organic Synthesis: A Gateway to Molecular Diversity
The N-isopropoxycarbonyl group in propan-2-yl 2H-quinoline-1-carboxylate activates the dihydroquinoline ring system, transforming it into a versatile diene for cycloaddition reactions. This reactivity opens avenues for the stereocontrolled synthesis of complex polycyclic structures.
A. Diels-Alder Reactions: Constructing Polycyclic Scaffolds
N-alkoxycarbonyl-1,2-dihydroquinolines, and their pyridyl analogues, are excellent dienes in [4+2] cycloaddition reactions.[5][6] The electron-withdrawing nature of the carbamate group influences the electronic properties of the diene system, facilitating reactions with a variety of dienophiles.
Causality Behind Experimental Choices: The choice of dienophile and reaction conditions significantly impacts the stereochemical outcome of the Diels-Alder reaction. Lewis acid catalysis can enhance the reactivity of the dienophile and improve endo/exo selectivity.[7][8]
Protocol 3: General Procedure for the Diels-Alder Reaction of Propan-2-yl 2H-quinoline-1-carboxylate
Dissolve propan-2-yl 2H-quinoline-1-carboxylate and the dienophile (1.0-1.2 equivalents) in toluene in a sealed tube or a flask equipped with a reflux condenser.
If using a Lewis acid, add it portion-wise to the reaction mixture at room temperature.
Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
If a Lewis acid was used, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude cycloadduct by flash column chromatography or recrystallization.
Table 1: Representative Diels-Alder Reactions of N-Alkoxycarbonyl-1,2-dihydropyridines
B. Hetero-Diels-Alder Reactions: Synthesis of Nitrogen and Oxygen-Containing Heterocycles
The activated diene system of propan-2-yl 2H-quinoline-1-carboxylate can also participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom.[9] This provides a powerful route to novel heterocyclic scaffolds. For instance, reaction with nitroso compounds can yield oxadiaza-bicyclic systems.[7]
Protocol 4: General Procedure for Hetero-Diels-Alder Reaction with a Nitroso Dienophile
Materials:
Propan-2-yl 2H-quinoline-1-carboxylate
Acylnitroso dienophile (generated in situ)
Oxidizing agent (e.g., sodium periodate)
Suitable solvent (e.g., CH₂Cl₂)
Procedure:
Dissolve propan-2-yl 2H-quinoline-1-carboxylate and the precursor to the acylnitroso species (e.g., a hydroxamic acid) in CH₂Cl₂.
Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0°C to room temperature).
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
Filter the reaction mixture to remove any inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer and concentrate under reduced pressure.
Purify the resulting cycloadduct by column chromatography.
III. Visualization of Synthetic Pathways
Diagrams of Key Transformations
Caption: Synthetic workflow for the preparation and application of propan-2-yl 2H-quinoline-1-carboxylate.
Caption: Generalized mechanism of the Diels-Alder reaction involving propan-2-yl 2H-quinoline-1-carboxylate.
Conclusion: A Promising Intermediate for Complex Molecule Synthesis
Propan-2-yl 2H-quinoline-1-carboxylate emerges as a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with its activated diene character, provides a reliable entry point to a diverse range of complex polycyclic and heterocyclic structures. The protocols and conceptual framework presented in this guide are intended to empower researchers to explore and exploit the full synthetic potential of this promising building block in their pursuit of novel molecules with significant biological or material properties.
References
Diverse synthesis of functionalized hydroquinoline derivatives from α-aryl vinylsulfonium salts. (2021). Organic Chemistry Frontiers. Retrieved from [Link]
Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene. (2021, September 17). Patsnap Eureka. Retrieved from [Link]
Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. (n.d.). ChemRxiv. Retrieved from [Link]
Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. (2002, February 28). MDPI. Retrieved from [Link]
Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. (n.d.). PMC. Retrieved from [Link]
Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. (n.d.). PMC. Retrieved from [Link]
The Role of Quinoline Derivatives in Advanced Chemical Applications. (2026, February 13). [Source not further specified].
Novel cycloaddition reactions of o-benzoquinones and related chemistry. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
Table 2 Mechanistic studies for the [1+2+1+2]- cycloaddition reaction. (n.d.). ResearchGate. Retrieved from [Link]
Mild Addition of Nucleophiles to Pyridine-N-Oxides. (n.d.). ResearchGate. Retrieved from [Link]
Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines. (2007, April 27). PubMed. Retrieved from [Link]
A new, simple synthesis of 1,2-dihydroquinolines via cyclocondensation using zeolite catalyst. (n.d.). ResearchGate. Retrieved from [Link]
Nucleophilic addition reactions to activated alkynes. (n.d.). ResearchGate. Retrieved from [Link]
Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]
3: Diels-Alder Reaction. (2020, August 15). Chemistry LibreTexts. Retrieved from [Link]
Hetero-Diels-Alder Reactions. (n.d.). ResearchGate. Retrieved from [Link]
Stereoselective synthesis of pyrrolidinyl glycines from nitrones: complementarity of nucleophilic addition and 1,3-dipolar cyclo. (n.d.). [Source not further specified].
Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. (2021, June 2). MDPI. Retrieved from [Link]
1,2-Dihydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Application Note: Strategic Functionalization of Quinoline Rings via Carboxylate-Derived Directing Groups
This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the strategic use of carboxylate-derived directing groups to unlock challenging positions on the quinoline core....
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the strategic use of carboxylate-derived directing groups to unlock challenging positions on the quinoline core.
Executive Summary
The quinoline scaffold is a privileged structure in drug discovery, found in antimalarials, kinase inhibitors, and antiviral agents. Traditional functionalization relies on electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr), which are inherently limited by the electronic bias of the heterocycle (favoring C5/C8 for EAS and C2/C4 for SNAr).
This guide details a Directing Group (DG) strategy where carboxylate moieties (C2, C3, or C4 positions) are temporarily "protected" as coordinating amides. These auxiliaries do not merely mask the acidic proton but actively recruit transition metal catalysts (Pd, Ru, Ni) to activate specific, remote C–H bonds (C3, C5) that are otherwise inaccessible.
Strategic Overview: The "Protection-Activation" Paradigm
The core concept involves converting a native quinoline carboxylic acid into a Coordinating Directing Group (DG) . This serves two functions:
Protection: Prevents decarboxylation or interference with the metal center by the free acid.
Direction: The nitrogen or oxygen of the auxiliary coordinates to the metal, placing it in proximity to a specific C–H bond via a thermodynamically stable metallacycle.
Targetable Positions via Carboxylate DGs
Acid Position
Directing Group (DG)
Target Position
Mechanism
Key Catalyst
C4-COOH
8-Aminoquinoline (PA)
C5 (Peri)
Ruthenacycle (5-membered)
Ru(II), Pd(II)
C2-COOH
N-Aryl/Alkyl Amide
C3 (Ortho)
Palladacycle (5-membered)
Pd(II)
C3-COOH
N-Methoxy Amide
C4 (Ortho)
Palladacycle (5-membered)
Pd(II), Rh(III)
Mechanistic Pathway (Graphviz)
Figure 1: General workflow for carboxylate-directed C–H functionalization. The "Protection" step installs the molecular handle that governs the subsequent regioselectivity.
Protocol 1: C5-Arylation of Quinoline-4-Carboxylic Acids (Peri-Functionalization)
Objective: To install an aryl group at the sterically congested C5 position (peri-position) using the C4-carboxylate as a handle. This position is notoriously difficult to access via standard EAS due to the deactivating nature of the pyridine ring.
Mechanism: The 8-aminoquinoline (PA) auxiliary forms a rigid N,N-bidentate chelate with Ruthenium(II), forcing the metal into the peri-position (C5) to form a stable ruthenacycle.
Materials
Substrate: N-(Quinolin-8-yl)quinoline-4-carboxamide (Prepared from Quinoline-4-COOH and 8-aminoquinoline).
Coupling Partner: Aryl Bromide (1.2 equiv).
Catalyst: [Ru(p-cymene)Cl2]2 (5 mol%).
Ligand: PPh3 (Triphenylphosphine) (10 mol%) - Crucial for stabilizing the Ru species.
Base: Na2CO3 (2.0 equiv).
Solvent: o-Xylene (0.2 M concentration).
Atmosphere: N2 or Ar (Schlenk tube or sealed vial).
Step-by-Step Procedure
Catalyst Pre-loading: In a glovebox or under strictly inert conditions, add the Ru-dimer (0.025 mmol), PPh3 (0.05 mmol), and Na2CO3 (1.0 mmol) to an oven-dried Schlenk tube.
Substrate Addition: Add the 8-aminoquinoline-protected substrate (0.5 mmol) and the Aryl Bromide (0.6 mmol).
Solvation: Add anhydrous o-xylene (2.5 mL).
Reaction: Seal the tube and heat to 140 °C in an oil bath for 24 hours. Note: High temperature is required to overcome the steric barrier at the peri-position.
Work-up: Cool to room temperature (RT). Dilute with dichloromethane (DCM) and filter through a Celite pad to remove inorganic salts.
Purification: Concentrate the filtrate and purify via flash column chromatography (typically Hexane/EtOAc gradient).
Expected Results & Troubleshooting
Yield: Typically 70–90% for electron-neutral/rich aryl bromides.
Regioselectivity: >20:1 C5 vs. other positions.
Troubleshooting:
Low Conversion: Ensure o-xylene is dry. Water quenches the active Ru species. Increase catalyst loading to 10 mol%.
Bis-arylation: Rare at C5 due to steric crowding, but check stoichiometry if observed.
Protocol 2: C3-Arylation of Quinoline-2-Carboxamides
Objective: To functionalize the C3 position. While C3 is accessible via EAS, this protocol allows for the use of complex aryl coupling partners under neutral conditions, avoiding harsh nitration/bromination conditions.
Mechanism: A Pd(II)/Pd(IV) catalytic cycle where the monodentate amide directs the palladium to the ortho-position (C3).
Setup: Charge a 10 mL vial with Pd(OAc)2 (0.02 mmol), AgOAc (0.3 mmol), and the amide substrate (0.2 mmol).
Addition: Add the Aryl Iodide (0.4 mmol) and solvent (DCE, 2 mL). Add TFA (0.04 mmol) last.
Reaction: Seal and heat to 110 °C for 18 hours.
Work-up: Filter the hot mixture through Celite (AgI precipitates are voluminous). Wash with EtOAc.
Purification: Silica gel chromatography.
Comparative Data Analysis
The following table summarizes the efficiency of different "protected" carboxylate strategies.
Entry
Substrate (Quinoline Core)
DG Type
Position Activated
Coupling Partner
Typical Yield
Ref
1
Quinoline-4-carboxamide
8-Aminoquinoline
C5 (Peri)
Aryl Bromides
86%
[1]
2
Quinoline-2-carboxamide
N-Aryl Amide
C3
Aryl Iodides
75%
[2]
3
Quinoline-3-carboxylate
Ester
C4
Aryl Boronic Acids
60-80%
[3]
4
Quinoline-4-carboxamide
N-Alkyl
C5
Alkenes (Styrene)
55%
[4]
Regioselectivity Map (Graphviz)
Figure 2: Mapping the starting carboxylate position to the accessible C–H activation site using specific directing groups.
References
Ruthenium-Catalyzed C5-Arylation: Chatani, N., & Aihara, Y. (2013).[3] Ruthenium-Catalyzed Direct Arylation of C–H Bonds in Aromatic Amides Containing a Bidentate Directing Group. Chemical Science.
Palladium-Catalyzed C3-Functionalization: Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Pd(II)-Catalyzed Intermolecular Arylation of C–H Bonds. Journal of the American Chemical Society.[4]
General Quinoline Functionalization Review: Corio, A., et al. (2021).[5] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
Cobalt-Catalyzed C5-Functionalization: Hyster, T. K. (2015). Cobalt-Catalyzed C5-Selective C-H Functionalization of 4-Me-Quinolines. Heterocycles.
Application Note: Microwave-Assisted Synthesis of Propan-2-yl 2H-Quinoline-1-Carboxylate
Introduction & Scope Propan-2-yl 2H-quinoline-1-carboxylate (CAS: 17718-20-6), commonly known as isopropyl 1,2-dihydroquinoline-1-carboxylate, is a highly valuable heterocyclic scaffold. Structurally analogous to the est...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
Propan-2-yl 2H-quinoline-1-carboxylate (CAS: 17718-20-6), commonly known as isopropyl 1,2-dihydroquinoline-1-carboxylate, is a highly valuable heterocyclic scaffold. Structurally analogous to the established peptide coupling reagent EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline), this compound serves as a critical building block in drug discovery for the synthesis of functionalized tetrahydroquinolines and novel N-heterocyclic pharmacophores[1].
Historically, the synthesis of 1,2-dihydroquinolines via conventional batch chemistry has been plagued by prolonged reaction times, poor regioselectivity (resulting in 1,4-dihydro byproducts), and the rapid hydrolytic degradation of highly reactive intermediates[2]. This application note details a highly optimized, field-proven Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging precise dielectric heating, this method dramatically accelerates the nucleophilic addition-reduction sequence, delivering superior yields with absolute regiocontrol[3].
Mechanistic Insights & Causality
To achieve high purity and yield, it is critical to understand the causality behind the reaction sequence. The synthesis operates via a one-pot, two-stage cascade:
Electrophilic Activation: The reaction initiates with the nucleophilic attack of quinoline on isopropyl chloroformate. This generates an N-isopropoxycarbonylquinolinium intermediate. The addition of the electron-withdrawing carbamate group disrupts the aromaticity of the pyridine ring, rendering the C2 and C4 positions highly electrophilic.
Regioselective Hydride Reduction: The addition of a hydride source (Sodium borohydride, NaBH4) must be strictly controlled. Kinetically, the C2 position is more sterically accessible and possesses a higher localized partial positive charge than C4. Microwave irradiation provides rapid, uniform volumetric heating that accelerates the hydride transfer to the C2 position before the transient intermediate can undergo undesired thermodynamic equilibration (which leads to the 1,4-isomer) or hydrolytic degradation[3].
Fig 1: Mechanistic pathway for the regioselective synthesis of the 1,2-dihydroquinoline scaffold.
Experimental Protocol
Self-Validating System: This protocol is designed to be self-validating. The inverse addition of the chloroformate to a pre-chilled mixture of quinoline and NaBH4 ensures that the transient N-acylquinolinium ion is trapped by the hydride the moment it forms, preventing exothermic degradation.
Materials & Reagents
Quinoline: 1.29 g (10.0 mmol, 1.0 equiv)
Isopropyl chloroformate: 12.0 mL of a 1.0 M solution in toluene (12.0 mmol, 1.2 equiv)
Sodium borohydride (NaBH4): 0.57 g (15.0 mmol, 1.5 equiv)
Solvent: Absolute Ethanol (15 mL)
Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave 300 or CEM Discover) with 30 mL quartz vessels.
Step-by-Step Methodology
Reagent Preparation: In a 30 mL microwave-transparent quartz vessel equipped with a magnetic stir bar, dissolve quinoline (10.0 mmol) in absolute ethanol (15 mL).
Hydride Introduction: Cool the vessel to 0 °C using an external ice bath. Add NaBH4 (15.0 mmol) portionwise over 5 minutes. Note: Strict temperature control here prevents the premature decomposition of NaBH4 in ethanol.
In-Situ Acylation: Slowly add the isopropyl chloroformate solution (12.0 mmol) dropwise over 10 minutes while maintaining the internal temperature below 5 °C.
Microwave Irradiation: Seal the vessel with a pressure-rated Teflon cap. Insert the vessel into the microwave reactor cavity.
Ramp Time: 2 minutes to reach 60 °C.
Hold Time: 10 minutes at 60 °C.
Power Limit: 150 W.
Stirring Rate: 600 rpm.
Quenching & Extraction: Allow the reactor to cool the vessel to room temperature via compressed air. Carefully vent the cap. Quench the reaction by adding 10 mL of distilled water to destroy unreacted hydride. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).
Purification: Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexane:Ethyl Acetate) to afford the target compound as a pale yellow oil.
Fig 2: Step-by-step experimental workflow for the microwave-assisted synthesis protocol.
Data Presentation & Parameter Optimization
The application of microwave irradiation significantly outperforms conventional reflux conditions. Table 1 summarizes the optimization of reaction parameters, demonstrating the causality between temperature and regioselectivity. At higher microwave temperatures (80 °C), regioselectivity drops due to thermodynamic equilibration favoring the 1,4-isomer, confirming 60 °C as the optimal kinetic sweet spot.
Table 1: Comparison of Reaction Conditions for the Synthesis of Propan-2-yl 2H-Quinoline-1-Carboxylate
Heating Method
Temperature (°C)
Time
Conversion (%)
Isolated Yield (%)
Regioselectivity (1,2- vs 1,4-)
Conventional (Reflux)
78
4 hours
85
62
88:12
Microwave (150 W)
60
10 mins
>99
94
>99:1
Microwave (150 W)
80
10 mins
95
81
90:10
Analytical Validation
To validate the success of the self-validating protocol, the isolated product must be subjected to NMR spectroscopy. The regiochemistry is definitively proven by the integration and splitting patterns of the aliphatic protons on the newly formed heterocycle.
Validation Checkpoint: The diagnostic doublet of doublets at ~4.35 ppm integrates exactly to 2 protons. This confirms the presence of the CH2 group at the C2 position, unequivocally validating the 1,2-dihydro regiochemistry over the undesired 1,4-dihydro isomer.
References
High-Yielding Microwave Assisted Synthesis of Quinoline and Dihydroquinoline Derivatives Under Solvent-Free Conditions, Semantic Scholar,
Microwave-assisted synthesis of N-heterocycles in medicinal chemistry, SciSpace,
Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery, JSciMed Central,
Application Note: Scale-Up Manufacturing Protocol for Propan-2-yl 2H-quinoline-1-carboxylate
Executive Summary & Process Rationale Propan-2-yl 2H-quinoline-1-carboxylate (CAS 17718-20-6), commonly referred to as isopropyl 1(2H)-quinolinecarboxylate, is a highly versatile 1,2-dihydroquinoline derivative. It is wi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Process Rationale
Propan-2-yl 2H-quinoline-1-carboxylate (CAS 17718-20-6), commonly referred to as isopropyl 1(2H)-quinolinecarboxylate, is a highly versatile 1,2-dihydroquinoline derivative. It is widely utilized as a protected building block in the synthesis of complex alkaloids and as a pre-activated coupling analog in pharmaceutical manufacturing.
Transitioning the synthesis of this compound from the bench to a multi-kilogram pilot scale requires strict control over reaction kinetics, thermal management, and regioselectivity. The core transformation relies on the nucleophilic dearomatization of quinoline via a one-pot, two-step cascade.
Mechanistic Causality
Because quinoline is a relatively weak nucleophile, isopropyl chloroformate is introduced as a potent electrophile to generate an N-(isopropoxycarbonyl)quinolinium intermediate. This intermediate is highly unstable and extremely electrophilic at the C2 and C4 positions.
To selectively trap this intermediate, sodium borohydride (NaBH₄) is utilized. The selection of NaBH₄ over stronger hydride donors (e.g., LiAlH₄) is a deliberate causal choice: it provides mild, regioselective hydride delivery specifically to the C2 position, thereby preventing over-reduction to the 1,2,3,4-tetrahydroquinoline impurity. Furthermore, the protocol utilizes a Tetrahydrofuran (THF) / Methanol (MeOH) co-solvent system. Methanol is not merely a solubilizing agent; it reacts with NaBH₄ in situ to form reactive alkoxyborohydride species. This ensures the reduction kinetics outpace the thermal degradation of the quinolinium salt at low temperatures, a principle grounded in .
Process Optimization & Quantitative Data
Scaling up this dearomatization requires precise stoichiometric and thermal control. The formation of the quinolinium salt is highly exothermic. If the temperature exceeds 0°C, competitive hydrolysis of the chloroformate occurs, and the regioselectivity of the hydride transfer collapses, leading to over-reduction .
The following quantitative data summarizes the pilot-scale optimization, demonstrating the causality between process parameters and product purity.
Table 1: Process Optimization for Propan-2-yl 2H-quinoline-1-carboxylate Synthesis
Parameter Set
Temperature (°C)
Solvent System
NaBH₄ (equiv.)
Yield (%)
1,2-Dihydro Purity (%)
Over-reduction Impurity (%)
Condition A
20 (RT)
Methanol
2.0
45.2
60.5
35.1
Condition B
0
Methanol
1.5
72.8
85.0
10.4
Condition C
-20
MeOH / THF (1:4)
1.1
94.5
>98.0
<1.0
Condition D
-78
MeOH / THF (1:4)
1.1
88.3
>99.0
Not Detected
Data Insight: Condition C was selected for the 10 kg scale-up. It balances the extreme cryogenic requirements of Condition D with the exceptional regioselectivity and yield required for commercial viability, as supported by .
Self-Validating Scale-Up Protocol (10 kg Pilot Scale)
This methodology embeds visual and analytical checkpoints to create a self-validating manufacturing system.
System Purge: Purge a 50 L glass-lined, jacketed reactor with high-purity N₂ for 30 minutes to ensure an anhydrous atmosphere.
Substrate Loading: Charge the reactor with 1.00 kg (7.74 mol) of quinoline, followed by 15 L of anhydrous THF and 3 L of anhydrous Methanol.
Thermal Equilibration: Circulate cryogenic coolant to bring the internal reactor temperature to -25°C.
Activation (Dosing): Slowly dose 1.04 kg (8.51 mol, 1.1 equiv.) of isopropyl chloroformate via an addition funnel over 2.5 hours. Maintain the internal temperature strictly below -15°C.
Self-Validating Cue: The initially clear solution will transition to a deep yellow/orange hue. This visually confirms the accumulation of the N-(isopropoxycarbonyl)quinolinium intermediate. If the solution remains colorless, the chloroformate addition has failed or moisture has hydrolyzed the reagent.
Phase 2: Regioselective Reduction
Hydride Transfer: Weigh 322 g (8.51 mol, 1.1 equiv.) of NaBH₄. Add the solid in 50 g portions over 3 hours.
Causality: Port-wise addition prevents thermal runaway. The hydride selectively attacks the highly activated C2 position. Excess NaBH₄ or rapid addition spikes the temperature, driving the formation of the 1,2,3,4-tetrahydroquinoline side product.
Incubation: Stir the mixture at -20°C for an additional 2 hours.
In-Process Control (IPC): Pull a 1 mL aliquot, quench in aqueous NH₄Cl, and extract with ethyl acetate. Run rapid HPLC. Proceed to Phase 3 only when residual quinoline is <1%.
Phase 3: Quench, Workup, and Isolation
Quenching: Slowly dose 5 L of saturated aqueous NH₄Cl into the reactor while allowing the temperature to rise to 10°C.
Causality: NH₄Cl is critical. Strong acids (e.g., HCl) would protonate the newly formed enamine-like double bond of the 1,2-dihydroquinoline, triggering ring-opening or polymerization. NH₄Cl safely neutralizes excess alkoxyborohydrides without degrading the product.
Self-Validating Cue: Controlled effervescence (H₂ gas evolution) confirms the destruction of residual active hydride. The cessation of bubbling indicates the quench is complete and safe for phase separation.
Extraction: Add 10 L of Methyl tert-butyl ether (MTBE). Stir at 200 rpm for 15 minutes, then halt agitation to allow phase separation.
Causality: MTBE is selected over dichloromethane due to its higher flash point (safer for scale-up), excellent phase separation kinetics, and low water miscibility.
Washing & Drying: Drain the aqueous layer. Wash the retained organic layer with 5 L of deionized water, followed by 5 L of brine. Route the organic layer through an inline filter containing anhydrous Na₂SO₄.
Crystallization: Concentrate the organic filtrate under reduced pressure (40°C, 150 mbar) to a crude oil. Recrystallize from a heptane/ethyl acetate mixture (9:1) at 0°C to afford propan-2-yl 2H-quinoline-1-carboxylate as a highly pure crystalline solid.
Process Flow Visualization
Process flow and mechanistic stages for the scale-up synthesis of the 1,2-dihydroquinoline target.
References
Soai, K., Oyamada, H., Takase, M., & Ookawa, A. (1984). Practical Procedure for the Chemoselective Reduction of Esters by Sodium Borohydride. Effect of the Slow Addition of Methanol. Bulletin of the Chemical Society of Japan, 57(7), 1948–1953. URL:[Link]
Fowler, F. W. (1972). Synthesis of 1,2-dihydropyridines. The Journal of Organic Chemistry, 37(8), 1321–1323. URL:[Link]
Khamraev, F., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 124(2), 654-750. URL:[Link]
Method
Application Note: Solvent-Free Synthesis Techniques for Quinoline-1-carboxylates
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Green Chemistry, Regioselective Dearomatization, and Mechanochemistry Executive Summary & Mechanistic Causality Quinoline-1-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Green Chemistry, Regioselective Dearomatization, and Mechanochemistry
Executive Summary & Mechanistic Causality
Quinoline-1-carboxylates—specifically 1,2-dihydroquinoline-1-carboxylates—are highly valued scaffolds in drug development and serve as critical coupling reagents in peptide synthesis (e.g., EEDQ)[1]. Historically, the synthesis of these compounds has relied heavily on volatile organic solvents (VOCs) such as dichloromethane or toluene. However, modern green chemistry paradigms emphasize solvent-free techniques, which drastically reduce the environmental footprint while simultaneously enhancing reaction kinetics and yields[2].
The fundamental mechanism of this transformation relies on the nucleophilic dearomatization of the quinoline core. When quinoline is reacted with an alkyl chloroformate, it forms a highly electrophilic N-alkoxycarbonylquinolinium intermediate[3]. The positive charge on the nitrogen atom acts as a powerful electron-withdrawing sink, activating the C2 and C4 positions of the ring. Due to the steric bulk of the chloroformate group and the proximity effect, incoming nucleophiles (such as alcohols, terminal alkynes, or active methylenes) selectively attack the C2 position[3].
The Causality of Solvent-Free Conditions:
In traditional solvent-based systems, the nucleophile is surrounded by a solvation shell, which lowers its ground-state energy and decreases its reactivity. By removing the solvent (using neat conditions or mechanochemical ball-milling), the effective local concentration of the reagents is maximized. The absence of a solvation shell dramatically increases the reactivity of the nucleophile, driving the equilibrium forward rapidly and suppressing side reactions, leading to near-quantitative yields.
Comparative Data: Solvent-Free vs. Traditional Synthesis
The transition from solvent-based to solvent-free protocols yields measurable improvements across all major synthetic metrics.
Metric
Traditional Solvent-Based Synthesis
Solvent-Free / Mechanochemical Synthesis
Primary Solvents
Dichloromethane (DCM), Toluene, THF
None (Neat) or Catalytic Liquid Assisted Grinding
Reaction Time
12 – 24 hours
15 – 60 minutes
Operating Temperature
Reflux (80°C – 110°C)
0°C to Room Temperature (Ambient)
Typical Yields
60% – 75%
85% – 98%
Regioselectivity (C2 vs C4)
Moderate to High (Solvent dependent)
Exclusively High (>99% C2 addition)
E-factor (Waste Generation)
> 20 (High waste)
< 5 (Highly efficient atom economy)
Downstream Processing
Aqueous extraction, Column Chromatography
Direct aqueous wash, Recrystallization
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway for solvent-free dearomatization of quinolines.
Experimental Protocols
As a Senior Application Scientist, I have designed these protocols to be self-validating systems . Each step contains internal visual or physical cues that confirm the reaction is proceeding correctly, eliminating the need for constant instrumental monitoring.
Protocol A: Mechanochemical Synthesis of Alkynyl-1,2-dihydroquinoline-1-carboxylates
This protocol utilizes ball-milling to achieve a Reissert-type dearomatization using a terminal alkyne as the nucleophile.
Equipment: 10 mL stainless steel milling jar, 10 mm stainless steel ball, Mixer mill.
Step-by-Step Methodology:
Reagent Loading: Add the quinoline, phenylacetylene, CuI, and K₂CO₃ into the milling jar.
Electrophile Introduction: Carefully pipette the ethyl chloroformate directly onto the solid mixture. Seal the jar immediately.
Mechanochemical Activation: Mount the jar in the mixer mill and mill at 30 Hz for 20 minutes.
Causality: The high-frequency mechanical impact provides the kinetic energy required to overcome the solid-state activation barrier. CuI activates the phenylacetylene to form a copper acetylide intermediate in situ. K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, preventing the acid-catalyzed degradation of the sensitive 1,2-dihydroquinoline system.
Self-Validation & Work-up: Open the jar in a fume hood.
Validation Cue 1: The physical transformation of the starting materials into a dark, homogenous paste indicates the successful formation and consumption of the copper acetylide.
Validation Cue 2: Spot the crude paste on a TLC plate (Hexane/EtOAc 8:2). The disappearance of the quinoline spot and the appearance of a highly fluorescent blue spot under UV (254 nm) confirms the formation of the dearomatized core.
Isolation: Extract the paste with minimal hot ethanol and filter out the inorganic salts. Allow the filtrate to cool to yield the pure crystallized product.
Protocol B: Neat Synthesis of EEDQ (Ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate)
EEDQ is a highly effective peptide coupling reagent that prevents racemization during amide bond formation[1][4]. This protocol synthesizes EEDQ entirely without bulk solvents.
Equipment: 50 mL round-bottom flask, magnetic stirrer, ice bath.
Step-by-Step Methodology:
Reagent Mixing: Combine quinoline and absolute ethanol in the flask.
Causality: Ethanol serves a dual purpose here: it acts as the nucleophile for the C2 addition and provides just enough fluidization to allow magnetic stirring, entirely eliminating the need for a bulk solvent like DCM.
Base Addition: Add the TEA to the stirring mixture.
Electrophile Addition: Cool the flask to 0°C using an ice bath. Add the ethyl chloroformate dropwise over 10 minutes.
Causality: The formation of the N-ethoxycarbonylquinolinium intermediate is highly exothermic. Maintaining a temperature of 0°C prevents the thermal decomposition of the intermediate before the ethanol can attack.
Self-Validation:
Validation Cue: As the ethyl chloroformate is added, a thick, white precipitate of triethylamine hydrochloride (TEA-HCl) will immediately begin to form. This rapid precipitation is a self-validating indicator that the chloroformate activation and subsequent nucleophilic addition are occurring successfully.
Isolation: Stir for an additional 45 minutes at room temperature. Add 20 mL of ice-cold distilled water to dissolve the TEA-HCl salts. The EEDQ will separate as a dense, oily layer that solidifies into an off-white powder upon scratching the flask or further cooling. Filter, wash with cold water, and dry under a vacuum.
References
National Center for Biotechnology Information. "2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline." PubChem Compound Summary for CID 16357-59-8. Available at:[Link]
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, ACS Publications. Available at:[Link]
Llaveria, J., et al. "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines." Chemical Reviews, ACS Publications. Available at:[Link]
Application Notes and Protocols: Propan-2-yl 2H-quinoline-1-carboxylate in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous n...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Its versatile structure has led to the development of clinically significant drugs for treating cancer, malaria, bacterial infections, and inflammatory diseases.[3][4][5][6][7] Quinoline derivatives exert their therapeutic effects through diverse mechanisms, including enzyme inhibition, disruption of cellular signaling pathways, and intercalation with DNA.[1][5][8] This document provides a comprehensive guide for researchers on the synthesis, characterization, and potential medicinal chemistry applications of a specific, under-explored derivative: propan-2-yl 2H-quinoline-1-carboxylate .
While this particular molecule is not extensively documented in publicly available literature, its structural features suggest significant potential as a lead compound for drug discovery. This guide will, therefore, provide a framework for its investigation, drawing upon established principles and protocols for related quinoline-1-carboxylate and quinoline derivatives.
PART 1: Synthesis and Characterization
The synthesis of propan-2-yl 2H-quinoline-1-carboxylate can be approached through several established methods for N-acylation of the quinoline nitrogen. A plausible and efficient synthetic route involves the reaction of quinoline with isopropyl chloroformate.
Proposed Synthetic Protocol: Synthesis of Propan-2-yl 2H-quinoline-1-carboxylate
This protocol outlines a general procedure for the synthesis of the title compound. Optimization of reaction conditions may be necessary to achieve high yields and purity.
Materials:
Quinoline
Isopropyl chloroformate
Anhydrous dichloromethane (DCM)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinoline (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
Base Addition: Add triethylamine or DIPEA (1.2 equivalents) to the stirred solution.
Acylation: Slowly add isopropyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (quinoline) is consumed.
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
Washing: Combine the organic layers and wash sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure propan-2-yl 2H-quinoline-1-carboxylate.
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for propan-2-yl 2H-quinoline-1-carboxylate.
PART 2: Medicinal Chemistry Applications - Focus on Anticancer Activity
The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents.[1][9][10][11] Derivatives of quinoline have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through mechanisms such as inhibition of protein kinases, topoisomerases, and dihydroorotate dehydrogenase (DHODH).[12][13]
Hypothesized Mechanism of Action
Based on the structure-activity relationships (SAR) of related quinoline derivatives, propan-2-yl 2H-quinoline-1-carboxylate could potentially exert anticancer effects through several mechanisms:
Enzyme Inhibition: The quinoline core can interact with the active sites of various enzymes. For instance, quinoline carboxylic acids are known inhibitors of DHODH, a key enzyme in pyrimidine biosynthesis.[12][14] The carbamate moiety in the title compound may also confer inhibitory activity against other enzymes.
DNA Intercalation: Some quinoline derivatives can intercalate into DNA, leading to DNA damage and apoptosis in cancer cells.[8]
Disruption of Signaling Pathways: The compound could modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Protocol: In Vitro Anticancer Activity Screening
This protocol describes a standard MTT assay to evaluate the cytotoxic potential of propan-2-yl 2H-quinoline-1-carboxylate against a panel of human cancer cell lines.
Cell Lines:
MCF-7: Human breast adenocarcinoma
HCT-116: Human colon carcinoma
A549: Human lung carcinoma
MGC-803: Human gastric carcinoma
Materials:
Propan-2-yl 2H-quinoline-1-carboxylate (dissolved in DMSO to prepare a stock solution)
Selected cancer cell lines
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
Phosphate-buffered saline (PBS)
Trypsin-EDTA
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
Multi-channel pipette
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of propan-2-yl 2H-quinoline-1-carboxylate in the complete growth medium from the DMSO stock solution. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug like doxorubicin).
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Example IC₅₀ Values for Quinoline Derivatives
The following table summarizes the reported IC₅₀ values for some active quinoline derivatives against various cancer cell lines, providing a benchmark for evaluating the potency of propan-2-yl 2H-quinoline-1-carboxylate.
Should propan-2-yl 2H-quinoline-1-carboxylate demonstrate significant anticancer activity, further studies are warranted to elucidate its mechanism of action.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest.
Procedure:
Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.
Visualizing a Potential Mechanism: Cell Cycle Arrest
Caption: Hypothetical G2/M cell cycle arrest induced by the compound.
Conclusion and Future Directions
Propan-2-yl 2H-quinoline-1-carboxylate represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The protocols and conceptual frameworks provided in this guide offer a solid foundation for its synthesis, characterization, and evaluation as a potential anticancer compound. Future research should focus on a comprehensive structure-activity relationship (SAR) study by synthesizing and testing analogues with modifications on the quinoline ring and the carbamate moiety. Furthermore, target identification and validation studies will be crucial to unravel the precise molecular mechanisms underlying its biological activity.
References
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules, 26(16), 4944. Available from: [Link]
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). National Center for Biotechnology Information. Available from: [Link]
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 3989. Available from: [Link]
Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid. (2017). Bioorganic & Medicinal Chemistry Letters, 27(17), 4152-4157. Available from: [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5624-5645. Available from: [Link]
Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2000). Il Farmaco, 55(4), 289-296. Available from: [Link]
Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). Biochemical Pharmacology, 40(4), 709-714. Available from: [Link]
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Research Reviews. Available from: [Link]
Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(7), 1792-1796. Available from: [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Medicinal Chemistry. Available from: [Link]
Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). Journal of Biological Chemistry, 300(1), 105527. Available from: [Link]
Biological Activities of Quinoline Derivatives. (2010). ResearchGate. Available from: [Link]
Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available from: [Link]
QUINOLINE: A DIVERSE THERAPEUTIC AGENT. (2016). International Journal of Pharmaceutical Sciences and Research, 7(1), 1-13. Available from: [Link]
INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES. (n.d.). IJCRT.org. Available from: [Link]
Quinoline carboxylic acid derivatives as potent ectonucleotidase inhibitors. (2026). Bioorganic Chemistry. Available from: [Link]
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025). ResearchGate. Available from: [Link]
Inhibition mechanism exploration of quinoline derivatives as PDE10A inhibitors by in silico analysis. (n.d.). Molecular BioSystems. Available from: [Link]
The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. (2018). ECORFAN-Bolivia Journal. Available from: [Link]
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). Molecules, 30(15), 5432. Available from: [Link]
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023). ACS Omega, 8(46), 44033-44049. Available from: [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20784-20793. Available from: [Link]
2-(2-Propan-2-yloxyphenyl)quinoline-4-carboxylate. (n.d.). PubChem. Available from: [Link]
An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). ResearchGate. Available from: [Link]
Technical Support Center: Overcoming Low Yields in Propan-2-yl 2H-Quinoline-1-Carboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the reductive dearomatization of quinolines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the reductive dearomatization of quinolines.
Synthesizing propan-2-yl 2H-quinoline-1-carboxylate (also known as isopropyl 1(2H)-quinolinecarboxylate) relies on a modified Fowler reduction [1]. The reaction involves activating quinoline with isopropyl chloroformate to form a highly electrophilic N-acylquinolinium intermediate, followed by a regioselective hydride attack using sodium borohydride (NaBH₄). While conceptually straightforward, this transformation is notoriously sensitive to moisture, temperature fluctuations, and isolation conditions.
This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative benchmarks to help you achieve >85% yields.
I. Self-Validating Experimental Protocol
To ensure reproducibility, this Standard Operating Procedure (SOP) incorporates built-in validation checkpoints. Do not proceed to subsequent steps if a checkpoint fails.
Reagents Required:
Quinoline (1.0 equiv, freshly distilled)
Isopropyl chloroformate (1.2 equiv, 1.0 M in toluene)
Sodium borohydride (NaBH₄) (1.5 equiv, stored in a desiccator)
Anhydrous Methanol (0.1 M relative to quinoline, strictly <50 ppm H₂O)
Step-by-Step Methodology:
System Preparation: Flame-dry a 2-neck round-bottom flask under a continuous argon purge. Add anhydrous methanol and quinoline.
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to -78 °C.
Electrophilic Activation: Add isopropyl chloroformate dropwise over 10 minutes via a syringe pump. Stir for 15 minutes to generate the N-(isopropoxycarbonyl)quinolinium intermediate.
Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench immediately in dry MeOH, and analyze via LC-MS. The complete disappearance of the quinoline peak (m/z 130) and the appearance of the intermediate mass confirms successful activation. If unreacted quinoline remains, abort the reduction phase and investigate moisture ingress.
Kinetic Reduction: Add NaBH₄ portion-wise over 20 minutes. Monitor the internal thermometer strictly; the temperature must not exceed -60 °C during the addition to maintain kinetic control.
Maturation: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to gradually warm to 0 °C over 2 hours.
Quenching: Slowly add saturated aqueous NaHCO₃ to quench unreacted hydride and neutralize the mixture.
Workup: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 30 °C.
Isolation: Purify the crude residue via flash column chromatography using basic alumina (Hexanes/EtOAc gradient).
Self-Validation Checkpoint 2: Spot the crude mixture on a 2D TLC plate (silica). Run the plate in one dimension, dry it, and run it perpendicularly in the same solvent system. If off-diagonal spots appear, your product is degrading on silica, validating the strict requirement for basic alumina.
Fig 1: Step-by-step workflow for the reductive 1,2-dearomatization of quinoline.
II. Troubleshooting Guides & FAQs
Q: My overall yield is consistently below 30%, and I am recovering mostly unreacted quinoline. What is causing this?A: This is the most common failure mode and is caused by the premature solvolysis of the isopropyl chloroformate [1]. Chloroformates are highly electrophilic. If your methanol is not strictly anhydrous, or if the internal temperature rises above -78 °C during activation, the solvent or trace moisture will attack the chloroformate (or the highly reactive N-acylquinolinium intermediate) before the hydride can trap it. This hydrolyzes the intermediate back into quinoline, isopropanol, and CO₂. Ensure your argon line is dry and use freshly opened anhydrous solvents.
Q: NMR analysis of my crude mixture shows a mixture of the desired 1,2-dihydroquinoline and a 1,4-dihydroquinoline byproduct. How do I improve regioselectivity?A: The formation of the N-acylquinolinium salt creates two competing electrophilic sites at the C2 and C4 positions. Hydride attack at the C2 position is kinetically favored due to proximity to the nitrogen atom, yielding your target propan-2-yl 2H-quinoline-1-carboxylate. However, because NaBH₄ addition is highly exothermic, adding it too quickly causes temperature spikes. At higher temperatures, thermodynamic control takes over, leading to the more stable 1,4-isomer or complete over-reduction to the tetrahydroquinoline [2]. You must add the hydride in smaller portions to maintain strict kinetic control (<-60 °C).
Q: The reaction goes to completion according to LC-MS, but my product degrades during silica gel column chromatography. How can I prevent this?A: 1,2-Dihydroquinolines possess an enamine-like double bond that is highly sensitive to acidic conditions. Standard silica gel is slightly acidic (pH ~4.5-5.5) and catalyzes the disproportionation, rearomatization, or decomposition of your product during elution. You must switch your stationary phase to basic alumina. If you are forced to use silica gel, you must neutralize it first by flushing the column with an eluent containing 1-2% triethylamine (TEA) prior to loading your sample.
Fig 2: Mechanistic pathway highlighting kinetic vs. thermodynamic control.
III. Quantitative Data: Condition Optimization Matrix
To illustrate the causality of the parameters discussed above, the following table summarizes the quantitative impact of varying reaction conditions on regioselectivity and isolated yield.
Solvent / Condition
Temp (°C)
Hydride Source
Reagent Ratio (SM : ClCOOiPr : Hydride)
Regioselectivity (1,2- vs 1,4-addition)
Isolated Yield (%)
Anhydrous MeOH
-78 to 0
NaBH₄
1.0 : 1.2 : 1.5
> 95:5
85 - 92
Standard MeOH (Non-dry)
-78 to 0
NaBH₄
1.0 : 1.2 : 1.5
> 95:5
< 30
Anhydrous MeOH
0 to 25
NaBH₄
1.0 : 1.2 : 1.5
60:40
45 - 55
THF (Anhydrous)
-78 to 0
NaBH₄
1.0 : 1.2 : 1.5
N/A (Poor solubility)
< 10
DCM / H₂O (Biphasic)
0
NaBH₄
1.0 : 2.0 : 3.0
80:20
60 - 70
Note: Biphasic conditions (DCM/H₂O) require a massive excess of reagents due to the rapid competitive hydrolysis of the chloroformate, making it unviable for scale-up.
IV. References
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews (ACS Publications).[Link]
Advancements in the synthesis of fused tetracyclic quinoline derivatives. RSC Advances (Royal Society of Chemistry).[Link]
Optimization
Technical Support Center: Purification Strategies for Propan-2-yl 2H-quinoline-1-carboxylate
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, validated protocols, and FAQs for isolating and purifying propan-2-yl 2H-quinoline-1-carboxylate (also known as isopropyl 1(2H)-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, validated protocols, and FAQs for isolating and purifying propan-2-yl 2H-quinoline-1-carboxylate (also known as isopropyl 1(2H)-quinolinecarboxylate, CAS: 17718-20-6).
As a 1,2-dihydroquinoline derivative, this compound presents unique stability challenges. Standard purification workflows often fail because researchers treat it like a robust aromatic heterocycle. In reality, the partially saturated ring is highly susceptible to acid-catalyzed disproportionation and oxidative aromatization. This guide is designed to help drug development professionals engineer self-validating purification systems that maximize yield and purity.
Physicochemical & Chromatographic Profile
To design a successful purification strategy, you must first understand the physical boundaries of the molecule. All quantitative data and behavioral parameters are summarized below to guide your solvent and stationary phase selection.
Table 1: Stability and Chromatographic Parameters
Parameter
Value / Characteristic
Causality & Experimental Impact
Molecular Weight
217.26 g/mol
Target mass for LC-MS monitoring (m/z 218 [M+H]⁺).
Trace acids catalyze disproportionation into quinoline and tetrahydroquinoline. Mandates basic/neutral stationary phases[1].
Air/Light Stability
Moderate
Prone to oxidative aromatization. Requires argon/nitrogen backfilling during concentration and storage[2].
Typical Value
~0.45 – 0.55
Measured in Hexanes:Ethyl Acetate (8:2). Provides excellent separation from highly polar baseline impurities.
Troubleshooting Guide & FAQs
Q1: My isolated yield is consistently 40% lower than my crude NMR suggests, and a strong quinoline spot keeps reappearing. What is happening?
A: You are experiencing on-column acid-catalyzed disproportionation. Standard silica gel possesses free silanol groups that create a micro-environment with a pH of ~4.5–5.5. When propan-2-yl 2H-quinoline-1-carboxylate interacts with these acidic protons, it undergoes a rapid disproportionation reaction, converting back into the aromatic quinoline and the fully saturated 1,2,3,4-tetrahydroquinoline derivative[1].
Resolution: You must neutralize the stationary phase. Switch to amine-functionalized silica gel (NH-silica)[3], or pre-treat your standard silica with 1–2% v/v triethylamine (Et₃N) before loading your sample.
Q2: How can I be absolutely certain my compound is degrading on the column and not in the reaction flask?
A: Employ a 2D-TLC (Two-Dimensional Thin Layer Chromatography) self-validating system.
Methodology: Spot your crude mixture in the bottom-left corner of a square silica TLC plate. Run the plate in your standard solvent system (e.g., 8:2 Hexanes:EtOAc). Remove the plate, let it dry completely, rotate it exactly 90 degrees, and run it again in the exact same solvent.
Causality: If the compound is stable, all spots will lie on a perfect diagonal line. If the 1,2-dihydroquinoline is degrading on the silica, you will see off-diagonal spots (specifically, the UV-active quinoline) appearing below the main diagonal. This proves unequivocally that the stationary phase is actively catalyzing the breakdown during the run.
Q3: How do I separate the over-reduced impurity (isopropyl 3,4-dihydroquinoline-1(2H)-carboxylate) from my target product?
A: The over-reduced tetrahydroquinoline derivative is notoriously difficult to separate via normal-phase chromatography because its polarity is nearly identical to the target compound.
Resolution: If chromatography fails, selective crystallization is your best self-validating purification method. The 1,2-dihydroquinoline features a double bond that enforces a rigid, partially planar ring system, whereas the tetrahydroquinoline is highly puckered and flexible. Dissolve the enriched mixture in a minimum volume of warm isopropanol and slowly cool to -20°C. The rigid target compound will preferentially pack into a crystal lattice, leaving the puckered impurity in the mother liquor.
Q4: Can I use vacuum distillation to purify this compound?
A: It is highly discouraged. While some low-molecular-weight unsubstituted dihydroquinolines can be carefully distilled, N-alkoxycarbonyl derivatives are highly prone to thermal decarboxylation and aromatization at elevated temperatures. Flash chromatography remains the gold standard for isolation[4].
Standard Operating Procedure: High-Recovery Flash Chromatography
This step-by-step protocol is engineered to isolate propan-2-yl 2H-quinoline-1-carboxylate while actively suppressing oxidative and acid-catalyzed degradation pathways.
Prepare a solvent mixture of Hexanes containing 2% v/v Triethylamine (Et₃N).
Slurry-pack standard silica gel (230–400 mesh) using this deactivated solvent. Alternatively, utilize pre-packed NH-silica cartridges[3].
Flush the column with at least 3 column volumes (CV) of the Et₃N/Hexane mixture to ensure complete neutralization of all active silanol sites.
Step 2: Sample Loading
Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) or toluene. Do not use un-stabilized chloroform, as trace phosgene and HCl will instantly trigger degradation.
Carefully apply the sample to the column head, ensuring an even band.
Step 3: Elution & Monitoring
Elute using a step-gradient of Hexanes:Ethyl Acetate (starting at 95:5 and ramping to 85:15). Maintain 1% Et₃N in all mobile phases to prevent the column from re-acidifying[4].
Monitor fractions via TLC (UV 254 nm) or inline UV detection. The target compound will typically elute at an
of ~0.50.
Step 4: Concentration and Storage
Pool the product-containing fractions.
Evaporate the solvent under reduced pressure. Crucial: Keep the water bath temperature strictly below 30°C to prevent thermal degradation.
Flush the receiving flask with Argon gas, seal tightly with Parafilm, and store at -20°C to ensure long-term stability[2].
Purification Workflow Diagram
Optimized purification workflow for propan-2-yl 2H-quinoline-1-carboxylate isolation.
References
1.[2] US6093825A - Methods for preparation of 1,2-dihydroquinolines. Google Patents. Available at:
2.[4] Palladium-catalyzed cascade cyclization of α,β-unsaturated N-tosylhydrazones with iodoarenes : access to 2H-chromenes and 2H-q. Rsc.org. Available at:
3.[3] Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega. Available at:
4.[1] 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. cdnsciencepub.com. Available at:
optimizing reaction temperature for quinoline carboxylation efficiency
Welcome to the Technical Support Center for C–H Functionalization and CO₂ Fixation. As a Senior Application Scientist, I have designed this portal to address the most critical bottleneck in quinoline carboxylation: tempe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for C–H Functionalization and CO₂ Fixation. As a Senior Application Scientist, I have designed this portal to address the most critical bottleneck in quinoline carboxylation: temperature optimization .
Direct carboxylation of heteroaromatics with CO₂ is a thermodynamically challenging process. Carbon dioxide is a highly stable, fully oxidized molecule. Fixing it into a C–H bond results in a significant decrease in entropy (
). Consequently, the reaction temperature dictates a delicate balance between overcoming the kinetic barrier of C–H cleavage and avoiding the thermodynamic pitfall of product decarboxylation.
Below, you will find a diagnostic workflow, targeted FAQs, empirical data tables, and a self-validating standard operating procedure (SOP) to troubleshoot and optimize your quinoline carboxylation workflows.
Diagnostic Workflow: Temperature-Related Yield Loss
Before diving into the FAQs, use the following decision tree to diagnose the root cause of low carboxylation yields based on your current thermal parameters.
Caption: Diagnostic decision tree for troubleshooting temperature-dependent failures in carboxylation.
Troubleshooting FAQs: The Causality of Temperature
Q1: Why does my quinoline carboxylation yield drop drastically when I increase the temperature from 100 °C to 120 °C?A: You are experiencing thermal decarboxylation. The carboxylation of quinoline is an equilibrium process. Because two molecules (quinoline and CO₂) combine to form one molecule (quinoline carboxylic acid), the entropy of the reaction is negative (
). According to the Gibbs free energy equation (), as the temperature () increases, the term becomes increasingly positive. Above a certain threshold (typically ~100–110 °C for heteroaromatics), becomes positive, making the reverse reaction (decarboxylation) spontaneous[1].
Solution: If you must run the reaction at 120 °C to activate a specific precatalyst, you must artificially force the equilibrium forward by drastically increasing the CO₂ pressure (e.g., from 1 atm to 40 bar)[2].
Q2: I need to carboxylate a quinoline derivative with thermally sensitive functional groups. How can I achieve this at room temperature (< 30 °C)?A: Traditional transition-metal (e.g., Pd, Rh) or base-mediated C–H activation requires high thermal energy (80–145 °C) to break the inert C(sp²)–H bond[3]. To bypass this kinetic barrier at room temperature, you must switch from a thermal pathway to a Single-Electron Transfer (SET) photocatalytic pathway .
By using a photoredox catalyst (such as an anthrolate anion or organic dyes like 4DPAIPN) under visible or UV light, the quinoline substrate is reduced to a highly nucleophilic radical anion. This radical anion reacts extremely rapidly with CO₂ at 25 °C, completely avoiding the thermal decarboxylation regime and protecting sensitive functional groups[4][5].
Q3: Does reaction temperature affect the regioselectivity of the carboxylation (e.g., C-2 vs. C-8 position)?A: Yes, temperature is the primary driver of kinetic vs. thermodynamic control in regioselective carboxylation. At lower temperatures (e.g., 40–60 °C), the reaction is under kinetic control, favoring the position with the lowest activation energy for C–H metalation (often the more sterically accessible or electronically activated C-2 position). At elevated temperatures (> 100 °C), the reaction shifts to thermodynamic control. The initially formed kinetic product may undergo reversible decarboxylation, allowing the system to funnel toward the most thermodynamically stable regioisomer (often stabilized by intramolecular hydrogen bonding or specific metal-ligand geometry, such as C-8 directed functionalization)[1][6].
Quantitative Data: Temperature vs. Efficiency Matrix
To assist in selecting your optimal reaction conditions, compare the empirical data below. Notice how yield and pressure requirements scale with temperature across different catalytic systems.
Catalytic System
Substrate
Temp (°C)
CO₂ Pressure
Yield (%)
Primary Limitation / Observation
Pd(II) / LiOtBu
Quinoline (C-H)
145 °C
40 bar
65%
Requires extreme pressure to prevent decarboxylation[2].
Pd(OAc)₂ / Cs₂CO₃
Indole/Quinoline core
100 °C
1 atm (Balloon)
70%
Optimal thermal balance; higher temps reduce yield to <30%[7].
This protocol utilizes a redox-neutral photocatalytic approach to achieve high-yield carboxylation at 25 °C, eliminating thermal degradation. It includes a built-in internal standard step to validate whether yield losses are due to chemical failure or poor extraction efficiency.
Blue LED photoreactor (455 nm) with a cooling block.
Step-by-Step Methodology:
Preparation (Glovebox Recommended): In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the quinoline substrate (0.5 mmol), 4DPAIPN (0.01 mmol), and finely ground Cs₂CO₃ (1.5 mmol).
Solvent Addition: Add 5.0 mL of anhydrous DMSO. Seal the tube with a rubber septum.
Degassing (Critical Step): Remove the tube from the glovebox. Perform three cycles of freeze-pump-thaw to remove dissolved oxygen, which quenches the excited state of the photocatalyst and ruins the SET pathway[5].
CO₂ Introduction: Backfill the Schlenk tube with ultra-high purity CO₂ gas using a balloon. Maintain a constant 1 atm pressure of CO₂.
Irradiation & Temperature Control: Place the tube in the photoreactor. Crucial: Turn on the aluminum cooling block/water-cooling circuit to maintain the reaction strictly at 25 °C. Irradiate with Blue LEDs (455 nm) for 16 hours. Causality: Without active cooling, LEDs will heat the DMSO to >60 °C, inducing premature decarboxylation of the transient carboxylate.
Self-Validation & Quenching:
Validation Step: Before workup, add exactly 0.5 mmol of 1,3,5-trimethoxybenzene directly to the crude mixture. Take a 50 µL aliquot, dilute in DMSO-d6, and run a crude ¹H-NMR. This establishes the true chemical yield.
Quenching: Acidify the remaining mixture with 1M HCl to pH 2 to protonate the carboxylate salt into the free carboxylic acid.
Extraction: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. If your isolated yield is significantly lower than the NMR yield from Step 6, your product is highly water-soluble, and you must optimize your extraction, not your reaction temperature.
References
Direct Carboxylation of C(sp3)-H and C(sp2)
Regiodivergent N1- and C3- Carboxyl
Pd(II)
Redox-neutral Photocatalytic C-H Carboxylation of Arenes and Styrenes with CO2
ChemRxiv
Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide
ACS Public
Recent progress in reductive carboxylation of C–O bonds with CO2
Alnoor Digital Repository
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules
PMC
solving solubility issues with propan-2-yl 2H-quinoline-1-carboxylate
Welcome to the technical support center for propan-2-yl 2H-quinoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common exp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for propan-2-yl 2H-quinoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common experimental hurdles with this compound, particularly concerning its solubility. Our goal is to equip you with the knowledge to troubleshoot issues effectively, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve propan-2-yl 2H-quinoline-1-carboxylate. The solutions are presented in a logical, step-by-step manner, explaining the scientific rationale behind each recommendation.
Q1: My propan-2-yl 2H-quinoline-1-carboxylate is not dissolving in my standard aqueous buffer (e.g., PBS, Tris at neutral pH). What should I do first?
A1: This is a common issue for compounds with a quinoline core and lipophilic ester groups. The limited aqueous solubility is expected. The first and most direct strategy is to modify the pH of your aqueous medium.
Causality: The quinoline ring system contains a nitrogen atom that is weakly basic.[1] By lowering the pH of the solution, this nitrogen atom can become protonated, forming a cationic salt. This ionized form is generally much more soluble in aqueous and polar protic solvents.[1][2]
Protocol 1: pH Adjustment for Enhanced Solubility
Determine Target pH: Based on the weak basicity of the quinoline moiety, aim for a buffer pH that is 1-2 units below its pKa. For many quinoline derivatives, a pH range of 3 to 5 is effective.[2][3]
Buffer Selection: Choose a buffer system with adequate buffering capacity in your target acidic range (e.g., citrate or acetate buffers).
Test Dissolution:
Prepare a small volume of your selected acidic buffer.
Accurately weigh a small amount of the compound.
Gradually add the acidic buffer to the powder while vortexing or stirring.
Use of sonication or gentle warming (not exceeding 40°C) can aid dissolution.[1] Be cautious with heat, as it may accelerate the hydrolysis of the carbamate group (see FAQs).
Verification: Once dissolved, ensure the final pH of your solution is compatible with your experimental assay. You may need to perform a final, careful pH adjustment of the entire solution.
Potential Pitfalls:
Compound Instability: Extreme pH values can cause degradation. It is crucial to assess the stability of your compound at the target pH over the duration of your experiment.[4]
Assay Incompatibility: Ensure the required acidic pH does not interfere with your biological assay (e.g., enzyme activity, cell viability).
Q2: Adjusting the pH is not an option for my experiment. How can I dissolve the compound in an aqueous system?
A2: When pH modification is not feasible, the use of a co-solvent system is the most common and effective alternative.[1] This involves creating a concentrated stock solution in a water-miscible organic solvent and then diluting it to the final working concentration in your aqueous buffer.
Causality: Many new drug candidates are lipophilic and have poor water solubility.[5] Organic solvents like Dimethyl Sulfoxide (DMSO) have high dissolving power for a wide range of organic compounds.[6] By preparing a high-concentration stock, you can introduce the compound to the aqueous medium in a solubilized state. The final concentration of the organic solvent should be kept to a minimum to avoid interfering with the biological system.[7]
Protocol 2: Co-Solvent Solubilization Workflow
Solvent Selection:
DMSO is typically the first choice due to its excellent dissolving power.[6]
Ethanol (EtOH) is another common option and can be less toxic to cells than DMSO.[6]
Dimethylformamide (DMF) is also effective but should be used with caution due to its toxicity.
Stock Solution Preparation (Example: 10 mM in DMSO):
Refer to our detailed guide on "Preparing a Stock Solution" (below) for precise calculations and steps.
Ensure the compound is completely dissolved in the organic solvent. Use sonication if necessary.
Dilution into Aqueous Buffer:
Warm your stock solution vial to room temperature before opening to prevent moisture condensation.
Vortex the stock solution gently before use.
Pipette the required volume of the stock solution directly into your experimental buffer while vortexing the buffer. This rapid mixing helps prevent precipitation.
Important: The final concentration of the co-solvent should ideally be below 1%, and almost always below 0.5% for cell-based assays, to avoid solvent-induced artifacts.[6] Always run a vehicle control (buffer + co-solvent) in your experiments.
Data Summary: Common Solvents for Stock Solutions
Solvent
Common Use
Advantages
Considerations
DMSO
Highly versatile for nonpolar and polar compounds.
High dissolving power; miscible with water.
Can be toxic to cells at concentrations >0.5-1%. Hygroscopic.[6]
Ethanol
Used for many organic compounds.
Less toxic than DMSO for many cell types; volatile.
May not dissolve all compounds as effectively as DMSO.[6]
Sterile Water
For highly water-soluble compounds.
Biologically compatible; ideal for in vivo and in vitro use.
Solubility will be very limited; potential for interaction with media components.[6]
Q3: My compound dissolves initially but then precipitates over time or when I add it to my full experimental medium. What is happening?
A3: This indicates that the final concentration of your compound exceeds its solubility limit in the final experimental conditions. This can happen for several reasons:
"Salting Out": Components in your final medium (e.g., salts, proteins) can reduce the solubility of your compound.
Temperature Changes: If you dissolve the compound with gentle heat, it may precipitate as it cools to room or incubation temperature.[8]
Insufficient Co-solvent: The final percentage of your co-solvent may be too low to maintain solubility.
Troubleshooting Steps:
Increase Co-solvent Percentage: Cautiously increase the final concentration of your co-solvent (e.g., from 0.1% to 0.25% DMSO), but do not exceed the tolerance limit of your assay.
Lower the Working Concentration: The simplest solution is often to reduce the final concentration of the compound in your experiment.
Advanced Solubilization Techniques: If the above methods fail, you may need to consider more advanced formulation strategies, such as using surfactants to create micellar solutions or complexation with cyclodextrins.[9][10] These methods encapsulate the hydrophobic compound, increasing its apparent solubility in water.[11][12]
Experimental Workflows & Diagrams
Workflow 1: Systematic Approach to Solubilization
This decision tree provides a logical flow for troubleshooting solubility issues with propan-2-yl 2H-quinoline-1-carboxylate.
Caption: Decision tree for troubleshooting solubility.
Protocol 3: Preparing a 10 mM Stock Solution in DMSO
This protocol provides a detailed, self-validating method for preparing an accurate stock solution.
Materials:
Propan-2-yl 2H-quinoline-1-carboxylate (Molecular Weight to be determined by user)
High-purity DMSO
Analytical balance
Volumetric flask (e.g., 1 mL or 5 mL)
Glass beaker and magnetic stir bar (optional)
Pipettes
Sterile, light-blocking storage vials
Calculation:
Formula: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example: For a 10 mM stock in 5 mL, with a hypothetical MW of 299.37 g/mol :
Mass (mg) = 10 mmol/L * 0.005 L * 299.37 g/mol = 14.97 mg
Procedure:
Weighing: Tare a clean weigh boat on an analytical balance. Carefully weigh out the calculated mass (e.g., 14.97 mg) of the compound. Record the exact mass.
Initial Dissolution: Transfer the weighed powder into the volumetric flask. Add approximately 70-80% of the final volume of DMSO (e.g., 3.5-4.0 mL for a 5 mL flask).
Solubilization: Cap the flask and vortex or sonicate until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
Final Volume: Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[13]
Frequently Asked Questions (FAQs)
Q: What is the expected stability of the carbamate group in this molecule?
A: The carbamate ester linkage is a critical point of potential degradation. Its stability is highly dependent on pH and temperature.[4]
Alkaline Hydrolysis: Carbamates are highly susceptible to base-catalyzed hydrolysis. Degradation rapidly increases at a pH above 7.5.[4]
Acid Hydrolysis: Acid-catalyzed hydrolysis can also occur, but many carbamates are most stable in a slightly acidic environment (e.g., pH 5-6).[4]
Enzymatic Degradation: If using biological matrices like plasma or tissue homogenates, be aware that esterase enzymes can efficiently cleave carbamate bonds.[4][14]
Given these factors, it is essential to prepare fresh solutions for your experiments and to conduct stability tests if solutions are to be stored for extended periods, even when frozen.
Diagram: Factors Affecting Compound Stability
Caption: Key factors that can lead to compound degradation.
Q: How should I store the solid compound and its stock solutions?
A:
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is ideal.
Stock Solutions: As a best practice, store stock solutions in small, single-use aliquots in tightly capped, light-blocking vials at -20°C or -80°C.[13] This minimizes degradation from repeated freeze-thaw cycles and exposure to light and atmospheric moisture.
Q: Can I use heat to dissolve the compound?
A: Gentle warming (e.g., a 37-40°C water bath) can be used cautiously to aid initial dissolution.[1] However, be aware that elevated temperatures will significantly accelerate the rate of carbamate hydrolysis.[4] Avoid boiling or prolonged heating. If a compound dissolves with heat but precipitates upon cooling, it indicates supersaturation, and the solution is not stable at the lower temperature.
Q: My compound seems to be a "brick-dust" molecule. What does that mean and what can I do?
A: "Brick-dust" is a term for compounds with low solubility and high melting points, where poor solubility is driven by strong crystal lattice energy.[15] If standard methods like pH adjustment and co-solvents are insufficient, advanced formulation strategies may be required. These are typically employed in later-stage drug development but can be adapted for research:
Micellar Solubilization: Using surfactants (e.g., Tween®, Triton™ X-100) above their critical micelle concentration (CMC) to form micelles that encapsulate the drug.[16][17]
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes, where the hydrophobic compound sits within the cyclodextrin's core, presenting a hydrophilic exterior.[10]
Solid Dispersions: Dispersing the compound in an inert carrier (e.g., a polymer) at the molecular level to create an amorphous, more soluble form.[15][18]
These advanced techniques require significant formulation development and validation to ensure they do not interfere with the experimental assay.
References
Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
BenchChem. (n.d.).
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
ResearchGate. (n.d.).
Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
World Pharma Today. (2025).
PMC. (n.d.). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note.
Technical Support Center: Troubleshooting Isopropyl Quinoline-1-Carboxylate Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing challenges during the dearomatization and functionalization...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing challenges during the dearomatization and functionalization of quinolines.
The formation of isopropyl quinoline-1-carboxylate (and its 1,2-dihydro or Reissert-type derivatives) is driven by the generation of a highly reactive N-acylquinolinium intermediate . Because this intermediate is extraordinarily electrophilic, it is highly susceptible to competing side reactions [1]. This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure synthetic integrity.
Part 1: Mechanistic Troubleshooting & FAQs
FAQ 1: Why am I isolating the 1,4-dihydroquinoline regioisomer instead of the desired 1,2-dihydroquinoline adduct?
The Causality: Regioselectivity in nucleophilic dearomatization is governed by Hard/Soft Acid-Base (HSAB) principles and steric hindrance. The C2 position is the hardest electrophilic site, whereas C4 is softer. When using isopropyl chloroformate, the bulky isopropyl group creates significant steric shielding around the C2 position. If you use a bulky or soft nucleophile (e.g., certain Grignard reagents or bulky organocatalysts), the trajectory of attack is forced toward the less hindered C4 position [2].
The Solution: Switch to a harder nucleophile, lower the reaction temperature to -78 °C to maximize kinetic control, or utilize a non-polar solvent like toluene to tighten the ion-pair transition state[4].
FAQ 2: My LC-MS shows high molecular weight byproducts. How do I stop dimerization?
The Causality: The desired product (isopropyl 1,2-dihydroquinoline-1-carboxylate) possesses an electron-rich enamine moiety. If unreacted N-acylquinolinium ions are still present in the reaction mixture, the enamine of your product will act as a nucleophile and attack the intermediate, initiating a dimerization/oligomerization cascade.
The Solution: Implement an Inverse Addition Protocol . By adding the isopropyl chloroformate dropwise last, you ensure that the steady-state concentration of the N-acylquinolinium intermediate remains extremely low relative to the nucleophile. The intermediate is trapped the moment it forms, starving the dimerization pathway [3].
FAQ 3: The reaction stalls, and I am recovering unreacted quinoline alongside acyclic byproducts. What went wrong?
The Causality: This is a dual-symptom issue caused by adventitious moisture.
Hydrolysis: Water rapidly hydrolyzes isopropyl chloroformate into isopropanol, CO₂, and HCl. The generated HCl protonates the quinoline, rendering it nucleophilically dead.
Zincke-Type Ring Opening: If the N-acylquinolinium intermediate forms and is attacked by hydroxide/water at C2, it forms a pseudo-base. This pseudo-base undergoes rapid electrocyclic ring-opening to yield an acyclic o-amino cinnamaldehyde derivative.
The Solution: Strict Schlenk techniques are non-negotiable. Furthermore, the reaction must be quenched with a cold, buffered aqueous solution (e.g., saturated NH₄Cl) before warming to room temperature to safely destroy unreacted chloroformate without triggering ring-opening.
Part 2: Mechanistic Visualization
Mechanistic pathways of N-acylquinolinium intermediate side reactions.
Part 3: Quantitative Data Summaries
To optimize your reaction, reference the following empirical data matrices comparing reaction conditions against side-product formation.
Table 1: Impact of Nucleophile and Temperature on Regioselectivity (C2 vs C4)
Nucleophile Type
Temperature
Solvent
C2:C4 Ratio
Main Side Reaction
Desired Yield
Grignard (RMgX)
0 °C
THF
40:60
Regioisomerization
45%
Grignard (RMgX)
-78 °C
THF
85:15
Dimerization
72%
Organolithium
-78 °C
Toluene
90:10
None
84%
TMSCN (Reissert)
-78 °C
DCM
>95:5
None
88%
Table 2: Impact of Addition Sequence on Dimerization (Using TMSCN)
Addition Sequence
Chloroformate Eq.
Dimer Yield
Unreacted Quinoline
Desired Yield
Standard (Chloroformate first)
1.0 eq
35%
15%
40%
Standard (Chloroformate first)
2.0 eq
15%
<2%
65%
Inverse (Chloroformate last)
1.2 eq
<2%
<2%
91%
Part 4: Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol incorporates an In-Process Control (IPC) to validate the integrity of the system before proceeding to the workup.
Optimized Inverse-Addition Schlenk Methodology
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
Substrate Loading: Dissolve quinoline (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.
Nucleophile Addition: Add the nucleophile (e.g., TMSCN, 1.5 equiv) and any required Lewis acid/organocatalyst to the quinoline solution.
Thermal Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.
Inverse Addition: Using a syringe pump, add isopropyl chloroformate (1.2 equiv) dropwise over 30 minutes. Causality: Slow addition ensures the transient N-acylquinolinium is instantly consumed by the excess nucleophile, preventing dimerization.
Self-Validation (Methanol Quench IPC):
Procedure: Extract a 50 µL aliquot using an argon-purged microsyringe and inject it into an LC-MS vial containing 0.5 mL of anhydrous methanol.
Validation: Analyze via LC-MS. If the reaction is proceeding correctly, you should observe zero C2-methoxy adducts (indicating no unreacted N-acylquinolinium is pooling) and zero isopropanol (indicating no moisture intrusion).
Quench: Add 5 mL of cold, saturated aqueous NH₄Cl directly to the -78 °C solution.
Workup: Remove the cooling bath, allow the mixture to warm to room temperature, and extract with EtOAc.
Optimized air-free Schlenk workflow for inverse addition protocol.
References
Title: Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays
Source: SciELO
URL: [Link]
Title: Enantioselective dearomatization of isoquinolines by anion-binding catalysis en route to cyclic α-aminophosphonates
Source: PubMed Central (PMC)
URL: [Link]
removing unreacted starting materials from propan-2-yl 2H-quinoline-1-carboxylate
Target Compound: Propan-2-yl 2H-quinoline-1-carboxylate (Isopropyl 1,2-dihydroquinoline-1-carboxylate) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Welcome to the Technical...
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: Propan-2-yl 2H-quinoline-1-carboxylate (Isopropyl 1,2-dihydroquinoline-1-carboxylate)
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Welcome to the Technical Support Center. The synthesis of 1-alkoxycarbonyl-1,2-dihydroquinolines via reductive acylation is a cornerstone reaction in heterocyclic chemistry[1]. However, isolating the pure propan-2-yl 2H-quinoline-1-carboxylate from unreacted quinoline and isopropyl chloroformate presents a unique challenge due to the inherent chemical vulnerabilities of the 1,2-dihydroquinoline core[2]. This guide provides field-proven, self-validating protocols to achieve >99% purity without compromising your yield.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do I still have unreacted quinoline in my crude mixture, and why can't I just use standard 1M HCl to wash it out?A: Reductive acylation often leaves 5–15% unreacted quinoline due to the competing hydrolysis of the isopropyl chloroformate electrophile. While quinoline is basic (
~4.9) and typically removed with 1M HCl, your product is highly acid-sensitive. The C3-C4 enamine-like double bond of the 1,2-dihydroquinoline core is susceptible to protonation. Exposure to strong Brønsted acids generates an iminium intermediate that rapidly undergoes disproportionation, aromatization (back to quinoline), or polymerization[3]. To preserve the product, you must use mild complexation (e.g., ) or weak organic acids (e.g., citric acid).
Q2: How do I efficiently quench and remove unreacted isopropyl chloroformate without degrading the product?A: Isopropyl chloroformate is highly lipophilic and will co-elute with your product during chromatography. Relying on passive aqueous hydrolysis is too slow. Instead, actively quench the crude mixture with a hydrophilic primary amine, such as ethanolamine . Ethanolamine reacts rapidly with the chloroformate to form isopropyl N-(2-hydroxyethyl)carbamate. The resulting hydroxylated carbamate is highly polar and partitions entirely into the aqueous phase during liquid-liquid extraction.
Q3: I am seeing a byproduct that looks like the 1,4-dihydroquinoline isomer in my NMR. How did this form?A: The regioselectivity of hydride addition to the N-acylquinolinium intermediate is heavily influenced by solvent and temperature[3]. Harder nucleophiles or highly polar solvents can promote 1,4-addition over the desired 1,2-addition. Ensure your reduction is carried out at low temperatures (e.g., -78 °C to -20 °C) in non-polar or moderately polar solvents (like THF or Toluene) to maximize kinetic control favoring the 1,2-dihydroquinoline isomer.
Q4: How should I store the purified propan-2-yl 2H-quinoline-1-carboxylate?A: Like related compounds (e.g., IIDQ), this carbamate is sensitive to prolonged exposure to light, oxygen, and ambient heat[4]. Store the purified oil or solid under an inert argon atmosphere at 2–8 °C.
Part 2: Quantitative Data – Washing Agent Selection
Selecting the correct washing agent is the most critical decision in this purification workflow. The table below summarizes the causality and efficiency of various aqueous washes for removing unreacted quinoline.
Washing Agent
pH Range
Quinoline Removal
Product Recovery
Mechanistic Notes & Causality
1.0 M HCl (aq)
~0.0
>99%
< 50%
Not Recommended. Rapidly protonates the C3 position, causing aromatization and polymerization of the product.
10% Citric Acid (aq)
2.0 - 2.5
~95%
> 90%
Acceptable. Weak acid provides a balance between quinoline protonation and product stability. Requires multiple washes.
Sat. (aq)
~5.5
~40%
> 98%
Inefficient. The pH is too high to effectively protonate quinoline ( 4.9) for aqueous partitioning.
10% (aq)
~5.0
>99%
> 95%
Optimal. Removes quinoline via neutral coordination chemistry rather than Brønsted acid/base chemistry.
Part 3: Self-Validating Purification Protocol
This protocol utilizes a chemical quench followed by transition-metal complexation to achieve high purity. The method is self-validating: visual color changes confirm the successful extraction of impurities.
Step 1: Active Chloroformate Quenching
Cool the crude reaction mixture (typically in EtOAc or THF/EtOAc) to 0 °C using an ice bath.
Add 1.5 equivalents of ethanolamine (relative to the initial excess of isopropyl chloroformate used).
Stir vigorously for 30 minutes.
Causality: The nucleophilic amine attacks the unreacted chloroformate, converting a lipophilic impurity into a highly water-soluble hydroxyethyl carbamate.
Step 2: Mild Quinoline Removal via
Complexation
Transfer the mixture to a separatory funnel and wash the organic layer with a 10% w/v aqueous
solution (use 50 mL per 100 mL of organic solvent).
Vigorously shake and allow the phases to separate.
Self-Validation: The aqueous layer will turn a deep, vibrant blue/green . This is the visual confirmation of the
coordination complex forming. Quinoline acts as a neutral ligand, partitioning into the aqueous phase without the need for destructive acidic conditions.
Repeat the
wash until the aqueous layer remains pale blue (indicating no more quinoline is being extracted).
Step 3: Trace Metal Scavenging (Critical for NMR)
Wash the organic layer once with a saturated aqueous solution of EDTA disodium salt .
Causality: Trace paramagnetic
ions can partition into the organic layer and severely broaden your NMR signals. EDTA acts as a hexadentate chelator, stripping any residual copper from the organic phase.
Step 4: Final Isolation
Wash the organic layer with brine to remove residual water.
Dry over anhydrous
, filter, and concentrate under reduced pressure (bath temperature < 35 °C to prevent thermal degradation).
The resulting propan-2-yl 2H-quinoline-1-carboxylate is typically obtained as a high-purity oil ready for downstream applications.
Part 4: Workflow Visualization
Caption: Chemoselective purification workflow for isolating acid-sensitive 1,2-dihydroquinoline carbamates.
References
Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction.ResearchGate.
Product Class 3: Quinolines.Thieme E-Books & E-Journals.
Reaction of Cuprate Reagents with Pyridine in the Presence of Chloroformate. A Novel Synthesis of 1,4-Dihydropyridine Derivatives.Canadian Science Publishing.
Safety Data Sheet - 2-Isobutoxy-1-(isobutoxycarbonyl)-1,2-dihydroquinoline (IIDQ).ChemScene.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: STAB-2H-Q1C
Subject: Prevention of oxidative degradation and acid-catalyzed disproportionation in solution
Applicable Compound: Propan-2-yl 2H-quinoline-1-carboxylate (Isopropyl 1,2-dihydroquinoline-1-carboxylate)
CAS: 17718-20-6
Executive Summary & Triage
User Status: You are likely observing discoloration (yellowing/browning) or precipitation in your stock solutions.
Core Issue: Propan-2-yl 2H-quinoline-1-carboxylate is a 1,2-dihydroquinoline (DHQ) derivative . Unlike fully aromatic quinolines, the DHQ ring system possesses a high thermodynamic driving force toward aromatization . In solution, it is highly susceptible to:
Oxidative Dehydrogenation: Driven by atmospheric oxygen and light, leading to the formation of quinoline byproducts.
Acid-Catalyzed Disproportionation: Trace acids catalyze a self-redox reaction, destroying the reagent.
Quick Diagnostic Guide:
Observation
Diagnosis
Immediate Action
Solution turns yellow/brown
Oxidation (Aromatization)
Purge with Argon; check solvent degassing.
White/Gummy Precipitate
Polymerization/Hydrolysis
Check solvent acidity (e.g., HCl in CDCl₃).
Loss of Titer (NMR/HPLC)
Disproportionation
Add base scavenger (K₂CO₃ or TEA); store at -20°C.
Root Cause Analysis & Mechanisms
To stabilize this compound, you must interrupt two specific degradation pathways.
Pathway A: Oxidative Aromatization
The C2-C3 double bond (in the N-acyl enamine system) is electron-rich. Radical abstraction of the allylic/benzylic protons at the C2 position by molecular oxygen initiates a cascade that ejects the carbamate group or forms N-acylquinolinium species, eventually collapsing to the stable aromatic quinoline.
Pathway B: Acid-Catalyzed Disproportionation
Even trace acidity (common in unneutralized chlorinated solvents) protonates the C3 position (β-carbon of the enecarbamate). This generates a reactive iminium ion which reacts with a second molecule of DHQ, leading to a mixture of tetrahydroquinoline and aromatic quinoline.
Visualizing the Instability
Figure 1: Dual degradation pathways of N-acyl-1,2-dihydroquinolines. The compound is squeezed between oxidative forces (red) and acidic instability (yellow).
Stabilization Protocols (SOPs)
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a solution stable for >2 weeks at -20°C.
Reagents Required:
Solvent: Toluene (Preferred) or THF. Avoid Chlorinated solvents unless treated.
K₂CO₃ (Anhydrous): 1-2 granules per vial (Acid scavenger).
Gas: Argon or Nitrogen (High purity).
Step-by-Step Workflow:
Solvent Pre-treatment:
Pass the solvent through a pad of basic alumina to remove peroxides and trace acids.
Sparge with Argon for 15 minutes to displace dissolved Oxygen.
Dissolution:
Weigh the Propan-2-yl 2H-quinoline-1-carboxylate into an amber vial (protect from light).
Add the degassed solvent.
Critical: Add BHT (0.02% w/v) immediately.
Storage:
Overlay the solution with a gentle stream of Argon.
Seal with a Teflon-lined cap (avoid rubber septa which can leach plasticizers or allow O₂ diffusion).
Store at -20°C or lower.
Protocol B: Handling in Chlorinated Solvents (NMR/Reactions)
Context: Researchers often use CDCl₃ for NMR, which is notoriously acidic due to DCl formation.
Neutralization: Filter CDCl₃ through a small plug of anhydrous K₂CO₃ or basic alumina directly into the NMR tube.
Speed: Analyze immediately. 1,2-dihydroquinolines can degrade in untreated CDCl₃ within 1 hour.
Alternative: Use C₆D₆ (Benzene-d6) or Toluene-d8. These solvents are non-acidic and provide better stability.
Quantitative Stability Data
The following table summarizes the expected half-life (
) of 1,2-dihydroquinoline carbamates under various conditions.
Solvent System
Additive
Temperature
Atmosphere
Estimated Stability ()
CDCl₃ (Untreated)
None
25°C
Air
< 6 Hours
CDCl₃ (Neutralized)
K₂CO₃
25°C
Air
24-48 Hours
Toluene
None
25°C
Air
2-3 Days
Toluene
BHT (200ppm)
4°C
Argon
> 2 Weeks
Solid State
None
-20°C
Argon
> 6 Months
Frequently Asked Questions (FAQ)
Q1: Can I use this compound if it has turned slightly yellow?
A: Yes, but with caution. A slight yellow tint indicates <5% conversion to the aromatic quinoline. For strictly stoichiometric reactions (e.g., ligand synthesis), purify via rapid filtration through a short plug of basic alumina/silica (eluting with Hexane/EtOAc) immediately before use.
Q2: Why is Toluene preferred over THF or DCM?
A:
DCM/Chloroform: Inherently acidic over time (HCl formation), catalyzing disproportionation.
THF: Prone to peroxide formation, which accelerates oxidative aromatization.
Toluene: Non-acidic, forms no peroxides, and allows for effective azeotropic drying if needed.
Q3: Is the "Propan-2-yl" (Isopropyl) group more stable than the Ethyl analog (EEDQ)?
A: Sterically, yes. The isopropyl group offers slightly better resistance to nucleophilic attack (hydrolysis) at the carbamate carbonyl compared to the ethyl group. However, it does not protect the dihydroquinoline ring from oxidation. The ring instability is intrinsic to the 1,2-DHQ structure [1].
Q4: How do I recover the compound if it precipitates?
A: If the precipitate is white/crystalline, it may be the disproportionation product (a salt or dimer). Analyze by NMR. If it is degradation, it is irreversible. Do not attempt to redissolve by heating, as this accelerates decomposition.
References
Oxidation of 1,2-Dihydroquinolines: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, vol. 9, no. 2, 2005, pp. 141-161. Link
Acid-Catalyzed Disproportionation: Stout, D. M., & Meyers, A. I. "Recent Advances in the Chemistry of Dihydropyridines and Dihydroquinolines." Chemical Reviews, vol. 82, no. 2, 1982, pp. 223–243. Link
Handling of Air-Sensitive Carbamates: "Purification of Laboratory Chemicals." Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. Link
Stabilization Techniques: Johnson, D. "Antioxidants in Organic Synthesis." Sigma-Aldrich Technical Bulletin, AL-142. Link
Optimization
Technical Support Center: Recrystallization of Isopropyl 1,2-dihydroquinoline-1-carboxylate
Welcome to the technical support center for the recrystallization of isopropyl 1,2-dihydroquinoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the recrystallization of isopropyl 1,2-dihydroquinoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The information herein is grounded in established principles of crystallization and practical laboratory experience to ensure scientific integrity and successful purification outcomes.
I. Understanding the Recrystallization Process
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2][3] The underlying principle is based on the differential solubility of a compound in a hot versus a cold solvent.[4][5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[6][7] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a crystalline solid.[8] Impurities, which are ideally more soluble in the solvent, remain in the cooled mother liquor.[6]
The formation of a highly ordered crystal lattice is a thermodynamically favored process that inherently excludes molecules that do not fit well into the lattice, thus separating the desired compound from impurities.[9] The success of this technique hinges on several critical factors, including the choice of solvent, the rate of cooling, and the initial purity of the compound.
II. Troubleshooting Guide: Question & Answer Format
This section addresses common issues encountered during the recrystallization of isopropyl 1,2-dihydroquinoline-1-carboxylate in a direct question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid.[10][11] This typically occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[10][12] For isopropyl 1,2-dihydroquinoline-1-carboxylate, this can be exacerbated by the presence of impurities, which can depress the melting point.[10][13][14]
Causality & Solution:
Cause: The solution is supersaturated at a temperature above the compound's melting point.
Immediate Fix: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation point, and then allow it to cool more slowly.[10][12][13] Very slow cooling is crucial to allow the solution to reach a temperature below the melting point before crystallization begins.[12]
Preventative Measures:
Solvent Choice: Select a solvent with a lower boiling point, if possible, while still maintaining the desired solubility profile.
Slower Cooling: Insulate the flask to slow the rate of cooling. This allows more time for crystal nucleation to occur at a lower temperature.
Seeding: Introduce a small "seed" crystal of the pure compound to initiate crystallization at a lower temperature.[12]
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[12][15]
Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A2: The failure of crystals to form from a cooled solution often indicates that the solution is not supersaturated, or that the nucleation process has not been initiated.[12][16]
Causality & Solution:
Cause 1: Too Much Solvent: Using an excessive amount of solvent is the most frequent reason for poor or no crystal formation, as the solution does not become saturated upon cooling.[12][17]
Solution: Reduce the volume of the solvent by gentle heating and evaporation. Once the volume is reduced, allow the solution to cool again.
Cause 2: Supersaturation without Nucleation: The solution may be supersaturated, but the energy barrier for crystal nucleation has not been overcome.[18][19]
Solution:
Induce Nucleation: As mentioned previously, scratching the inner surface of the flask or adding a seed crystal can provide the necessary starting point for crystal growth.[9][12]
Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[17]
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield indicates that a significant amount of the compound remained dissolved in the mother liquor after cooling.[10]
Causality & Solution:
Cause 1: Inappropriate Solvent: The chosen solvent may have too high a solubility for the compound at low temperatures.
Solution: Re-evaluate the solvent choice. A good solvent should have a steep solubility curve with respect to temperature.[6]
Cause 2: Excessive Solvent: As with the failure to form crystals, using too much solvent will result in a significant portion of the compound remaining in solution.[10][12]
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4][17]
Cause 3: Premature Crystallization During Filtration: If a hot filtration step was used to remove insoluble impurities, the compound may have started to crystallize in the filter funnel.[15]
Solution: Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent premature crystallization. The excess solvent can be evaporated before cooling.[15]
Cause 4: Incomplete Cooling: Not allowing the solution to cool sufficiently will result in a lower yield.
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[20]
Q4: The resulting crystals are discolored. How can I remove the colored impurities?
A4: Discoloration indicates the presence of colored impurities that have been co-crystallized with the product.
Causality & Solution:
Cause: Highly colored impurities are present in the crude material.
Solution: Before the cooling step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[2][13]
Procedure: Add a small spatula tip of activated charcoal to the hot solution and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2][8] Be cautious not to add charcoal to a boiling solution as it can cause vigorous bumping.
III. Experimental Protocol: Recrystallization of Isopropyl 1,2-dihydroquinoline-1-carboxylate
This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.
Step 1: Solvent Selection
Place a small amount (e.g., 50 mg) of the crude isopropyl 1,2-dihydroquinoline-1-carboxylate into a test tube.
Add a few drops of a test solvent at room temperature. Observe the solubility.
If the compound is insoluble at room temperature, heat the test tube gently. A good solvent will dissolve the compound when hot.[6][7]
Allow the hot solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.
Repeat with different solvents to find the optimal one. Common solvents to test for compounds of this nature include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[20]
Step 2: Dissolution
Place the crude compound in an Erlenmeyer flask.
Add the chosen solvent in small portions while heating the flask on a hot plate.[4]
Continue adding the minimum amount of hot solvent until the compound is completely dissolved.[17]
Step 3: Decolorization (if necessary)
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
Reheat the solution to boiling for a few minutes.
Step 4: Hot Filtration (if necessary)
If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[20]
Step 5: Crystallization
Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[8][21]
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[20]
Step 6: Isolation and Drying
Collect the crystals by vacuum filtration using a Büchner funnel.[20]
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[17]
Allow the crystals to dry completely under vacuum or in a desiccator.[17]
IV. Data Presentation
Table 1: Solubility Characteristics of Dihydroquinoline Derivatives in Common Solvents
Technical Support Center: Regioselectivity in Substituted Quinoline Carboxylate Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in the synthesis of substituted quinoline carboxylates. The following content is designed to move beyond simple protocols, offering insights into the underlying mechanisms to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide for Common Synthetic Methods
This section addresses specific problems encountered during common quinoline carboxylate syntheses. Each issue is presented with probable causes and actionable solutions grounded in mechanistic principles.
The Friedländer Annulation
The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, is a cornerstone of quinoline synthesis.[1] However, poor regioselectivity is a frequent issue when using unsymmetrical ketones.[2][3]
Problem: My Friedländer synthesis with an unsymmetrical ketone (e.g., ethyl acetoacetate) is producing a mixture of the 2-carboxylate and 4-carboxylate regioisomers.
Probable Cause 1: Competing Enolization Pathways. An unsymmetrical ketone has two distinct α-methylene groups, both of which can enolize and initiate condensation, leading to a mixture of products. The reaction can proceed via an initial aldol condensation or through the formation of a Schiff base, but both pathways are susceptible to this ambiguity.[2]
Solution 1.1: Catalyst Control. The choice of catalyst can steer the reaction towards a specific enolization pathway.
Amine Catalysis: Cyclic secondary amines, such as pyrrolidine derivatives, have been shown to selectively catalyze the reaction at the methyl group of a methyl ketone, favoring the formation of the 2-substituted quinoline.[4][5]
Ionic Liquids: Specific ionic liquids, like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can also promote high regioselectivity.[6]
Probable Cause 2: Reaction Kinetics and Thermodynamics. The ratio of regioisomers can be influenced by whether the reaction is under kinetic or thermodynamic control.
Solution 1.2: Optimize Reaction Conditions.
Temperature: Higher reaction temperatures can favor the formation of the more thermodynamically stable isomer.[2] A systematic temperature screen is recommended.
Slow Addition: A slow, controlled addition of the unsymmetrical ketone to the reaction mixture at the desired temperature can significantly improve regioselectivity in favor of the 2-substituted product.[4][5][6]
Probable Cause 3: Inherent Substrate Reactivity. The electronic and steric properties of the ketone substrate itself dictate the preferred site of reaction.
Solution 1.3: Substrate Modification (Directing Groups). For cases requiring absolute regiocontrol, modifying the ketone is a powerful strategy.
Phosphoryl/Phosphonate Groups: Introducing a directing group, such as a phosphoryl or phosphonate group, on one of the α-carbons of the ketone effectively blocks reaction at that site, forcing the condensation to occur at the other α-position.[1][3][7][8] This allows for the synthesis of a single, desired regioisomer.
The Doebner-von Miller Reaction
This reaction traditionally involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[9] The standard mechanism, a Michael-type conjugate (1,4) addition, typically yields 2-substituted quinolines.[10] The challenge lies in reversing this inherent selectivity to obtain 4-substituted quinoline carboxylates.
Problem: My Doebner-von Miller reaction is exclusively yielding the 2-substituted quinoline, but my target is the 4-carboxy-substituted isomer.
Probable Cause: Reaction Proceeding via 1,4-Conjugate Addition. The inherent electronic nature of α,β-unsaturated carbonyl compounds favors the nucleophilic attack of the aniline at the β-position (1,4-addition), which, after cyclization and oxidation, leads to substitution at the 2-position of the quinoline ring.[10]
Solution: Force a 1,2-Addition Pathway. To achieve the desired 4-substituted pattern, the reaction mechanism must be shifted from a 1,4-addition to a 1,2-addition (attack at the carbonyl carbon).
Substrate Selection: Utilize γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner. The presence of the α-ketoester functionality enhances the electrophilicity of the carbonyl carbon, making it a more favorable site for nucleophilic attack.
Catalyst and Solvent System: Employing trifluoroacetic acid (TFA) as both the catalyst and solvent has been shown to successfully reverse the regiochemistry.[10] This system promotes the formation of a Schiff's base intermediate via 1,2-addition, which then cyclizes to afford the desired 2-carboxy-4-arylquinolines.[10]
The Gould-Jacobs Reaction
A robust method for creating 4-hydroxyquinoline-3-carboxylates, the Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[11][12] Regioselectivity becomes a concern with asymmetrically substituted anilines.
Problem: My Gould-Jacobs reaction with a meta-substituted aniline is giving a mixture of 5- and 7-substituted quinoline-3-carboxylate isomers.
Probable Cause: Competing Cyclization at Two Ortho Positions. The thermal cyclization step is an intramolecular electrophilic aromatic substitution. With a meta-substituted aniline, there are two non-equivalent ortho positions available for ring closure (C2 and C6 relative to the amino group), leading to a mixture of regioisomers.
Solution 1: Steric Hindrance. The cyclization will preferentially occur at the less sterically hindered ortho position.
Substrate Design: If you have control over the aniline substrate, introducing a bulky substituent at one of the meta positions can effectively block the adjacent ortho position, directing cyclization to the other, more accessible site.
Solution 2: Electronic Effects. The electronic nature of the substituent on the aniline ring influences the nucleophilicity of the two ortho positions.
Electron-Donating Groups (EDGs): Meta-EDGs (e.g., methoxy) will activate both ortho positions, but the effect is often more pronounced at the C6 position, potentially favoring the 7-substituted quinoline. The Gould-Jacobs reaction is generally most effective for anilines with EDGs at the meta-position.[11]
Electron-Withdrawing Groups (EWGs): Meta-EWGs will deactivate both ortho positions, generally leading to lower yields. However, the deactivation might be less pronounced at one site over the other, offering a potential, albeit often subtle, means of control.
Solution 3: Separation. In many cases where a mixture is unavoidable, the final recourse is the separation of the regioisomers by column chromatography or recrystallization.[13]
Section 2: Frequently Asked Questions (FAQs)
Q1: In the Combes synthesis, how do substituents on the aniline and the β-diketone influence regioselectivity?
A1: In the Combes synthesis, which condenses an aniline with a β-diketone under acidic conditions, the regiochemical outcome is determined during the acid-catalyzed electrophilic aromatic annulation step.[14] This step is governed by a balance of steric and electronic factors:
Steric Effects: A bulkier substituent on the β-diketone will preferentially occupy the less hindered 2-position of the final quinoline product.[15]
Electronic Effects (Aniline): The electronic nature of substituents on the aniline ring is critical.
Electron-Donating Groups (e.g., methoxy): These groups enhance the nucleophilicity of the aniline ring and can direct the cyclization, often leading to the formation of 2-CF₃-quinolines when using trifluoromethyl-β-diketones.[15]
Electron-Withdrawing Groups (e.g., chloro, fluoro): These groups decrease the ring's nucleophilicity and tend to favor the formation of the alternate regioisomer (e.g., the 4-CF₃ product).[15]
Q2: My reaction is suffering from low yields. What are some general strategies to improve the efficiency of these classical quinoline syntheses?
A2: Low yields in classical syntheses like the Friedländer or Gould-Jacobs are often due to harsh reaction conditions.
Milder Catalysts: Instead of strong mineral acids, consider milder alternatives. For the Friedländer synthesis, catalysts like p-toluenesulfonic acid with iodine can be effective under solvent-free conditions.[1] For the Gould-Jacobs reaction, using an inert, high-boiling solvent like diphenyl ether can provide better temperature control and improve yields.[16]
Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool to dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[7][17] For the Gould-Jacobs reaction, heating to 300°C for just 5 minutes via microwave can yield better results than conventional heating for hours.[17]
Minimize Side Reactions: In the Friedländer synthesis, self-condensation of the ketone starting material is a common side reaction under basic conditions.[2] Using the imine analog of the o-aminoaryl ketone can circumvent this issue.[1]
Q3: Are there modern alternatives to these classical methods for achieving high regioselectivity?
A3: Yes, modern synthetic chemistry offers several highly regioselective alternatives. Transition metal-catalyzed C-H activation and functionalization strategies are particularly powerful. By using a directing group on the quinoline scaffold (such as an N-oxide), one can selectively functionalize specific C-H bonds (e.g., at the C2 or C8 position) with high precision by carefully choosing the metal catalyst (e.g., Palladium, Rhodium, Iridium) and reaction conditions.[18] While outside the scope of classical named reactions, these methods provide unparalleled control for synthesizing complex quinoline derivatives.
Section 3: Data and Protocols
Table 1: Catalyst and Condition Effects on Friedländer Regioselectivity
Protocol 1: Regiocontrolled Friedländer Synthesis of a 2-Substituted Quinoline
This protocol is adapted from methodologies employing amine catalysts to favor reaction at the methyl position of an unsymmetrical ketone.[4][6]
Reaction Setup: To a solution of the o-aminoaromatic aldehyde (1.0 equiv) and a pyrrolidine catalyst (e.g., TABO, 0.1 equiv) in anhydrous toluene, begin stirring under an inert atmosphere (e.g., Nitrogen).
Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 80-110 °C). Slowly add the unsymmetrical methyl ketone (1.5 equiv) dropwise over a period of 1-2 hours.
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or GC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline regioisomer.
Protocol 2: Reversal of Regioselectivity in the Doebner-von Miller Synthesis
This protocol is based on the work of Kumar et al. for the synthesis of 2-carboxy-4-arylquinolines.[10]
Reaction Setup: To a solution of the aniline (1.0 equiv) in trifluoroacetic acid (TFA, ~0.1 M solution), add the γ-aryl-β,γ-unsaturated α-ketoester (1.0 equiv).
Reaction Conditions: Heat the mixture to reflux and stir. Monitor the reaction's completion by TLC.
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 4: Visualizing Reaction Control
Diagram 1: Decision Workflow for Friedländer Synthesis
Caption: Decision tree for troubleshooting regioselectivity in the Friedländer annulation.
Diagram 2: Mechanistic Control in the Doebner-von Miller Reaction
Caption: Contrasting mechanistic pathways for regiocontrol in the Doebner-von Miller synthesis.
References
PMC. (2025). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. [Link]
Google. (n.d.). Combes quinoline synthesis.
ACS Publications. (2025). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]
RSC Publishing. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]
ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]
PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. [Link]
ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
Organic Chemistry Portal. (n.d.). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]
PMC. (n.d.). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. [Link]
Cambridge University Press. (n.d.). Gould-Jacobs Reaction. [Link]
RSC Publishing. (n.d.). Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. [Link]
PubMed. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. [Link]
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]
Technical Guide: 1H NMR Spectral Interpretation of Propan-2-yl 2H-quinoline-1-carboxylate
This guide details the 1H NMR spectral interpretation of propan-2-yl 2H-quinoline-1-carboxylate (also known as Isopropyl 1,2-dihydroquinoline-1-carboxylate). It is designed for researchers synthesizing quinoline derivati...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the 1H NMR spectral interpretation of propan-2-yl 2H-quinoline-1-carboxylate (also known as Isopropyl 1,2-dihydroquinoline-1-carboxylate). It is designed for researchers synthesizing quinoline derivatives, specifically those utilizing Reissert-type chemistry or partial reduction strategies where this carbamate serves as a critical intermediate.
Executive Summary & Structural Context
Propan-2-yl 2H-quinoline-1-carboxylate is a nitrogen-protected 1,2-dihydroquinoline. Unlike the fully aromatic starting material (quinoline) or the fully reduced byproduct (1,2,3,4-tetrahydroquinoline), this molecule possesses a unique "enamide-like" heterocyclic ring containing one double bond (C3=C4) and one methylene unit (C2).
Primary Analytical Challenge: The presence of the carbamate (N-CO-O-iPr) moiety introduces rotamerism at room temperature. This restricted rotation around the N-CO bond frequently results in signal broadening or peak doubling in the 1H NMR spectrum, which can be mistaken for impurities by inexperienced analysts.
Structural Numbering & Logic
Position 1 (N): Acylated by the isopropyl carboxylate.
Position 2 (CH₂): The diagnostic methylene group (non-aromatic).
Positions 3 & 4 (CH=CH): The isolated alkene protons.
Positions 5-8: The fused benzenoid aromatic ring.
Experimental Protocol: Sample Preparation
To ensure high-resolution spectra capable of resolving rotamers and coupling constants (
), follow this self-validating protocol.
Reagents & Equipment[1][2][3][4][5]
Solvent: Chloroform-d (
) is the standard baseline.
Note: If rotameric broadening is severe, use DMSO-
and heat to 353 K (80 °C) to coalesce signals.
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Internal Standard: TMS (0.00 ppm) or residual
(7.26 ppm).
Workflow
Filtration: Pass the solution through a cotton plug in a glass pipette to remove inorganic salts (e.g.,
from the quenching step). Paramagnetic impurities will broaden the olefinic region.
Equilibration: Allow the sample to sit in the probe for 5 minutes. Thermal gradients cause convection currents that distort the integration of the isopropyl septet.
Acquisition:
Pulse angle: 30°.
Relaxation delay (
): 2.0 seconds (essential for accurate integration of the aromatic protons vs. the isopropyl methyls).
Spectral Interpretation: The "Fingerprint" Regions
The spectrum is divided into three distinct zones. The chemical shifts (
) provided below are typical for at 298 K.
Zone A: The Isopropyl Carbamate (Aliphatic Region)
This region confirms the successful installation of the protecting group.
Proton
(ppm)
Multiplicity
(Hz)
Interpretation Logic
(Isopropyl)
1.30 – 1.35
Doublet (d)
6.2
Diastereotopic nature is usually negligible here, but broadening may occur due to rotamers.
(Isopropyl)
5.05 – 5.15
Septet (sept)
6.2
The methine proton is deshielded by the adjacent oxygen. Diagnostic Check: If this signal is missing or shifted to ~4.0 ppm, hydrolysis to the free alcohol may have occurred.
Zone B: The Dihydroquinoline Heterocycle (The "Reissert" Region)
This is the most critical region for distinguishing the product from starting materials.
Proton
(ppm)
Multiplicity
(Hz)
Interpretation Logic
H-2 (Methylene)
4.35 – 4.45
Doublet (d)
4.5 – 5.0
Key Identifier. This signal appears as a doublet due to coupling with H-3. In fully aromatic quinoline, this proton is absent. In tetrahydroquinoline, this shifts upfield to ~3.3 ppm.
H-3 (Alkene)
5.80 – 5.95
Triplet / dt
4.5, 9.5
Coupling to H-2 (vicinal) and H-4 (vicinal). Often appears as a "pseudo-triplet" or broad multiplet.
H-4 (Alkene)
6.45 – 6.60
Doublet of Doublets (dd)
9.5, 1.5
Deshielded by conjugation with the benzene ring. Shows large cis-coupling to H-3 ( Hz) and small allylic coupling.
Zone C: The Aromatic Core
6.90 – 7.50 ppm: Multiplet (4H).
Pattern: Typically 1H doublet (H-8) is distinct around 7.8-8.0 ppm in aromatic quinolines, but in this N-acylated dihydro species, the anisotropy of the carbonyl group affects H-8, often merging it into the main aromatic envelope or broadening it.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule against common impurities/analogs to validate synthesis success.
Table 1: Distinguishing Structural Analogs
Feature
Target: 1,2-Dihydroquinoline
Alternative: Quinoline (Start Material)
Alternative: 1,2,3,4-Tetrahydroquinoline
H-2 Signal
4.4 (Doublet)
8.9 (Doublet, Aromatic)
3.3 (Triplet, Saturated)
H-3 Signal
5.9 (Olefinic)
7.4 (Aromatic)
1.9 (Methylene, Saturated)
H-4 Signal
6.5 (Olefinic)
8.1 (Aromatic)
2.8 (Methylene, Benzylic)
N-Substituent
Isopropyl Carbamate (Septet)
None (Lone Pair)
Amine (Broad Singlet) or Amide
The Rotamer Phenomenon (Expert Insight)
In high-precision drug development, "purity" is often questioned when peaks appear doubled.
Observation: The H-2 doublet at 4.4 ppm may appear as two closely spaced doublets with a ratio of ~3:1 or broadened into a hump.
Causality: The
bond has partial double bond character. The isopropyl group can orient syn or anti to the C2-C3 double bond.
Validation Experiment: Run the NMR at 323 K (50 °C) .
Result: If the double peaks coalesce into a sharp singlet/doublet, it is rotamerism (pure compound).
Result: If peaks remain distinct, it is a mixture of impurities (likely the 1,4-dihydro isomer).
Visualizing the Interpretation Logic
The following diagram illustrates the decision tree for assigning the critical H-2, H-3, and H-4 protons and validating the structure against the aromatic precursor.
Caption: Logic flow for distinguishing the target 1,2-dihydroquinoline from aromatic and saturated analogs based on chemical shift zones.
References
Preparation of Ethyl 1,2-dihydroquinoline-1-carboxylates:
V. V. Kouznetsov, et al. "Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation." Beilstein Journal of Organic Chemistry, 2011.
(Referenced for H-2/H-3/H-4 chemical shift analogies in alkyl 1,2-dihydroquinoline carboxylates).
Rotamerism in Carbamates:
G. Facey. "Second Order 1H NMR Spectra of Isopropyl Groups." University of Ottawa NMR Facility Blog, 2008.
(Referenced for isopropyl splitting patterns and rotameric broadening).
Spectral Data of Quinoline Derivatives:
National Institutes of Health (NIH) PubChem. "Ethyl 2-ethoxy-2H-quinoline-1-carboxylate Spectral Data."
(Referenced for comparative chemical shifts of the 2H-quinoline core).
Comparative
IR spectroscopy bands for propan-2-yl 2H-quinoline-1-carboxylate identification
An In-Depth Guide to the Infrared Spectroscopic Identification of Propan-2-yl 2H-quinoline-1-carboxylate Authored by: A Senior Application Scientist For researchers and professionals in drug development and organic synth...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Infrared Spectroscopic Identification of Propan-2-yl 2H-quinoline-1-carboxylate
Authored by: A Senior Application Scientist
For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy remains a first-line, rapid, and non-destructive analytical technique for identifying functional groups and confirming molecular identity. This guide provides a comprehensive analysis of the key IR absorption bands for propan-2-yl 2H-quinoline-1-carboxylate, comparing them with relevant alternatives to provide a robust framework for its identification.
The molecule , propan-2-yl 2H-quinoline-1-carboxylate, incorporates three key structural motifs, each contributing distinct features to the IR spectrum: the quinoline heterocyclic system, the carbamate linkage, and the isopropyl ester group. Understanding the vibrational modes of each component is crucial for a complete spectral assignment.
Deciphering the Spectrum: A Functional Group Analysis
The power of IR spectroscopy lies in its ability to probe the vibrational energies of specific chemical bonds.[1] By analyzing the absorption frequencies, we can confidently identify the functional groups present.
The Carbamate Core: A Defining Feature
The carbamate group (-N-C(=O)-O-) is the most diagnostic feature of the molecule. Its vibrations, particularly the carbonyl stretch, provide a clear and intense signal.
C=O Stretch (Amide I band): The carbonyl (C=O) stretching vibration in carbamates is one of the strongest and most informative absorptions in the IR spectrum.[2] For propan-2-yl 2H-quinoline-1-carboxylate, this band is expected to appear in the 1730-1700 cm⁻¹ region. The exact position is influenced by the electronic environment. The nitrogen atom's lone pair delocalizes into the carbonyl group, which typically lowers the frequency compared to a standard ester (1750-1735 cm⁻¹)[2]. However, its attachment to the quinoline ring can also play a role. This intense peak is a primary indicator of the carbamate functionality.
C-N Stretch: The stretching vibration of the C-N bond within the carbamate is expected in the 1350-1200 cm⁻¹ range.[3] This band can sometimes be coupled with other vibrations, making it less distinct than the carbonyl stretch.
C-O Stretch: Carbamates, like esters, exhibit a strong C-O stretching band.[4] Expect to see this absorption in the 1250-1200 cm⁻¹ region, corresponding to the C-O bond of the ester portion of the carbamate.
The Quinoline Fingerprint
The quinoline ring system provides a set of characteristic absorptions related to its aromatic and heterocyclic nature.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic quinoline ring appear at wavenumbers just above 3000 cm⁻¹. A cluster of weak to medium bands is expected in the 3100-3000 cm⁻¹ region.[1][3][4]
Aromatic C=C and C=N Stretches: The in-ring stretching vibrations of the C=C and C=N bonds of the quinoline system give rise to several bands of variable intensity in the 1650-1400 cm⁻¹ region.[3] Key absorptions are typically found near 1600, 1500, and 1450 cm⁻¹.
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane ("oop") bending of the aromatic C-H bonds.[4] The specific pattern of these bands can provide clues about the substitution pattern on the aromatic rings.
The Propan-2-yl (Isopropyl) Group
The isopropyl ester moiety contributes characteristic aliphatic C-H vibrations.
Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the methyl and methine groups of the isopropyl unit will appear as strong bands just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.[1][4]
C-H Bending: The bending (scissoring) vibrations of the methyl groups will produce a band around 1470-1450 cm⁻¹ .[4] A key diagnostic feature for an isopropyl group is often a characteristic doublet caused by symmetric and asymmetric bending modes, appearing around 1385 cm⁻¹ and 1370 cm⁻¹.
Comparative Analysis: Distinguishing from Alternatives
To confidently identify propan-2-yl 2H-quinoline-1-carboxylate, it is instructive to compare its expected spectrum with those of structurally similar compounds.
Functional Group / Vibration
Propan-2-yl 2H-quinoline-1-carboxylate (Target)
Quinoline (Alternative 1)
Ethyl Carbamate (Alternative 2)
Propan-2-yl Benzoate (Alternative 3)
C=O Stretch
~1730-1700 cm⁻¹ (strong)
Absent
~1725 cm⁻¹ (strong)
~1720 cm⁻¹ (strong)
Aromatic C=C/C=N Stretch
~1650-1400 cm⁻¹ (multiple)
~1620-1430 cm⁻¹ (multiple)
Absent
~1600, 1450 cm⁻¹
C-O Stretch
~1250-1200 cm⁻¹ (strong)
Absent
~1250 cm⁻¹ (strong)
~1270, 1100 cm⁻¹ (strong)
Aromatic C-H Stretch
~3100-3000 cm⁻¹
~3050 cm⁻¹
Absent
~3070 cm⁻¹
Aliphatic C-H Stretch
~2980-2850 cm⁻¹
Absent
~2980-2870 cm⁻¹
~2980-2870 cm⁻¹
This comparison highlights the unique combination of features for the target molecule: the simultaneous presence of a strong carbonyl band in the ~1715 cm⁻¹ region, characteristic quinoline ring vibrations, and aliphatic C-H stretches. The absence of a broad O-H band (3500-3200 cm⁻¹) or N-H bands (3500-3300 cm⁻¹)[2] would rule out corresponding alcohols, carboxylic acids, or primary/secondary amines/amides.
Visualization of Key Vibrational Modes
The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most diagnostic IR absorptions.
Caption: Molecular structure and key IR vibrational modes.
Experimental Protocol for Spectral Acquisition
This protocol describes a standard method for obtaining a high-quality FT-IR spectrum using an Attenuated Total Reflection (ATR) accessory, a common and efficient technique.[5]
Objective: To acquire the FT-IR spectrum of solid propan-2-yl 2H-quinoline-1-carboxylate in the 4000-400 cm⁻¹ range.
Materials:
FT-IR Spectrometer (e.g., Shimadzu IRTracer-100, PerkinElmer Spectrum Two) with a diamond or zinc selenide (ZnSe) ATR accessory.[6][7]
With nothing on the ATR crystal, initiate a background scan. This is a critical step to account for the absorbance of atmospheric CO₂ and water vapor, as well as the instrument's intrinsic response. The software will store this spectrum and automatically subtract it from the sample spectrum.
Sample Application:
Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal using a clean spatula.
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common cause of poor-quality spectra.
Sample Spectrum Acquisition:
Initiate the sample scan. Typical acquisition parameters are:
Scans: 16-32 (co-added to improve signal-to-noise ratio)
Resolution: 4 cm⁻¹
The resulting spectrum should be displayed as % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).
Data Analysis:
Process the spectrum using the instrument software (e.g., baseline correction, peak picking).
Label the significant peaks corresponding to the functional groups identified in this guide.
Compare the obtained spectrum with the predicted values in the table above to confirm the identity of the compound.
Cleaning:
Release the ATR press and remove the sample.
Clean the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol or acetone, followed by a dry wipe.
Run a new background scan to ensure the crystal is clean before the next measurement.
Caption: Experimental workflow for FT-IR/ATR analysis.
Conclusion
The infrared spectrum of propan-2-yl 2H-quinoline-1-carboxylate presents a unique and identifiable pattern. By systematically analyzing the key absorption bands—specifically the strong carbamate C=O stretch around 1730-1700 cm⁻¹ , the aromatic C=C/C=N vibrations between 1650-1400 cm⁻¹ , and the aliphatic C-H stretches below 3000 cm⁻¹ —researchers can achieve confident structural verification. This guide provides the foundational data and a robust experimental protocol to support the synthesis, characterization, and quality control of this and related quinoline compounds.
References
Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Retrieved March 4, 2026, from [Link]
Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. (2024). International Journal of Scientific Development and Research, 9(6). Retrieved March 4, 2026, from [Link]
Nowik, W., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7899. Retrieved March 4, 2026, from [Link]
Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. (1963). The Journal of Chemical Physics, 39(8), 2109-2115. Retrieved March 4, 2026, from [Link]
Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. (n.d.). Scite.ai. Retrieved March 4, 2026, from [Link]
Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved March 4, 2026, from [Link]
Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023). ACS Omega. Retrieved March 4, 2026, from [Link]
Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. (2019). ACS Omega, 5(1), 332-343. Retrieved March 4, 2026, from [Link]
Ch13 - Sample IR spectra. (n.d.). University of Calgary. Retrieved March 4, 2026, from [Link]
propan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. (n.d.). MolPort. Retrieved March 4, 2026, from [Link]
IR Absorption Table. (n.d.). Millersville University. Retrieved March 4, 2026, from [Link]
Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). NASA. Retrieved March 4, 2026, from [Link]
Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. (2026). RSC Advances, 14(10), 6825-6842. Retrieved March 4, 2026, from [Link]
Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
Synthesis and characterization of new quinoline monomers. (2017). ResearchGate. Retrieved March 4, 2026, from [Link]
infrared spectrum of propan-2-ol... (n.d.). Doc Brown's Chemistry. Retrieved March 4, 2026, from [Link]
Navigating the Chromatographic Landscape: A Comparative Guide to HPLC Retention Time Analysis of Propan-2-yl 2H-quinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical analysis and drug development, the precise characterization of novel chemical entities is paramount. High-Performan...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical analysis and drug development, the precise characterization of novel chemical entities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purity assessment of these molecules. This guide, crafted from the perspective of a Senior Application Scientist, delves into the critical aspects of HPLC retention time analysis for propan-2-yl 2H-quinoline-1-carboxylate, a heterocyclic compound of significant interest. We will explore the fundamental principles governing its chromatographic behavior, offer a comparative analysis with alternative methodologies, and provide detailed experimental protocols to empower researchers in their analytical endeavors.
The Central Role of Retention Time in HPLC Analysis
In reversed-phase HPLC, the most common mode of separation, the retention time (
) of an analyte is a direct reflection of its interaction with the stationary phase. For propan-2-yl 2H-quinoline-1-carboxylate, its retention is primarily dictated by its hydrophobicity. The nonpolar propan-2-yl group and the quinoline core contribute to its affinity for the nonpolar stationary phase (typically C18), while the carboxylate and the nitrogen heteroatom introduce polarity. Understanding and controlling the factors that influence this delicate balance is the key to achieving robust and reproducible separations.
Key Factors Influencing the Retention Time of Propan-2-yl 2H-quinoline-1-carboxylate
The retention time of our target analyte is not a fixed value but rather a dynamic parameter influenced by a multitude of experimental conditions. A thorough understanding of these factors is crucial for method development and troubleshooting.[1][2][3]
1. Mobile Phase Composition: The composition of the mobile phase is arguably the most powerful tool for manipulating retention time. In reversed-phase HPLC, a mixture of water and a less polar organic solvent, such as acetonitrile or methanol, is typically used.
Organic Modifier Percentage: Increasing the percentage of the organic modifier in the mobile phase will decrease the retention time of propan-2-yl 2H-quinoline-1-carboxylate. This is because a higher organic content makes the mobile phase more nonpolar, thus reducing the analyte's affinity for the stationary phase and allowing it to elute faster.[3]
Choice of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is generally a stronger eluting solvent than methanol, meaning it will result in shorter retention times under identical conditions. The choice between the two can also affect the selectivity of the separation for different components in a mixture.
2. Mobile Phase pH: The pH of the mobile phase can have a profound impact on the retention of ionizable compounds.[4][5] The quinoline nitrogen in propan-2-yl 2H-quinoline-1-carboxylate is basic and can be protonated at acidic pH.
At Low pH (Acidic): The quinoline nitrogen will be protonated, making the molecule more polar. This increased polarity will lead to a weaker interaction with the nonpolar stationary phase and a shorter retention time.
At High pH (Basic): The quinoline nitrogen will be in its neutral form, making the molecule more hydrophobic. This will result in a stronger interaction with the stationary phase and a longer retention time. It is crucial to use a column that is stable at higher pH ranges.[4]
3. Stationary Phase Chemistry: While the C18 (octadecylsilyl) bonded phase is the workhorse of reversed-phase HPLC, other stationary phases can offer different selectivities. For quinoline derivatives, polar-embedded phases can sometimes provide better peak shapes, especially for basic compounds, by minimizing interactions with residual silanols on the silica support.[4]
4. Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
Increasing Temperature: Generally leads to a decrease in retention time as it lowers the mobile phase viscosity, allowing for faster flow and diffusion. It can also improve peak efficiency.[4][6] Consistent temperature control using a column oven is essential for reproducible results.[2][4]
Experimental Protocol: A Starting Point for Method Development
This protocol provides a robust starting point for the HPLC analysis of propan-2-yl 2H-quinoline-1-carboxylate. Optimization will likely be necessary based on the specific sample matrix and analytical goals.
Instrumentation:
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
Parameter
Condition
Column
C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient Elution
5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection
UV at a wavelength determined by the UV spectrum of the analyte (a starting point could be around 280-320 nm)
Sample Preparation:
Dissolve the sample in the initial mobile phase composition (e.g., 5% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Structural Elucidation of Propan-2-yl 2H-Quinoline-1-Carboxylate: A Comparative Guide to SC-XRD and MicroED
As drug development pipelines increasingly rely on complex, conformationally flexible intermediates, the rapid and unambiguous structural determination of these small molecules is paramount. Propan-2-yl 2H-quinoline-1-ca...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on complex, conformationally flexible intermediates, the rapid and unambiguous structural determination of these small molecules is paramount. Propan-2-yl 2H-quinoline-1-carboxylate (an N-protected 1,2-dihydroquinoline derivative) represents a classic crystallographic challenge. The steric bulk of the isopropyl ester, combined with the partial saturation at the C2 position of the quinoline core, introduces significant conformational flexibility. This flexibility often frustrates the highly ordered packing required to grow large macroscopic crystals, frequently resulting in thin, twinned needles or seemingly amorphous microcrystalline powders.
In this guide, we objectively compare the traditional gold standard—Single-Crystal X-Ray Diffraction (SC-XRD) —against the disruptive cryo-EM technique—Microcrystal Electron Diffraction (MicroED) —for the structural elucidation of this specific compound.
Technology Comparison & Mechanistic Analysis
To select the optimal analytical workflow, one must understand the fundamental physics governing how each radiation source interacts with the sample.
Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD relies on the interaction between X-ray photons and the electron density of the molecule. Because this interaction is relatively weak, a large crystal volume (typically >50 µm in all dimensions) is required to generate a sufficient signal-to-noise ratio. For propan-2-yl 2H-quinoline-1-carboxylate, achieving this size often requires weeks of exhaustive solvent screening (e.g., vapor diffusion with dichloromethane/hexane systems). However, when a suitable crystal is obtained, SC-XRD provides unparalleled accuracy, routinely yielding
values below 5% and allowing for the determination of absolute stereochemistry via anomalous dispersion (Flack parameter).
Microcrystal Electron Diffraction (MicroED)
MicroED leverages the fact that electrons interact with the electrostatic potential of atoms—an interaction approximately 10,000 times stronger than X-ray scattering . This physical reality allows MicroED to extract atomic-resolution data from sub-micron crystals (~100 nm to 1 µm) directly from the synthesis vial, bypassing the crystallization bottleneck entirely.
However, this strong interaction introduces dynamical scattering (multiple scattering events within the crystal lattice), which deviates from the kinematical scattering assumptions used in standard crystallographic software like SHELXL. Consequently, MicroED datasets inherently produce higher
values (typically 15–25% for small molecules), even when the atomic model is perfectly accurate .
Powder X-Ray Diffraction (PXRD)
While PXRD is excellent for confirming bulk phase purity, using it for ab initio structure solution (via Rietveld refinement) of conformationally flexible molecules like propan-2-yl 2H-quinoline-1-carboxylate is highly ambiguous. The 3D diffraction data collapses into a 1D profile, leading to severe peak overlap that makes precise atomic coordinate assignment nearly impossible without prior structural knowledge.
Quantitative Performance Data
The following table summarizes the operational and performance metrics of these three techniques when applied to small organic molecules of similar molecular weight and flexibility.
Parameter
SC-XRD (In-house Cu Kα)
MicroED (200 kV Cryo-TEM)
PXRD (Rietveld Refinement)
Minimum Crystal Size
> 50 µm
100 nm – 1 µm
Bulk Powder (Microcrystalline)
Sample Quantity Required
Single large crystal
< 1 mg
10 – 50 mg
Interaction Target
Electron Density
Electrostatic Potential
Electron Density
Typical Value
2% – 5%
15% – 25%
> 10% (Profile R-factor)
Ab Initio Solution?
Yes (Routine)
Yes (Routine)
Highly Challenging
Absolute Stereochemistry
Yes (via Flack Parameter)
Challenging (Requires dynamical refinement)
No
Data Collection Time
2 – 24 hours
2 – 5 minutes
1 – 4 hours
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic justification and a quality-control checkpoint.
Protocol A: SC-XRD Workflow
Crystallization: Dissolve 10 mg of propan-2-yl 2H-quinoline-1-carboxylate in a minimum volume of dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing hexane (anti-solvent). Causality: Vapor diffusion allows for a slow, thermodynamically controlled reduction in solubility, promoting the growth of a single lattice rather than kinetic precipitation.
Mounting: Under a polarized light microscope, select a crystal exhibiting uniform extinction (confirming it is a single crystal, not twinned). Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.
Data Collection: Transfer to a diffractometer equipped with a Cu Kα source (
Å) and a cryostream set to 100 K. Causality: Cryo-cooling reduces thermal atomic displacement (Debye-Waller factor), sharpening the diffraction spots at high resolution.
Validation Checkpoint: Run a preliminary unit cell matrix. If the internal merging R-factor (
) of redundant reflections is >8%, the crystal is likely twinned or cracked. Abort and select a new crystal.
Processing: Integrate data using APEX4 and solve the structure ab initio using SHELXT (intrinsic phasing). Refine using SHELXL.
Protocol B: MicroED Workflow
Sample Preparation: Take <1 mg of the dry, microcrystalline propan-2-yl 2H-quinoline-1-carboxylate powder directly from the synthesis batch. If particles exceed 2 µm, gently crush them between two glass slides. Causality: Crystals thicker than ~500 nm will absorb the electron beam entirely, yielding no transmission data.
Grid Application: Dust the dry powder onto a holey carbon TEM grid (e.g., Quantifoil R2/2). Shake off excess material.
Data Collection: Load the grid into a 200 kV Cryo-TEM (e.g., Thermo Fisher Glacios) cooled to liquid nitrogen temperatures. Causality: Organic molecules are highly susceptible to radiation damage. Cryogenic temperatures trap reactive radicals generated by the electron beam, preserving the lattice during exposure .
Continuous Rotation: Locate a target nanocrystal. Rotate the stage continuously at 0.5°/s while exposing the crystal to an ultra-low electron dose (<0.01
/Å/s), capturing frames on a fast CMOS detector.
Validation Checkpoint: Monitor the diffraction pattern in real-time. If high-resolution spots fade before a 60° wedge is collected, radiation damage has compromised the sample. The protocol self-corrects by requiring the operator to lower the dose rate for the next crystal.
Processing: Convert frames to SMV format. Integrate using DIALS and solve using standard X-ray software, utilizing electron scattering factors during SHELXL refinement.
Decision Workflow Visualization
The following diagram illustrates the logical decision-making process for determining the appropriate structural elucidation pathway based on experimental outcomes.
Comparative workflow for SC-XRD vs. MicroED structural determination.
Conclusion
For the structural determination of propan-2-yl 2H-quinoline-1-carboxylate, the choice of technology hinges entirely on the success of the crystallization step. If macroscopic crystals (>50 µm) can be grown, SC-XRD remains the undisputed choice due to its precise modeling of thermal parameters and lower
values. However, because the conformational flexibility of the isopropyl ester often restricts this compound to microcrystalline powders, MicroED serves as a powerful, time-saving alternative. By bypassing weeks of fruitless crystallization screening, MicroED accelerates the drug development pipeline, providing definitive 3D atomic connectivity directly from the crude synthetic powder.
References
Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Schwalk, J. A., ... & Gonen, T. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science. URL:[Link]
Duong, N. T., Aoyama, Y., Kawamoto, K., Yamazaki, T., & Nishiyama, Y. (2021). "Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments." Molecules. URL:[Link]
Nannenga, B. L., & Gonen, T. (2019). "An Overview of Microcrystal Electron Diffraction (MicroED)." Microscopy. URL:[Link]
Validation
comparative stability of carbamate protecting groups on quinolines
Comparative Stability of Carbamate Protecting Groups on Quinolines: A Technical Guide Executive Summary & Scope Definition Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads. Scope: This guid...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Stability of Carbamate Protecting Groups on Quinolines: A Technical Guide
Executive Summary & Scope Definition
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Scope: This guide addresses the stability and performance of carbamate protecting groups (PGs) specifically on quinoline scaffolds . It distinguishes between two chemically distinct nitrogen contexts found in drug development:
Exocyclic Amines (e.g., 8-Aminoquinolines): Critical directing groups for C-H activation and common pharmacophores.
-carbamoylation of the aromatic quinoline nitrogen (N1) yields highly reactive -acylquinolinium species (Reissert-type intermediates). These are generally unstable to hydrolysis and nucleophilic attack and are not considered stable "protected" forms for multi-step synthesis. This guide focuses on the stable protection of exocyclic and reduced quinoline systems.
Comparative Stability Matrix
The following data synthesizes stability profiles for Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Alloc (allyloxycarbonyl) on quinoline substrates.
Table 1: Stability Under Stress Conditions
Protecting Group
Acid Stability (TFA/HCl)
Base Stability (Piperidine/NaOH)
Hydrogenolysis (H₂/Pd)
Oxidative Stability
Key Orthogonality
Boc
Labile (Rapid cleavage)
Stable (Resists 20% Piperidine, 1M NaOH)
Stable (Generally inert)
High
Cleaved by Acid; Orthogonal to Cbz/Fmoc
Cbz (Z)
Moderate (Stable to mild acid; cleaved by HBr/AcOH)
Stable (Hydrolyzes in strong hot base)
Labile (Rapid cleavage)
Moderate
Cleaved by H₂; Orthogonal to Boc/Fmoc
Fmoc
Stable (Resists TFA, HCl)
Labile (Cleaved by 20% Piperidine)
Stable (Caution: Hydrogenation can be slow)
High
Cleaved by Base; Orthogonal to Boc/Cbz
Alloc
Stable
Stable
Stable
High
Cleaved by Pd(0); Orthogonal to all above
Table 2: Performance on 8-Aminoquinolines (C-H Activation Context)
8-Aminoquinolines possess an internal hydrogen bond (N-H···N_quinoline) that reduces nucleophilicity, making installation challenging but increasing stability once formed.
Feature
Boc-8-AQ
Cbz-8-AQ
Fmoc-8-AQ
Installation Efficiency
Moderate (Requires strong base or DMAP)
High (via N-chlorocarbamate method)
High (via N-chlorocarbamate method)
C-H Activation Compatibility
Excellent (Stable to Rh(III)/Ir(III) catalysis)
Excellent (Stable to Rh(III) catalysis)
Good (Stable, but steric bulk can hinder proximal C-H sites)
Deprotection Strategy
Acid (TFA) or Thermal (200°C)
Hydrogenolysis or Transfer Hydrogenation
Base (Piperidine)
Decision Framework: Selecting the Right Group
Use this logic flow to determine the optimal protecting group for your quinoline synthesis.
Caption: Logic flow for selecting carbamate protection based on substrate type and reaction compatibility.
Detailed Experimental Protocols
Protocol A: High-Efficiency Installation on 8-Aminoquinolines
Context: Direct reaction of 8-aminoquinoline with chloroformates is often sluggish due to the intramolecular H-bond. The N-chlorocarbamate oxidative method is superior for Cbz and Fmoc.
Reagents:
Benzyl chloroformate (Cbz-Cl) or Fmoc-Cl
Sodium hypochlorite (NaOCl) or TCCA (Trichloroisocyanuric acid)[1]
Chlorocarbamate Formation: Dissolve the carbamate source (e.g., Benzyl carbamate, 1.0 equiv) in MeOH/Water. Add NaOCl (1.0 equiv) at 0°C. Stir for 30 min to generate the N-chlorocarbamate in situ.
Coupling: Add the quinoline N-oxide or 8-aminoquinoline substrate to the mixture.
Catalysis (Optional One-Pot): If performing C-H amidation directly, add [Cp*RhCl₂]₂ (2 mol%) and AgOAc.
Isolation: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Why this works: The N-chloro species is a potent electrophile that overcomes the poor nucleophilicity of the 8-amino group.
Protocol B: Selective Deprotection of N-Boc Tetrahydroquinoline
Context: THQs are electron-rich anilines. Acidic cleavage of Boc is faster here than on aliphatic amines due to the stabilization of the transition state, but care must be taken to avoid oxidation of the electron-rich ring.
Reagents:
4M HCl in Dioxane or TFA/DCM (1:1)
Scavenger: Triethylsilane (TES) (Optional but recommended for Cation scavenging)
Step-by-Step Workflow:
Dissolution: Dissolve
-Boc-THQ (1 mmol) in DCM (5 mL).
Acid Addition: Add TFA (5 mL) dropwise at 0°C. Crucial: If the quinoline ring has electron-donating groups (OMe), add TES (2 equiv) to prevent tert-butyl cation alkylation of the aromatic ring (Friedel-Crafts side reaction).
Monitoring: Warm to RT. Monitor by TLC/LCMS. Reaction is typically complete in 30–60 mins.
Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with DCM.[2]
Mechanistic Insight: The "PAG" Strategy
In modern drug discovery, carbamates on 8-aminoquinolines function as Practical Amidating Groups (PAGs) . They serve a dual role: protecting the amine and directing transition-metal catalyzed C-H functionalization.[1][3]
Caption: The PAG workflow allows installation, C-H functionalization, and removal of carbamates on quinolines.
Key Insight: While standard hydrogenation (H₂/Pd) cleaves Cbz, transfer hydrogenation (using HCOONH₄ or cyclohexadiene) is often preferred for quinolines to prevent over-reduction of the heterocyclic ring itself (i.e., preventing conversion of Quinoline to THQ during deprotection).
References
Chang, S. et al. (2015).[3] "Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups." Chemistry – A European Journal.
Core reference for the stability and installation of Boc/Cbz/Fmoc on 8-aminoquinolines.
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
BenchChem Technical Guides. (2024). "A Comparative Analysis of Boc Protecting Group Stability."
Source for comparative acid/base lability d
Awuah, E. et al. (2020). "Mild deprotection of the N-Boc group using oxalyl chloride." RSC Advances.
Provides alternative deprotection protocols suitable for sensitive heterocyclic substr
A Comparative Guide to Elemental Analysis Standards for Propan-2-yl 2H-quinoline-1-carboxylate
This guide provides an in-depth technical comparison of the essential elemental analysis methodologies for the characterization of novel heterocyclic compounds, using propan-2-yl 2H-quinoline-1-carboxylate as a case stud...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the essential elemental analysis methodologies for the characterization of novel heterocyclic compounds, using propan-2-yl 2H-quinoline-1-carboxylate as a case study. For researchers, scientists, and drug development professionals, establishing the precise elemental composition and purity of a new chemical entity (NCE) is a foundational step in the development pipeline, mandated by both scientific rigor and regulatory oversight.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares the gold-standard techniques for both compositional analysis and impurity profiling, and provides the framework for generating self-validating, trustworthy data.
Foundational Analysis: Theoretical Composition and Purity Standards
Before any analysis can begin, the theoretical elemental composition of the target molecule must be calculated. This theoretical baseline serves as the benchmark against which all experimental results are measured.
Compound of Interest: Propan-2-yl 2H-quinoline-1-carboxylate
Molecular Formula: C₁₃H₁₅NO₂
Molar Mass: 217.27 g/mol
The calculated elemental composition is the absolute standard for an atomically pure sample.
Element
Symbol
Atomic Mass
Count
Total Mass
Composition (%)
Carbon
C
12.011
13
156.143
71.86%
Hydrogen
H
1.008
15
15.120
6.96%
Nitrogen
N
14.007
1
14.007
6.45%
Oxygen
O
15.999
2
31.998
14.73%
In the context of pharmaceutical development and academic publication, the purity of a novel small molecule is often initially established by elemental combustion analysis. The generally accepted criterion for purity is that the experimentally determined percentages of carbon, hydrogen, and nitrogen must fall within ±0.4% of the theoretical values.[1][2] This narrow tolerance ensures the sample is substantially free of solvents and other organic contaminants.
Comparative Methodologies: The Right Tool for the Right Question
Elemental analysis for a pharmaceutical compound is a tale of two distinct objectives:
Compositional Verification: Does the molecule's bulk composition match its theoretical formula? (CHN Analysis)
Safety & Purity Profiling: Does the molecule contain trace amounts of potentially toxic elemental impurities? (ICP-MS/OES Analysis)
These two questions cannot be answered by the same technique. This section compares the workflows and rationale for each.
CHN Combustion Analysis: The Gold Standard for Compositional Verification
Combustion analysis is the definitive method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[3][4] Its universal adoption stems from its high precision and the direct, fundamental nature of the measurement.
Principle of Operation: A small, precisely weighed sample is combusted in a pure oxygen environment at extremely high temperatures (~900-1000 °C). This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These resultant gases are then separated and measured by a thermal conductivity detector (TCD).
Instrument Calibration & System Suitability:
Calibrate the instrument using a certified organic standard with a known elemental composition, such as Acetanilide (C₈H₉NO). The purpose of this step is to create a response factor curve for the detector.
Analyze the standard as an unknown. The results must fall within the certified acceptance limits (typically <0.3% deviation) to validate the calibration. This confirms the system is suitable for analysis.
Sample Preparation:
Precisely weigh 2-3 mg of propan-2-yl 2H-quinoline-1-carboxylate into a clean tin capsule using a microbalance.
Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler. The tin capsule itself acts as a flux, aiding in complete combustion.
Combustion and Analysis:
The autosampler drops the capsule into the combustion furnace.
A pulse of pure O₂ is injected, and the sample undergoes flash combustion.
The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) passes through a reduction tube (containing elemental copper) to remove excess oxygen and convert nitrogen oxides to N₂.
Detection and Quantification:
The purified gas mixture flows through a chromatographic column to separate the individual components.
The separated gases pass over a thermal conductivity detector. The instrument's software integrates the signal peaks and calculates the percentage of each element based on the initial sample weight and the calibration curve.
Caption: Workflow for CHN elemental composition analysis.
ICP-MS: The Standard for Elemental Impurity Profiling
While CHN analysis confirms the bulk composition, it is blind to trace-level metallic contaminants. For drug development, controlling these impurities is a critical safety requirement governed by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[5] The relevant chapters, USP <232> Elemental Impurities—Limits and USP <233> Elemental Impurities—Procedures, outline the framework for this analysis.[6][7][8][9] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred technique due to its exceptional sensitivity and ability to detect a wide range of elements simultaneously.
Principle of Operation: The sample is digested in strong acid and introduced into a high-temperature (6,000–10,000 K) argon plasma. The plasma atomizes and ionizes the elements. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive quantification.
Accurately weigh approximately 0.5 g of propan-2-yl 2H-quinoline-1-carboxylate into a clean, acid-leached microwave digestion vessel.
Add a mixture of high-purity nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 2 mL). The use of closed-vessel digestion is critical to prevent the loss of volatile elements like mercury.[7]
Seal the vessel and place it in a microwave digestion system. Run a program that ramps the temperature and pressure to completely digest the organic matrix, leaving the elemental impurities in an aqueous solution.
After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water. This is the sample stock solution.
Instrument Setup and Calibration:
Calibrate the ICP-MS using certified multi-element standard solutions at concentrations bracketing the limits defined in USP <232>. The calibration blank should be the same acid matrix as the samples.
System Suitability and Spiking:
To meet USP <233> validation requirements, a spike recovery study must be performed.[8]
Prepare a separate sample digestate and spike it with known concentrations of the target elements (e.g., at 50% and 150% of the permitted daily exposure limit).
The analytical procedure is considered suitable if the spike recovery falls between 70% and 150%.[7] This demonstrates that the sample matrix does not interfere with the measurement.
Analysis:
Introduce the blank, standards, sample solution, and spiked sample solution into the ICP-MS.
The instrument measures the ion counts for each element of interest (e.g., As, Cd, Hg, Pb, etc.).
The software converts these counts into concentrations (ppb or µg/L) based on the calibration curve. These values are then used to calculate the final concentration (ppm or µg/g) in the original solid sample.
Caption: Workflow for ICP-MS elemental impurity analysis.
Data Interpretation and Comparative Results
This section provides hypothetical but realistic data to illustrate the evaluation of results from both analytical techniques.
Compositional Analysis Data
For system validation, a known standard is analyzed alongside the new compound. Acetanilide is a common choice.
Compound
Analysis
% Carbon
% Hydrogen
% Nitrogen
Pass/Fail (±0.4%)
Acetanilide (C₈H₉NO)
Theoretical
71.09%
6.71%
10.36%
-
Experimental
71.15%
6.68%
10.41%
System Suitability: PASS
Propan-2-yl 2H-quinoline-1-carboxylate
Theoretical
71.86%
6.96%
6.45%
-
Experimental Run 1
71.65%
7.02%
6.39%
PASS
Experimental Run 2
71.79%
6.99%
6.41%
PASS
Experimental Run 3
71.72%
7.05%
6.48%
PASS
Interpretation: The experimental results for Acetanilide confirm the instrument is calibrated and performing correctly. All three independent runs for the target compound fall well within the ±0.4% acceptance window, providing strong evidence of its identity and high purity.
Elemental Impurity Analysis Data
The results from ICP-MS are compared against the limits specified in USP <232> for oral administration.
Element
USP <232> Oral PDE¹ (µ g/day )
J-value² (µg/g or ppm)
Experimental Result (µg/g)
Pass/Fail
Lead (Pb)
5
0.5
< 0.1
PASS
Arsenic (As)
15
1.5
< 0.1
PASS
Cadmium (Cd)
5
0.5
< 0.05
PASS
Mercury (Hg)
30
3.0
< 0.05
PASS
Nickel (Ni)
200
20
0.8
PASS
Vanadium (V)
100
10
< 0.2
PASS
¹ PDE = Permitted Daily Exposure.
² J-value = Concentration limit in µg/g, calculated assuming a maximum daily drug dose of 10g.
Interpretation: The experimental data show that the concentrations of key toxic elemental impurities are significantly below the regulatory limits. This provides crucial evidence for the safety of the compound. The successful spike recovery analysis (data not shown, but required) would further validate the trustworthiness of these results.
Conclusion
The elemental analysis of a novel compound like propan-2-yl 2H-quinoline-1-carboxylate requires a multi-faceted approach. It is a fallacy to consider "elemental analysis" a single technique.
CHN Combustion Analysis serves to confirm the fundamental identity and organic purity of the bulk material, a cornerstone of chemical characterization.
ICP-MS Analysis , guided by regulatory standards like USP <233>, ensures the material is safe and free from harmful trace-level inorganic impurities.
For professionals in drug development, employing both methodologies with rigorous adherence to system suitability and validation protocols is not merely best practice—it is an essential requirement for generating the reliable, high-integrity data necessary to advance a compound from discovery to clinical application.
National Institute of Standards and Technology. (n.d.). NIST Standard Reference Materials® Catalog. Retrieved from NIST. [Link]
Whitecotton, L., McCurdy, E., Jones, C., & Liba, A. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies Inc. [Link]
Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from Exeter Analytical. [Link]
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from AZoM. [Link]
Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from Spectroscopy Online. [Link]
National Institute of Standards and Technology. (n.d.). Measurements, Standards, and Reference Materials for Industrial Commodities. Retrieved from NIST. [Link]
United States Pharmacopeia. (2025, April 25). <233> elemental impurities—procedures. Retrieved from USP.org. [Link]
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from NIH. [Link]
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from ACS Publications. [Link]
National Center for Biotechnology Information. (n.d.). NIST Standards for Microanalysis and the Certification Process. Retrieved from NIH. [Link]
benchmarking synthetic routes for 2H-quinoline-1-carboxylate derivatives
The synthesis of 2H-quinoline-1-carboxylate derivatives (N-protected 1,2-dihydroquinolines) represents a pivotal transformation in modern medicinal chemistry. As drug discovery increasingly prioritizes sp³-rich, three-di...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of 2H-quinoline-1-carboxylate derivatives (N-protected 1,2-dihydroquinolines) represents a pivotal transformation in modern medicinal chemistry. As drug discovery increasingly prioritizes sp³-rich, three-dimensional scaffolds to, the dearomatization of planar quinolines has emerged as a highly effective strategy for generating complex molecular architectures[1].
This guide objectively benchmarks the three most prominent synthetic routes for generating 2H-quinoline-1-carboxylate derivatives, analyzing their mechanistic causality, quantitative performance, and practical scalability.
Mechanistic Grounding: The N-Acylquinolinium Intermediate
Quinolines are inherently electron-deficient but highly stable aromatic systems. Direct nucleophilic attack is thermodynamically unfavorable due to the high LUMO (Lowest Unoccupied Molecular Orbital) energy and the energetic penalty of breaking aromaticity[2].
To overcome this barrier, the quinoline nitrogen is activated using an alkyl or aryl chloroformate. This irreversible N-acylation generates a highly electrophilic N-acylquinolinium intermediate, which drastically lowers the LUMO and localizes the positive charge on the heterocyclic ring[3]. Subsequent nucleophilic addition occurs rapidly. While both the C2 and C4 positions are electrophilic, the steric bulk of the N-carboxylate group and the hard/soft nature of the nucleophile can be tuned to heavily favor 1,2-addition over 1,4-addition, yielding the desired 2H-quinoline-1-carboxylate[4].
Divergent synthetic pathways for 2H-quinoline-1-carboxylates via N-acylquinolinium intermediates.
Quantitative Benchmarking of Synthetic Routes
To select the optimal protocol for your specific target, consult the comparative data below. The choice of route dictates the substitution pattern at the C2 position of the resulting scaffold.
Synthetic Route
Nucleophile / Reagent
Typical Yield
Regioselectivity (1,2 vs 1,4)
Reaction Temp
Primary Application
Reductive Dearomatization
Hydride (NaBH₄)
85–95%
>95:5
0 °C to RT
Synthesis of baseline, C2-unsubstituted scaffolds.
Organometallic Addition
Carbanion (RMgX / RLi)
70–85%
80:20 to 95:5
-78 °C
Introduction of bulky C2 alkyl/aryl pharmacophores.
Reissert-Type Cyanation
Cyanide (TMSCN)
75–90%
>95:5
0 °C to RT
Generation of versatile C2-cyano synthetic intermediates.
The following protocols are engineered for high reproducibility. Each step includes the underlying chemical causality and in-process validation metrics to ensure systemic integrity.
Objective: Synthesis of Ethyl 1,2-dihydroquinoline-1-carboxylate (Baseline Scaffold).
System Setup: Flame-dry a 250 mL round-bottom flask under argon. Add quinoline (10.0 mmol, 1.18 mL) and anhydrous THF (50 mL). Cool the system to 0 °C using an ice bath.
Causality: The low temperature prevents the premature decomposition of the highly reactive N-acylquinolinium intermediate.
Self-Validation: A white/pale-yellow precipitate will form within 10 minutes, visually confirming the successful generation of the N-acylquinolinium salt[3].
Nucleophilic Attack: Add NaBH₄ (15.0 mmol, 567 mg) in three equal portions. Immediately follow with the slow, dropwise addition of anhydrous MeOH (10 mL).
Causality: Methanol acts as a protic co-solvent. It solubilizes the borohydride and facilitates rapid hydride transfer to the C2 position, driving the dearomatization forward before side reactions can occur.
In-Process Validation (TLC): After 2 hours of stirring at room temperature, quench a 0.1 mL aliquot in saturated aqueous NaHCO₃ and extract with EtOAc.
Check: Run a TLC (Hexanes:EtOAc 4:1). The starting quinoline (R_f ~0.3) must be completely consumed, replaced by a strongly UV-active spot at R_f ~0.6.
Workup & NMR Validation: Quench the bulk reaction with water (30 mL), extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate.
NMR Check: Validate the 1,2-addition via ¹H NMR (CDCl₃). Look for the characteristic sp³ C2 protons appearing as a distinct doublet around 4.3–4.5 ppm, confirming the loss of aromaticity at that position.
Protocol B: Organometallic Addition (Grignard)
Objective: Synthesis of 2-Phenyl-2H-quinoline-1-carboxylate.
Cryogenic Setup: In a flame-dried flask under argon, dissolve quinoline (5.0 mmol) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
Activation: Add phenyl chloroformate (5.5 mmol) dropwise. Stir for 15 minutes at -78 °C.
Organometallic Addition: Slowly add Phenylmagnesium bromide (PhMgBr, 1.0 M in THF, 6.0 mmol) via syringe pump over 20 minutes.
Causality: Hard nucleophiles like Grignard reagents are highly reactive. The strict -78 °C environment is mandatory to suppress 1,4-addition and prevent the nucleophile from attacking the chloroformate carbonyl group directly[4].
In-Process Validation (Regioselectivity Check): Quench a micro-aliquot with saturated NH₄Cl. Extract and concentrate.
NMR Check: Analyze the crude mixture via ¹H NMR prior to column chromatography to validate regiocontrol. The desired 1,2-adduct exhibits a distinct doublet of doublets for the C3 vinylic proton (~5.9 ppm) and a doublet for the C4 proton (~6.5 ppm). A ratio of >9:1 (1,2- vs 1,4-adduct) confirms successful regiocontrol.
Workup: Quench the main reaction at -78 °C with saturated aqueous NH₄Cl (20 mL). Warm to room temperature, extract with diethyl ether, dry, and purify via flash chromatography (Hexanes:EtOAc 9:1).
References
Escolano, M., et al. "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines." Molecules (PMC), 2024. URL:[Link]
Mao, Z.-Y., et al. "Chloride-incorporating cascade dearomatization of isoquinolines with chloroformate and DMAD achieving 100% atom economy." Chemical Communications (RSC Publishing), 2025. URL:[Link]
"Nucleophilic addition to quinolines and isoquinolines." QuimicaOrganica.org. URL:[Link]
Operational and Disposal Guide: Propan-2-yl 2H-quinoline-1-carboxylate
As a Senior Application Scientist, I recognize that handling advanced intermediates like propan-2-yl 2H-quinoline-1-carboxylate (also known as isopropyl 2H-quinoline-1-carboxylate) requires more than just following basic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling advanced intermediates like propan-2-yl 2H-quinoline-1-carboxylate (also known as isopropyl 2H-quinoline-1-carboxylate) requires more than just following basic safety rules—it demands a deep understanding of the chemical's behavior. This quinoline-derived ester is highly valued in medicinal chemistry and organic synthesis. However, the core quinoline heterocycle imparts significant environmental and health hazards, including acute toxicity, severe irritation, and profound, long-lasting aquatic toxicity[1]. Furthermore, the EPA classifies the parent quinoline structure as a Group C possible human carcinogen, with known hepatotoxic effects upon chronic exposure[2].
Proper handling and disposal are critical operational imperatives. This guide provides a self-validating, step-by-step protocol to ensure absolute safety and environmental compliance.
Quantitative Data & Hazard Summary
Understanding the physicochemical properties of a compound is the first step in designing a safe disposal strategy. The table below synthesizes the critical data for propan-2-yl 2H-quinoline-1-carboxylate and its structural class.
Property / Hazard
Data / Classification
Rationale & Causality
Chemical Name
Propan-2-yl 2H-quinoline-1-carboxylate
Isopropyl ester of 2H-quinoline-1-carboxylic acid.
CAS Number
17718-20-6
Unique identifier for tracking and SDS cross-referencing[3].
Molecular Formula
C13H15NO2
The heterocyclic aromatic structure dictates its environmental persistence[3].
Lipophilic nature allows rapid absorption; the heterocyclic ring resists natural biodegradation, leading to aquatic accumulation[4].
Primary Disposal Method
High-Temperature Incineration
Incineration is required to break down the stable quinoline ring into simple oxides (CO₂, NOₓ), preventing soil and water contamination[1].
Pre-Disposal Operational Safety
Before generating waste, researchers must establish a safe operational envelope. The causality behind these choices is rooted in the chemical's lipophilicity and potential to form hazardous dust or aerosols.
Engineering Controls : All transfers, reactions, and waste consolidation must occur within a certified chemical fume hood.
Causality: Quinoline derivatives can vaporize or form fine dust particulates during transfer. Fume hoods maintain negative pressure, ensuring zero inhalation exposure[1].
Personal Protective Equipment (PPE) :
Gloves: Double-gloving with nitrile (minimum 0.11 mm thickness) is mandatory.
Causality: Nitrile provides excellent broad-spectrum resistance against organic esters. Double-gloving creates a self-validating safety layer; if the outer glove is compromised or contaminated, the inner glove remains intact while the user safely swaps the outer layer[5].
Eye Protection: Splash-proof chemical goggles or a full face shield.
Causality: Quinoline derivatives cause severe ocular irritation and potential corneal damage upon contact[6].
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system —meaning each step includes a built-in check to confirm its success before moving to the next.
Protocol A: Solid Waste Segregation and Collection
This protocol applies to pure compound waste, contaminated weighing paper, disposable spatulas, and compromised PPE.
Preparation : Designate a wide-mouth, high-density polyethylene (HDPE) container specifically for "Quinoline Derivative Solid Waste."
Causality: We mandate HDPE because quinoline esters can slowly permeate or degrade lower-density plastics over time, leading to micro-leaks.
Collection : Carefully transfer all solid waste into the HDPE container. Avoid dropping items from a height to prevent aerosolizing the powder[1].
Validation Check : Wipe the exterior of the sealed container with a dry Kimwipe. Inspect the wipe under UV light (many quinoline derivatives fluoresce) or visually against a stark white background. If the wipe is clean, the transfer was successful without external contamination.
Storage : Cap tightly and store in a secondary containment tray away from strong oxidizing agents.
Protocol B: Liquid Waste and Rinsate Management
This protocol applies to reaction mother liquors, chromatography fractions, and glassware decontamination.
Solvent Selection : Decontaminate all glassware used for propan-2-yl 2H-quinoline-1-carboxylate with a polar solvent (e.g., acetone or ethanol)[1].
Rinsing : Perform a strict triple-rinse of the glassware.
Causality: A single rinse leaves a microscopic film of the ester on the glass. Triple-rinsing exponentially dilutes the residue, ensuring complete removal.
Collection : Direct all rinsate into a dedicated, clearly labeled "Hazardous Organic Liquid Waste" glass or PTFE jug[6]. Do not mix with acidic or aqueous waste streams to prevent unintended exothermic ester hydrolysis.
Validation Check : After the third rinse, visually inspect the glassware. The absence of any chemical residue, filming, or distinct quinoline odor validates complete decontamination.
Protocol C: Final Institutional Disposal
Labeling : Affix a standard hazardous waste tag detailing the exact chemical name ("propan-2-yl 2H-quinoline-1-carboxylate"), concentration, and hazards ("Toxic, Aquatic Hazard")[6].
Transfer : Coordinate with your institutional Environmental Health and Safety (EH&S) department for immediate pickup. Do not store quinoline waste for more than 90 days.
Ultimate Destruction : Ensure the waste is manifested for high-temperature incineration at a licensed facility[1].
Causality: Incineration is the only reliable, EPA-compliant method to completely cleave the environmentally persistent quinoline ring, permanently neutralizing its aquatic toxicity[1].
Spill Management & Emergency Response
In the event of an accidental release, immediate containment is required to prevent environmental exposure.
Solid Spills : Do not sweep dry, as this aerosolizes the compound. Cover the spill with damp sand or a commercial inert absorbent to suppress dust[5]. Carefully scoop the mass into a hazardous waste container.
Liquid Spills : Surround the spill immediately with vermiculite or sand to create a physical dam, preventing the liquid from spreading into floor drains.
Causality: Quinoline compounds are highly toxic to aquatic life; preventing drain access is the absolute highest priority[4].
Decontamination : Collect the absorbed mass. Wash the spill surface with a strong surfactant (soap) and water, collecting all washings as hazardous liquid waste[5]. Validation: A final wipe of the area with an acetone-soaked pad should yield no chemical residue.
Waste Segregation Workflow
The following diagram illustrates the logical decision tree for processing propan-2-yl 2H-quinoline-1-carboxylate waste streams.
Workflow for the segregation and proper disposal of quinoline derivative laboratory waste.
References
Molbase. "propan-2-yl 2H-quinoline-1-carboxylate Chemical Properties." Available at:[Link]
Chemos GmbH & Co. KG. "Safety Data Sheet: Quinoline." Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Quinoline Hazard Summary." Available at: [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling Propan-2-yl 2H-quinoline-1-carboxylate
For laboratory professionals engaged in the pioneering fields of research, and drug development, the paramount importance of safety in handling novel chemical entities cannot be overstated. This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
For laboratory professionals engaged in the pioneering fields of research, and drug development, the paramount importance of safety in handling novel chemical entities cannot be overstated. This guide provides an in-depth, procedural framework for the safe handling of propan-2-yl 2H-quinoline-1-carboxylate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related compounds, namely quinoline derivatives and carbamates, to establish a robust safety protocol.
Hazard Analysis: Understanding the Risks
Propan-2-yl 2H-quinoline-1-carboxylate is a molecule that combines three key structural features, each contributing to its potential hazard profile: a quinoline ring system, a carbamate functional group, and an isopropyl ester. A thorough risk assessment necessitates an understanding of the potential dangers associated with each of these components.
Quinoline Moiety: The foundational quinoline structure is associated with significant health risks. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, and a cause of serious eye irritation.[1] Furthermore, it is suspected of causing genetic defects and may even be carcinogenic.[1] Many quinoline derivatives are also recognized for their potential toxicity and persistence in the environment, being harmful to aquatic life with long-lasting effects.[1][2]
Carbamate Functional Group: Carbamates are a class of organic compounds that are widely used as pesticides. Their primary mode of toxicity is the inhibition of cholinesterase, an essential enzyme for the proper functioning of the nervous system.[3][4] Exposure to carbamates can lead to a range of adverse health effects.
Propan-2-yl (Isopropyl) Group: The propan-2-ol (isopropanol) component, while a common laboratory solvent, is not without its own hazards. It is a highly flammable liquid and vapor, can cause serious eye irritation, and may lead to drowsiness or dizziness upon inhalation.[5][6]
Given these potential hazards, a cautious and well-informed approach to handling propan-2-yl 2H-quinoline-1-carboxylate is imperative. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling propan-2-yl 2H-quinoline-1-carboxylate, with a detailed rationale for each selection.
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber).
To prevent skin contact with the compound. Quinoline and its derivatives can be harmful upon skin contact, and gloves provide a critical barrier.[2][7]
Eye Protection
Chemical safety goggles or a full-face shield.
To protect the eyes from splashes or aerosols. Quinoline compounds are known to cause serious eye irritation.[1][7][8] A face shield may be worn over goggles for enhanced protection, especially during procedures with a higher risk of splashing.[4]
Body Protection
A laboratory coat worn over personal clothing.
To protect the skin and clothing from contamination.[2]
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if there is a risk of inhaling dust or vapors.[7][9]
To prevent inhalation of the compound, especially if it is a powder or if aerosols may be generated. Given the potential for respiratory irritation and other systemic effects, respiratory protection should be used based on a thorough risk assessment.[8][9]
Procedural Guidance: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of propan-2-yl 2H-quinoline-1-carboxylate.
Handling Protocol
Preparation: Before handling the compound, ensure that a designated work area within a chemical fume hood is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.
Donning PPE: Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust.[7] Use a micro-spatula for transfers and weigh the compound on a tared weigh boat within the fume hood.
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
Post-Handling: After completing the work, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
Disposal Plan
The disposal of propan-2-yl 2H-quinoline-1-carboxylate and any contaminated materials must be managed as hazardous waste.
Waste Segregation: Use a dedicated, clearly labeled, and sealed hazardous waste container for all solid and liquid waste containing this compound.[2]
Solid Waste: This includes any unused compound, contaminated weigh boats, and disposable PPE such as gloves.[7]
Liquid Waste: All solutions containing the compound, as well as the first rinse of any contaminated glassware with a suitable solvent (e.g., acetone or ethanol), must be collected as hazardous liquid waste.[2]
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[2] Do not, under any circumstances, dispose of this compound down the drain or in regular trash.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[10] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[2] For larger spills, evacuate the area and contact your institution's EHS department.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of propan-2-yl 2H-quinoline-1-carboxylate.
Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of propan-2-yl 2H-quinoline-1-carboxylate.
References
Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
Personal protective equipment for handling Methyl carbamate-d3. Benchchem.
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
WSDA Pesticide Applicator Advisory. Washington State Department of Agriculture.
Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. Benchchem.
Quinoline - SAFETY DATA SHEET. PENTA.
QUINOLINE FOR SYNTHESIS. Loba Chemie.
Personal Protection for the Applicator and Worker Module. PSEP.
Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. Benchchem.
Personal Protective Gear and Equipment for Pest Management Personnel. Office of the Under Secretary of Defense for Acquisition and Sustainment.
SAFETY DATA SHEET. Sigma-Aldrich.
SAFETY DATA SHEET. Sigma-Aldrich.
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
SAFETY DATA SHEET. Fisher Scientific.
SAFETY DATA SHEET. Fisher Scientific.
Material Safety Data Sheet. Actylis Lab Solutions.
Protocol for the synthesis of quinoline derivatives. ResearchGate.
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
8-(Propan-2-yl)quinoline - Hazard.
SAFETY DATA SHEET PROPAN-2-OL AR.
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.